HUP-55
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2S)-1-[4-methyl-2-(3-phenylpropyl)-1,3-oxazol-5-yl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C18H21N3O/c1-14-18(21-12-6-10-16(21)13-19)22-17(20-14)11-5-9-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-12H2,1H3/t16-/m0/s1 |
InChI Key |
FEEUIAMWBWZZNX-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(OC(=N1)CCCC2=CC=CC=C2)N3CCC[C@H]3C#N |
Canonical SMILES |
CC1=C(OC(=N1)CCCC2=CC=CC=C2)N3CCCC3C#N |
Origin of Product |
United States |
Foundational & Exploratory
HUP-55: A Novel Modulator of Prolyl Oligopeptidase with Disease-Modifying Potential in Parkinson's Disease
An In-Depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
HUP-55 is a novel, nonpeptidic, oxazole-based small molecule that has demonstrated significant disease-modifying potential in preclinical models of Parkinson's disease. While initially identified as a potent inhibitor of prolyl oligopeptidase (PREP), its primary mechanism of action in the context of neurodegeneration is independent of its enzymatic inhibition. This compound exerts its neuroprotective effects by modulating the protein-protein interactions of PREP, leading to a cascade of downstream events that include the reduction of α-synuclein oligomerization, activation of protein phosphatase 2A (PP2A), induction of autophagy, and a decrease in reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the experimental evidence, quantitative data, and underlying signaling pathways.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in the form of Lewy bodies. Prolyl oligopeptidase (PREP), a serine protease, has emerged as a potential therapeutic target in neurodegenerative diseases. Recent studies have indicated that PREP's role in pathogenesis is not solely dependent on its enzymatic activity but also on its interactions with other proteins, such as α-synuclein.
This compound is a brain-penetrant oxazole-based compound that has shown promise in preclinical PD models. It has been observed to restore motor function and reduce the levels of oligomerized α-synuclein in the striatum and substantia nigra of these models.[1] This document will delve into the core mechanisms through which this compound exerts these effects.
Core Mechanism of Action: Modulation of PREP's Protein-Protein Interactions
The central hypothesis for this compound's mechanism of action is its ability to allosterically modulate PREP, thereby influencing its interactions with other proteins. This is supported by the finding that the beneficial effects of this compound on α-synuclein dimerization, autophagy, and PP2A activation do not correlate with its potent PREP enzymatic inhibitory activity.[1]
Inhibition of α-Synuclein Dimerization and Oligomerization
A key pathological event in Parkinson's disease is the aggregation of α-synuclein. This compound has been shown to reduce the dimerization of α-synuclein, a critical early step in the formation of toxic oligomers. This effect is dependent on the presence of PREP, as it is not observed in PREP knock-out (KO) cells.[1]
Activation of Protein Phosphatase 2A (PP2A)
Protein phosphatase 2A (PP2A) is a crucial phosphatase involved in various cellular processes, and its dysregulation has been implicated in neurodegenerative diseases. This compound enhances the activity of PP2A.[1] This activation is believed to contribute to the neuroprotective effects of the compound.
Induction of Autophagy
Autophagy is a cellular process responsible for the degradation of misfolded proteins and damaged organelles. This compound has been shown to induce autophagy, as evidenced by increased levels of the autophagosome marker LC3BII. This effect is also PREP-dependent.[1] Enhanced autophagy can facilitate the clearance of α-synuclein aggregates.
Reduction of Reactive Oxygen Species (ROS)
Oxidative stress is a significant contributor to neuronal damage in Parkinson's disease. This compound has been demonstrated to reduce the production of reactive oxygen species (ROS), further contributing to its neuroprotective profile.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Assay | Reference |
| PREP Enzymatic Inhibition (IC50) | 5 nM | Fluorometric assay with Z-Pro-prolinal | [1] |
| Caption: In vitro inhibitory potency of this compound against prolyl oligopeptidase. |
| Concentration | Effect on α-Synuclein Dimerization (% of control) | Effect on Autophagy (LC3BII levels, fold change) | Reference |
| 0.01 µM | Data not specified | Data not specified | [1] |
| 0.1 µM | Data not specified | Data not specified | [1] |
| 1 µM | Data not specified | Data not specified | [1] |
| 10 µM | Significant Reduction | Significant Increase | [1] |
| 20 µM | Effect returns toward control | Effect returns toward control | [1] |
| 50 µM | Effect returns toward control | Effect returns toward control | [1] |
| Caption: Concentration-dependent effects of this compound on α-synuclein dimerization and autophagy in cell-based assays. Optimal efficacy was observed at 10 µM. |
Signaling Pathways
The proposed signaling pathway for this compound's mechanism of action is depicted below. This compound binds to PREP, inducing a conformational change that disrupts the PREP/α-synuclein interaction. This leads to reduced α-synuclein oligomerization. The conformational change in PREP also leads to the activation of PP2A and the induction of autophagy, both contributing to the clearance of α-synuclein and cellular homeostasis.
Caption: Proposed signaling pathway of this compound in Parkinson's disease.
Experimental Protocols
In Vitro Assays
-
PREP Inhibition Assay:
-
Principle: A fluorometric assay to measure the enzymatic activity of PREP.
-
Procedure: Recombinant human PREP is incubated with the fluorogenic substrate Z-Gly-Pro-AMC in the presence of varying concentrations of this compound. The fluorescence of the cleaved product is measured to determine the IC50 value.
-
-
α-Synuclein Dimerization Assay (Protein-Fragment Complementation Assay - PCA):
-
Principle: A cell-based assay to measure the dimerization of α-synuclein.
-
Procedure: HEK-293 cells are co-transfected with two constructs of α-synuclein, each fused to a non-functional fragment of a reporter protein (e.g., Gaussia luciferase). Dimerization of α-synuclein brings the two fragments together, reconstituting the active reporter. Luminescence is measured as an indicator of dimerization. Cells are treated with this compound at various concentrations.
-
-
Western Blot for PP2A Activation and Autophagy:
-
Principle: To measure the levels of phosphorylated PP2A (pPP2Ac Tyr307, an inactive form) and LC3BII (an autophagy marker).
-
Procedure: HEK-293 cells are treated with this compound for 4 hours. Cell lysates are collected and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against pPP2Ac, total PP2A, and LC3BII, followed by secondary antibodies. Band intensities are quantified.
-
-
Reactive Oxygen Species (ROS) Assay:
-
Principle: A cell-based assay to measure the levels of intracellular ROS.
-
Procedure: SH-SY5Y cells are loaded with a ROS-sensitive fluorescent probe (e.g., DCFDA). Cells are then treated with this compound. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a plate reader or flow cytometry.
-
In Vivo Experiments
-
Animal Models:
-
AAV-αSyn Virus Vector-Based Mouse Model: Unilateral injection of an adeno-associated virus expressing human α-synuclein into the substantia nigra of mice to induce α-synuclein pathology.
-
α-Synuclein Transgenic Mouse Model: Mice genetically engineered to overexpress human α-synuclein.
-
-
Drug Administration:
-
This compound is administered to the mice, typically via intraperitoneal (i.p.) injection.
-
-
Behavioral Tests for Motor Function:
-
Cylinder Test: To assess forelimb akinesia. The number of times the mouse uses its impaired or non-impaired forelimb to touch the wall of a cylinder is recorded.
-
Pole Test: To evaluate bradykinesia and coordination. The time taken for the mouse to turn and descend a vertical pole is measured.
-
-
Immunohistochemistry:
-
Principle: To visualize and quantify α-synuclein oligomers in brain tissue.
-
Procedure: Brains are collected from the mice, sectioned, and stained with antibodies specific for oligomerized α-synuclein. The staining intensity is quantified in the striatum and substantia nigra.
-
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising therapeutic candidate for Parkinson's disease with a novel mechanism of action. By modulating the protein-protein interactions of PREP, it triggers multiple neuroprotective pathways that address key aspects of PD pathology, including α-synuclein aggregation, impaired protein clearance, and oxidative stress. The data presented in this guide underscore the potential of this compound as a disease-modifying agent and provide a solid foundation for its further development.
References
HUP-55: A Technical Guide to its Neuroprotective Mechanisms and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
HUP-55 is a novel, nonpeptidic, oxazole-based small molecule that has demonstrated significant neuroprotective properties in preclinical studies.[1] As a potent inhibitor of prolyl oligopeptidase (PREP), this compound modulates key pathological processes implicated in neurodegenerative diseases, including protein aggregation, oxidative stress, and impaired protein clearance.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, mechanism of action, and its established role in neuroprotection. Particular emphasis is placed on its potential, though not yet directly demonstrated, therapeutic relevance to Alzheimer's disease, based on the known functions of PREP inhibitors in neurodegenerative pathways. This document synthesizes available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a nanomolar inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's and potentially Alzheimer's diseases.[1][3] Unlike many PREP inhibitors, this compound possesses a unique oxazole-based structure and lacks the two carbonyl groups previously considered critical for potent inhibition.[1] Its discovery has opened new avenues for the design of novel therapeutics targeting PREP. Preclinical evidence strongly supports its role in mitigating neurodegenerative processes through multiple mechanisms, which will be elaborated in this guide.
Chemical Properties and Synthesis
This compound is characterized by a stable 5-aminooxazole structure, with a nitrile group in the 2-position of the pyrrolidine ring contributing to its stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | (2S)-1-[4-methyl-2-(3-phenylpropyl)-5-oxazolyl]-2-pyrrolidinecarbonitrile | [2] |
| CAS Number | 3006795-68-9 | [2] |
| Molecular Formula | C18H21N3O | [2] |
| Formula Weight | 295.4 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility | Acetonitrile: 10 mg/ml | [2] |
| IC50 (PREP) | 5 nM | [2] |
Synthesis of this compound
The synthesis of this compound is achieved through the dehydration of a peptidic starting material using trifluoroacetic anhydride (TFAA).[1][4] The process involves the formation of an oxazole ring from the peptide backbone.[1][4]
Experimental Protocol: Synthesis of this compound
-
Starting Material Preparation: Synthesize the peptidic precursor, compound 1 , using standard amide bond formation reactions as previously reported.[1]
-
Dehydration Reaction: Dissolve compound 1 in a suitable anhydrous solvent.
-
Addition of TFAA: Add a minimum of 2 equivalents of trifluoroacetic anhydride (TFAA) to the reaction mixture. The increased amount of TFAA is crucial for favoring the formation of the oxazole product.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product using flash chromatography on silica gel to isolate this compound.[1]
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action and Neuroprotective Role
The primary mechanism of action of this compound is the inhibition of prolyl oligopeptidase (PREP).[1][2] PREP is a serine protease that is implicated in neurodegenerative diseases through both its enzymatic activity and its protein-protein interactions.[3][5] this compound has been shown to exert its neuroprotective effects through several downstream pathways.
Modulation of α-Synuclein Dimerization
In models of Parkinson's disease, this compound has been demonstrated to reduce the dimerization of α-synuclein.[1][2] The aggregation of α-synuclein is a key pathological hallmark of Parkinson's disease and other synucleinopathies. By inhibiting PREP, this compound interferes with the initial steps of α-synuclein aggregation.[1][2]
Enhancement of Protein Phosphatase 2A (PP2A) Activity
This compound enhances the activity of protein phosphatase 2A (PP2A).[1] PP2A is a major phosphatase in the brain responsible for dephosphorylating numerous proteins, including tau.[6] Reduced PP2A activity is a known factor in the hyperphosphorylation of tau, a key pathological feature of Alzheimer's disease.[6] By activating PP2A, this compound can potentially counteract tau hyperphosphorylation and its downstream neurotoxic effects.
Reduction of Reactive Oxygen Species (ROS) Production
This compound has been shown to decrease the production of reactive oxygen species (ROS) induced by oxidative stress.[1][2] Oxidative stress is a common pathological mechanism in many neurodegenerative diseases, including Alzheimer's disease, leading to neuronal damage and death. The antioxidant properties of this compound contribute to its overall neuroprotective profile.
Potential Role in Alzheimer's Disease
While this compound has not been directly studied in the context of Alzheimer's disease, its known mechanisms of action suggest a strong potential for therapeutic relevance. The inhibition of PREP by other compounds has been shown to be a promising strategy for Alzheimer's disease.[3][5]
-
Tau Pathology: By enhancing PP2A activity, this compound could potentially reduce the hyperphosphorylation of tau, a central element of Alzheimer's pathology.[6] PREP inhibitors have been shown to reduce tau pathology in cellular and animal models.[6]
-
Amyloid-β Pathology: While a direct effect of this compound on amyloid-beta has not been reported, PREP has been found to co-localize with amyloid plaques in post-mortem brains of Alzheimer's patients.[7] Further research is warranted to investigate if this compound can modulate amyloid-beta aggregation or clearance.
-
Cognitive Enhancement: PREP inhibitors have been shown to reverse memory deficits in animal models of amnesia, suggesting a potential for cognitive improvement in Alzheimer's disease.[3][7]
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| PREP Inhibition (IC50) | - | 5 nM | - | [2] |
| α-Synuclein Dimerization | Neuro2a | 10 µM | Reduction | [2] |
| Autophagy Induction | HEK293 | 10 µM | Induction | [2] |
| ROS Production | SH-SY5Y | 10 µM | Decrease | [2] |
| Cell Viability | HEK-293, SH-SY5Y, mouse primary neurons | up to 100 µM | No toxicity | [1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease
| Parameter | Animal Model | Dose | Effect | Reference |
| Ipsilateral Paw Use | AAV-αSyn induced mouse model | 10 mg/kg | Decrease | [2] |
| Striatal Oligomeric α-Synuclein Levels | AAV-αSyn induced mouse model | 10 mg/kg | Decrease | [2] |
Experimental Protocols
α-Synuclein Dimerization Assay (Protein-Fragment Complementation Assay)
This assay measures the dimerization of α-synuclein in living cells.
-
Cell Culture and Transfection: Culture Neuro-2A cells and transfect them with plasmids encoding α-synuclein fused to two different fragments of a reporter protein (e.g., luciferase). Dimerization of α-synuclein brings the two reporter fragments into proximity, reconstituting its activity.
-
Compound Treatment: Treat the transfected cells with this compound at the desired concentrations for a specified period.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reconstituted reporter protein according to the manufacturer's instructions. A decrease in reporter activity indicates an inhibition of α-synuclein dimerization.
Protein Phosphatase 2A (PP2A) Activity Assay
This assay measures the enzymatic activity of PP2A in cell lysates.
-
Cell Lysis: Treat cells with this compound and prepare cell lysates.
-
Immunoprecipitation (Optional): For a more specific measurement, immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody.[8][9][10]
-
Phosphatase Assay: Add a specific phosphopeptide substrate for PP2A to the cell lysates or the immunoprecipitated PP2A.[9][11]
-
Phosphate Detection: After a defined incubation period, measure the amount of free phosphate released from the substrate using a colorimetric method, such as the malachite green assay.[9] An increase in free phosphate indicates higher PP2A activity.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the levels of intracellular ROS.
-
Cell Culture and Treatment: Plate SH-SY5Y cells and treat with this compound.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-inducing agent, such as hydrogen peroxide.
-
Staining with a Fluorescent Probe: Add a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), which becomes fluorescent upon oxidation by ROS.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence intensity in this compound-treated cells compared to control indicates a reduction in ROS production.
Visualizations
Signaling Pathways
References
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Prolyl oligopeptidase: a potential target for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prolyl oligopeptidase inhibitor reduces tau pathology in cellular models and in mice with tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 8. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. PP2A Immunoprecipitation Phosphatase Assay Kit Sigma-Aldrich [sigmaaldrich.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Prolyl Endopeptidase Inhibition by HUP-55: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves small peptides on the C-terminal side of proline residues. Beyond its enzymatic function, PREP has been implicated in various pathological processes, particularly in neurodegenerative diseases, through its involvement in protein-protein interactions (PPIs). Emerging evidence suggests that PREP can modulate the aggregation of proteins such as α-synuclein and Tau, making it a compelling therapeutic target. HUP-55 is a novel, nonpeptidic, oxazole-based inhibitor of PREP that has demonstrated potent activity. This technical guide provides an in-depth overview of the inhibition of PREP by this compound, focusing on its quantitative inhibitory data, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Quantitative Data on this compound Inhibition of Prolyl Endopeptidase
This compound has been identified as a highly potent inhibitor of PREP. Its inhibitory activity has been quantified through in vitro enzymatic assays.
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | Prolyl Endopeptidase (PREP) | 5 nM | A nanomolar inhibitor of PREP's proteolytic activity.[1][2] |
Experimental Protocols
This section details the key experimental methodologies used to characterize the inhibitory activity and cellular effects of this compound.
Prolyl Endopeptidase (PREP) Inhibition Assay
This assay is used to determine the in vitro potency of inhibitors against PREP.
Principle: The enzymatic activity of PREP is measured by monitoring the cleavage of a fluorogenic substrate, typically Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). When cleaved by PREP, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be quantified to determine the rate of the enzymatic reaction.
Materials:
-
Recombinant PREP enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate: Z-Gly-Pro-AMC
-
Inhibitor compound (this compound)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of concentrations for testing.
-
In a 96-well microplate, add the assay buffer and the diluted this compound solutions.
-
Add the recombinant PREP enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each this compound concentration relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[2][3][4][5][6]
α-Synuclein Dimerization Assay (Split-Luciferase Complementation)
This cellular assay is used to assess the effect of this compound on the dimerization of α-synuclein, a key pathological event in Parkinson's disease.
Principle: The assay utilizes a split-luciferase system where α-synuclein is fused to either the N-terminal (N-Luc) or C-terminal (C-Luc) fragment of luciferase. If α-synuclein dimerizes, the N-Luc and C-Luc fragments are brought into close proximity, reconstituting a functional luciferase enzyme that produces a measurable luminescent signal.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding N-Luc-α-synuclein and C-Luc-α-synuclein
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound
-
Luciferase assay substrate (e.g., luciferin)
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the N-Luc-α-synuclein and C-Luc-α-synuclein expression plasmids.
-
After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and add the luciferase assay substrate.
-
Measure the luminescence signal using a luminometer.
-
A decrease in luminescence in this compound-treated cells compared to the control indicates an inhibition of α-synuclein dimerization.[7][8][9][10][11]
Autophagy Assay (GFP-LC3)
This assay is used to evaluate the effect of this compound on autophagy, a cellular degradation process that is often impaired in neurodegenerative diseases.
Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a marker of autophagy. A diffuse cytosolic protein (LC3-I) is converted to a lipidated form (LC3-II) that is recruited to autophagosome membranes. By transfecting cells with a plasmid expressing GFP-tagged LC3 (GFP-LC3), the formation of autophagosomes can be visualized as fluorescent puncta. An increase in the number of GFP-LC3 puncta is indicative of an induction of autophagy.
Materials:
-
HEK-293 cells (or other suitable cell line) stably expressing GFP-LC3
-
Cell culture medium and reagents
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Plate the GFP-LC3 expressing cells.
-
Treat the cells with different concentrations of this compound or a vehicle control.
-
Incubate for a desired period (e.g., 24 hours).
-
Fix the cells (for microscopy) or harvest them (for flow cytometry).
-
For microscopy: Visualize the cells using a fluorescence microscope and quantify the number of GFP-LC3 puncta per cell. An increase in puncta suggests autophagy induction.[1][12][13][14][15]
-
For flow cytometry: Analyze the total GFP fluorescence intensity. A decrease in total GFP fluorescence can indicate enhanced autophagic flux due to the degradation of GFP-LC3 in the autolysosomes.[12]
In Vivo Studies in Mouse Models of Parkinson's Disease
To assess the therapeutic potential of this compound, it has been tested in animal models of Parkinson's disease.
Models:
-
α-Synuclein Virus Vector-Based Model: Involves the stereotactic injection of an adeno-associated virus (AAV) vector expressing human α-synuclein into a specific brain region (e.g., substantia nigra) of mice to induce localized α-synuclein pathology.
-
α-Synuclein Transgenic Mouse Model: Utilizes mice that are genetically engineered to overexpress human α-synuclein, leading to the progressive development of Parkinson's-like pathology and motor deficits.[16][17][18]
General Procedure:
-
Compound Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) injection or oral gavage, at specific doses and for a defined duration.[18][19]
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod test or beam walking test to evaluate balance and coordination.
-
Post-mortem Analysis: After the treatment period, the mice are euthanized, and their brains are collected for biochemical and immunohistochemical analysis.
-
Biochemical Analysis: Brain tissue is homogenized to measure the levels of oligomerized α-synuclein using techniques like Western blotting or ELISA.
-
Immunohistochemistry: Brain sections are stained with antibodies against α-synuclein to visualize and quantify its aggregation and distribution in different brain regions, such as the striatum and substantia nigra.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of PREP and Inhibition by this compound
The following diagram illustrates the proposed mechanism by which PREP contributes to neurodegeneration and how this compound interferes with this process. PREP is shown to interact directly with α-synuclein, promoting its dimerization and subsequent aggregation. It is also depicted as having a negative regulatory effect on protein phosphatase 2A (PP2A), an enzyme that dephosphorylates Tau protein. This compound, by inhibiting PREP, is hypothesized to block these pathological interactions.
Experimental Workflow for Characterizing this compound
The diagram below outlines a typical experimental workflow for the discovery and preclinical evaluation of a novel PREP inhibitor like this compound. The process begins with the chemical synthesis of the compound, followed by a series of in vitro and cellular assays to determine its potency and mechanism of action. Promising candidates then advance to in vivo studies in animal models to assess their therapeutic efficacy.
References
- 1. Monitoring Autophagy with GFP-LC3 Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for analyzing protein-protein interactions by split-luciferase complementation assays in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. doaj.org [doaj.org]
- 12. Flow Cytometric Analyses of Autophagic Activity using LC3-GFP fluorescence [bio-protocol.org]
- 13. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differences between subacute and chronic MPTP mice models: investigation of dopaminergic neuronal degeneration and alpha-synuclein inclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
HUP-55: A Novel Modulator of Alpha-Synuclein Aggregation for Parkinson's Disease Therapeutics
An In-depth Technical Guide
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the pathological aggregation of the alpha-synuclein (αSyn) protein. The accumulation of αSyn oligomers and fibrils is a central event in the demise of dopaminergic neurons. This document provides a detailed technical overview of HUP-55, a novel nonpeptidic oxazole-based prolyl oligopeptidase (PREP) inhibitor, and its significant role in mitigating αSyn aggregation. This compound has demonstrated disease-modifying potential by modulating protein-protein interactions of PREP, leading to a reduction in αSyn dimerization, enhancement of protein phosphatase 2A (PP2A) activity, and a decrease in reactive oxygen species (ROS) production.[1][2][3] In preclinical mouse models of Parkinson's disease, this compound has been shown to restore motor function and lower the levels of oligomerized αSyn in key brain regions.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's mechanism of action.
Quantitative Data Summary
The efficacy of this compound in preclinical models has been quantified across several key parameters. The following tables summarize the significant findings from in vivo studies.
| In Vivo Model | Brain Region | Parameter Measured | Result | Statistical Significance |
| αSyn Transgenic (TG) Mice | Striatum (STR) | Oligomeric αSyn Levels | 47% decrease | Not statistically significant |
| αSyn Transgenic (TG) Mice | Substantia Nigra pars compacta (SNpc) | Oligomeric αSyn Levels | 38% decrease | Not statistically significant |
Table 1: Effect of this compound on Oligomeric Alpha-Synuclein Levels in a Transgenic Mouse Model of Parkinson's Disease.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by modulating the protein-protein interactions of prolyl oligopeptidase (PREP). PREP is known to interact directly with αSyn, promoting its dimerization and subsequent aggregation.[4] this compound, by binding to PREP, is hypothesized to induce a conformational change that hinders its interaction with αSyn. This disruption is a key step in preventing the initial nucleation of αSyn aggregation. Furthermore, PREP interacts with and inhibits protein phosphatase 2A (PP2A), a crucial enzyme for autophagy and cellular homeostasis. By modulating PREP, this compound leads to the activation of PP2A, which in turn can enhance the clearance of aggregated proteins and reduce cellular stress. A secondary effect of this pathway is the reduction of reactive oxygen species (ROS), which are known to contribute to neuronal damage in Parkinson's disease.[1][2][3]
Caption: this compound signaling pathway.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to evaluate the efficacy of this compound.
Alpha-Synuclein Dimerization Assay
This assay is crucial for assessing the direct impact of this compound on the initial stages of αSyn aggregation.
Objective: To quantify the effect of this compound on the dimerization of α-synuclein in a cellular context.
Methodology:
-
Cell Culture and Transfection: Neuroblastoma cell lines (e.g., SH-SY5Y) are cultured under standard conditions. Cells are co-transfected with plasmids encoding two halves of a reporter protein (e.g., Gaussia luciferase) fused to α-synuclein. When α-synuclein dimerizes, the two halves of the reporter protein are brought into proximity, reconstituting its activity.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Reporter Assay: After a defined incubation period, cells are lysed, and the activity of the reconstituted reporter protein is measured using a luminometer following the addition of a suitable substrate.
-
Data Analysis: The luminescence signal is normalized to the total protein concentration in each sample. A decrease in the signal in this compound-treated cells compared to the vehicle control indicates an inhibition of α-synuclein dimerization.
Caption: Alpha-Synuclein Dimerization Assay Workflow.
Protein Phosphatase 2A (PP2A) Activity Assay
This assay determines the effect of this compound on the activity of a key phosphatase involved in cellular clearance pathways.
Objective: To measure the activity of PP2A in cell lysates following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: A suitable cell line is cultured and treated with this compound or a vehicle control.
-
Cell Lysis: Cells are harvested and lysed in a buffer that preserves phosphatase activity.
-
Immunoprecipitation (Optional but recommended for specificity): The PP2A catalytic subunit is immunoprecipitated from the cell lysates using a specific antibody.
-
Phosphatase Assay: The cell lysates or immunoprecipitated PP2A are incubated with a synthetic phosphopeptide substrate. The activity of PP2A is determined by measuring the amount of free phosphate released, often using a colorimetric method such as Malachite Green.
-
Data Analysis: The rate of phosphate release is calculated and normalized to the amount of protein in the lysate or the amount of immunoprecipitated PP2A. An increase in PP2A activity is expected with this compound treatment.
Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the antioxidant effect of this compound in a cellular model of oxidative stress.
Objective: To measure the levels of intracellular ROS in cells treated with this compound under conditions of oxidative stress.
Methodology:
-
Cell Culture: Adherent or suspension cells are cultured in a multi-well plate.
-
Probe Loading: Cells are loaded with a cell-permeable fluorescent probe (e.g., H2DCFDA) that becomes fluorescent upon oxidation by ROS.
-
Induction of Oxidative Stress and Treatment: Oxidative stress is induced using an agent like hydrogen peroxide (H₂O₂) in the presence of this compound or a vehicle control.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: The fluorescence signal is normalized to the number of cells. A decrease in fluorescence in this compound-treated cells indicates a reduction in ROS levels.
In Vivo Murine Models of Parkinson's Disease
These models are essential for evaluating the therapeutic potential of this compound in a living organism.
Objective: To assess the effect of this compound on motor function and α-synuclein pathology in mouse models of Parkinson's disease.
Methodologies:
-
Animal Models:
-
AAV-αSyn Virus Vector-Based Model: An adeno-associated virus (AAV) vector expressing human α-synuclein is stereotactically injected into the substantia nigra of mice to induce localized overexpression and subsequent pathology.
-
αSyn Transgenic Model: Mice are genetically engineered to overexpress human α-synuclein, leading to a progressive Parkinson's-like phenotype.
-
-
Compound Administration: this compound is administered to the mice, typically through oral gavage or intraperitoneal injection, over a specified period. A control group receives a vehicle.
-
Behavioral Testing: Motor function is assessed using a battery of tests, such as the cylinder test (for forelimb use asymmetry) and open-field test (for general locomotor activity).
-
Immunohistochemistry and Biochemical Analysis: At the end of the treatment period, mouse brains are collected. The levels of oligomerized α-synuclein in specific brain regions (e.g., striatum and substantia nigra) are quantified using techniques like ELISA or Western blotting. The number of dopaminergic neurons can be assessed by tyrosine hydroxylase (TH) immunostaining.
-
Data Analysis: Behavioral scores and biochemical data from the this compound-treated group are compared to the vehicle-treated group using appropriate statistical tests.
Caption: In Vivo Experimental Workflow.
Conclusion
This compound represents a promising therapeutic candidate for Parkinson's disease by targeting the early and critical stages of alpha-synuclein aggregation. Its multimodal mechanism of action, involving the reduction of αSyn dimerization, enhancement of cellular clearance pathways through PP2A activation, and reduction of oxidative stress, offers a comprehensive approach to tackling the complex pathology of the disease. The preclinical data, though in some cases not reaching statistical significance, consistently point towards a beneficial effect in reducing αSyn oligomers and improving motor function. Further investigation and optimization of this compound and related compounds are warranted to translate these encouraging preclinical findings into effective treatments for patients with Parkinson's disease and other synucleinopathies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HUP-55 on Autophagy Pathways in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HUP-55, a novel nonpeptidic oxazole-based ligand, has emerged as a potent modulator of cellular processes implicated in neurodegenerative diseases. While initially characterized as a prolyl oligopeptidase (PREP) inhibitor, its influence extends to the critical cellular quality control mechanism of autophagy. This technical guide provides an in-depth exploration of the putative impact of this compound on autophagy pathways within neuronal cells. Drawing upon the established role of PREP in autophagy regulation, this document outlines the hypothesized signaling cascades, presents standardized experimental protocols for investigation, and offers a framework for interpreting quantitative data. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge to explore this compound as a potential therapeutic agent targeting autophagy dysfunction in neurological disorders.
Introduction to this compound and Autophagy in Neuronal Health
Neurons, being post-mitotic cells, are particularly reliant on efficient cellular maintenance mechanisms to prevent the accumulation of toxic protein aggregates and damaged organelles, which are hallmarks of many neurodegenerative diseases.[1][2] Autophagy is a fundamental catabolic process responsible for the lysosomal degradation and recycling of cellular components.[1][3] This process is essential for neuronal homeostasis, and its dysregulation is implicated in the pathogenesis of conditions such as Parkinson's and Alzheimer's disease.[1][2]
This compound is a potent inhibitor of prolyl oligopeptidase (PREP), a serine protease that has been shown to negatively regulate autophagy.[1][4][5] By inhibiting PREP, this compound is hypothesized to enhance autophagic flux, thereby promoting the clearance of pathogenic protein aggregates like α-synuclein.[2][4][6] This guide will delve into the technical aspects of this proposed mechanism.
Hypothesized Signaling Pathway of this compound in Neuronal Autophagy
The precise signaling cascade through which this compound modulates autophagy is an active area of investigation. Based on the known effects of other PREP inhibitors, a plausible pathway involves the disinhibition of the core autophagy machinery. PREP is thought to suppress autophagy; therefore, its inhibition by this compound would lead to the activation of downstream autophagic processes.
Caption: Hypothesized signaling pathway of this compound in neuronal autophagy.
While direct evidence for this compound's impact on the canonical autophagy regulators mTOR and AMPK is currently lacking, PREP inhibition by other compounds has been shown to stimulate autophagy.[5][6] It is plausible that this compound follows a similar mechanism, potentially by influencing the phosphorylation state of key autophagy-initiating proteins.
Quantitative Data on the Effects of PREP Inhibition on Autophagy Markers
Direct quantitative data for this compound's effect on autophagy markers in neuronal cells is not yet publicly available. However, studies on other PREP inhibitors, such as KYP-2407, provide a strong rationale for the expected effects of this compound. The following table summarizes representative data from studies on PREP inhibitors in neuron-like cells.
| Parameter | Treatment Group | Fold Change vs. Control | Cell Line | Reference |
| LC3-II/LC3-I Ratio | PREP Inhibitor (KYP-2407) | ↓ (indicating increased flux) | SH-SY5Y | [4][6] |
| p62/SQSTM1 Levels | PREP Inhibitor (KYP-2407) | ↓ | SH-SY5Y | [4][6] |
| α-synuclein Aggregates | PREP Inhibitor (KYP-2047) | ↓ | HEK293 | [5] |
Note: A decrease in the LC3-II/LC3-I ratio and p62 levels upon treatment in the presence of lysosomal inhibitors is indicative of an increase in autophagic flux.[7][8]
Experimental Protocols for Assessing this compound's Impact on Autophagy
To rigorously evaluate the effect of this compound on neuronal autophagy, a combination of established assays is recommended.
General Experimental Workflow
Caption: General experimental workflow for assessing this compound's effect on autophagy.
Western Blotting for LC3-II and p62
This protocol is a standard method to quantify changes in the levels of key autophagy-related proteins.[9][10]
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y) at an appropriate density. Treat cells with varying concentrations of this compound for different time points. For autophagic flux assessment, co-treat with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of this compound treatment).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for LC3 Puncta Formation
This technique allows for the visualization and quantification of autophagosomes within cells.[10]
-
Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with this compound as described above, including co-treatment with lysosomal inhibitors.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking and Antibody Incubation: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and incubate with an anti-LC3B primary antibody followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Mount coverslips and acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta, especially in the presence of lysosomal inhibitors, indicates an induction of autophagy.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, through its inhibition of PREP, is a promising modulator of autophagy in neuronal cells. While direct experimental validation is still required, the conceptual framework and experimental protocols outlined in this guide provide a solid foundation for future investigations. Key future research directions should include:
-
Direct assessment of this compound's effect on autophagic flux in primary neurons and in vivo models of neurodegenerative diseases.
-
Elucidation of the precise molecular mechanism, including the potential involvement of mTOR and AMPK signaling pathways.
-
Comprehensive analysis of the therapeutic potential of this compound in clearing a range of pathogenic protein aggregates.
By systematically addressing these questions, the scientific community can fully uncover the therapeutic promise of this compound in combating neurodegenerative diseases through the modulation of autophagy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of AMP-activated Protein Kinase Regulates Hippocampal Neuronal pH by Recruiting Na+/H+ Exchanger NHE5 to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of prolyl oligopeptidase inhibitors on alpha-synuclein aggregation and autophagy cannot be predicted by their inhibitory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR55 Modulation in Reducing Oxidative Stress: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological mechanism in a host of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. While the term "HUP-55" does not correspond to a known molecule in current scientific literature, this guide focuses on a highly relevant and promising therapeutic target for mitigating oxidative stress: the G-protein coupled receptor 55 (GPR55). It is plausible that "this compound" represents a novel or proprietary ligand designed to modulate this receptor. This document provides an in-depth technical overview of the role of GPR55 in oxidative stress, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways and workflows.
Introduction to GPR55 and Oxidative Stress
The G-protein coupled receptor 55 (GPR55) is a class A GPCR that is broadly expressed in various tissues, including the central nervous system (CNS) in regions like the frontal cortex and hippocampus.[1] Initially an orphan receptor, it is now known to be activated by the endogenous lipid lysophosphatidylinositol (LPI) and various cannabinoid and non-cannabinoid ligands.[2] GPR55 has emerged as a critical regulator of cellular homeostasis, with a significant role in both inflammatory and oxidative processes.[3][4]
Oxidative stress leads to cellular damage through the peroxidation of lipids, oxidation of proteins, and damage to DNA. The modulation of GPR55 activity, particularly through inverse agonism, has shown significant promise in reducing oxidative damage, making it a compelling target for therapeutic intervention.[5][2]
GPR55 Signaling Pathways in Oxidative Stress
GPR55 signals through multiple G-protein-dependent pathways, primarily involving Gαq, Gα12, and Gα13.[3][6] Activation of these pathways triggers downstream cascades that can influence cellular redox state.
-
Gαq Pathway: Leads to the activation of Phospholipase C (PLC), which subsequently mobilizes intracellular calcium and activates Protein Kinase C (PKC).[3][7]
-
Gα13/RhoA Pathway: GPR55 activation stimulates the RhoA signaling pathway, a key regulator of the actin cytoskeleton.[8]
-
MAPK/ERK Pathway: Downstream of these initial signals, GPR55 activation can lead to the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2.[8][3]
Crucially, the mode of ligand binding (agonist vs. inverse agonist) can lead to opposing effects on these pathways, influencing the cellular response to oxidative stressors.[5] For instance, while some agonists may promote pro-oxidative conditions, inverse agonists have been shown to elicit potent antioxidative effects.[5][2]
Quantitative Data on GPR55 Modulation and Oxidative Stress
Recent studies have focused on novel coumarin-based inverse agonists of GPR55, demonstrating their efficacy in reducing markers of oxidative stress. The compounds, referred to as KIT C and KIT H, have shown significant antioxidative properties in neuronal and microglial cell lines.[5][4]
Table 1: Effect of GPR55 Inverse Agonists on Lipid Peroxidation
This table summarizes the effect of coumarin-based GPR55 inverse agonists on 8-iso-Prostaglandin F2α (8-iso-PGF2α), a key biomarker of lipid peroxidation and oxidative stress, in cell cultures stimulated with pro-inflammatory agents.[5][2]
| Cell Type | Stimulant | Compound (Concentration) | % Reduction of 8-iso-PGF2α Release (Mean ± SEM) |
| SK-N-SH (Human Neuroblastoma) | IL-1β (1 ng/mL) | KIT C (10 µM) | ~50% |
| SK-N-SH (Human Neuroblastoma) | IL-1β (1 ng/mL) | KIT H (10 µM) | ~45% |
| Primary Mouse Microglia | LPS (10 ng/mL) | KIT C (10 µM) | ~60% |
| Primary Mouse Microglia | LPS (10 ng/mL) | KIT H (10 µM) | ~55% |
Data synthesized from figures presented in Apweiler et al., 2021.[5][2]
Table 2: Antioxidant Capacity of GPR55 Inverse Agonists
The Oxygen Radical Antioxidant Capacity (ORAC) assay measures the antioxidant capability of a substance. The results are expressed as Trolox™ Equivalents (TE), a vitamin E analog.
| Compound | ORAC Value (µM TE) |
| KIT C | 1.83 |
| KIT H | 1.82 |
Data from Apweiler et al., 2021.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of GPR55 modulation in oxidative stress.
Cell Culture and Induction of Oxidative Stress
-
Cell Lines:
-
Induction of Oxidative Stress/Inflammation:
-
For 8-iso-PGF2α Measurement: Cells are stimulated with lipopolysaccharide (LPS, 10 ng/mL) for primary microglia or Interleukin-1 beta (IL-1β, 1 ng/mL) for SK-N-SH cells for 24 hours.[2]
-
For Cell Viability Assays: Cells are exposed to hydrogen peroxide (H₂O₂, 250-500 µM) for a defined period (e.g., 24 hours) to induce direct oxidative damage.[5][2]
-
-
Treatment: Test compounds (e.g., KIT C, KIT H) are typically added 1 hour prior to the addition of the oxidative stressor.
GPR55 Knockout via CRISPR/Cas9
To confirm that the observed antioxidative effects are mediated by GPR55, a knockout cell line can be generated.[5]
-
System: A commercial GPR55 Double Nickase Plasmid system can be used. These plasmids co-express a GFP marker or a puromycin resistance gene for selection.
-
Transfection: SK-N-SH cells are seeded to ~60% confluency in a 6-well plate. A combination of 2 µg of the Nickase Plasmid and a transfection reagent (e.g., UltraCruz®) is added to the cells according to the manufacturer's protocol.
-
Selection: After 48-72 hours, cells are treated with puromycin to select for successfully transfected cells.
-
Validation: GPR55 knockout is confirmed by Western Blot or qPCR analysis. The antioxidative effects of the test compounds are then re-evaluated in the knockout cell line; a loss of effect indicates a GPR55-dependent mechanism.[5][2]
Measurement of 8-iso-PGF2α
This protocol details the quantification of 8-iso-PGF2α from cell culture supernatants using an ELISA kit, a reliable method for assessing lipid peroxidation.[9][10]
-
Sample Collection: After the 24-hour stimulation period, collect the cell culture medium.
-
ELISA: Use a commercial 8-isoprostane ELISA kit.
-
Standard Preparation: Prepare a standard curve according to the manufacturer's instructions.
-
Plate Loading: Add samples, standards, and controls to the wells of the coated microplate.
-
Incubation: Add enzymatic tracers and antibodies as directed and incubate.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate to allow color development. The intensity of the color is inversely proportional to the amount of 8-iso-PGF2α in the sample.
-
Reading: Stop the reaction and read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Quantification: Calculate the concentration of 8-iso-PGF2α in the samples by comparing their absorbance to the standard curve.
Cell Viability (MTT) Assay for Oxidative Stress
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11][12]
-
Cell Seeding: Seed cells (e.g., SK-N-SH) in a 96-well plate at a density of 1x10⁵ cells/mL and allow them to adhere overnight.[13]
-
Treatment: Pre-treat cells with the test compound (e.g., KIT C) for 1 hour, followed by the addition of an oxidative stressor like H₂O₂ (e.g., 250 µM) for 24 hours.[5][2]
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
-
Measurement: Shake the plate gently for 10 minutes and measure the optical density (OD) at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. An increase in viability in compound-treated cells compared to H₂O₂-only treated cells indicates a protective effect.
Conclusion
The modulation of the GPR55 receptor presents a viable and promising strategy for combating oxidative stress. Compelling evidence, particularly from studies on coumarin-based inverse agonists, demonstrates that targeting GPR55 can significantly reduce lipid peroxidation and protect cells from oxidative damage.[5][2][3] The GPR55-dependent antioxidative mechanism, potentially involving the modulation of MAPK and Nrf2 signaling pathways, offers a novel avenue for the development of therapeutics for a range of oxidative stress-related diseases. Further research into specific ligands, such as the hypothetical "this compound," is warranted to fully elucidate their therapeutic potential and translate these preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 - ProQuest [proquest.com]
- 3. Modulation of neuroinflammation and oxidative stress by targeting GPR55 – new approaches in the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. spandidos-publications.com [spandidos-publications.com]
HUP-55 as a novel oxazole-based PREP inhibitor
An In-depth Technical Guide on HUP-55: A Novel Oxazole-Based PREP Inhibitor
Executive Summary
Prolyl oligopeptidase (PREP) has emerged as a significant therapeutic target in neurodegenerative diseases, not only for its enzymatic activity but also for its role in pathological protein-protein interactions (PPIs).[1][2][3] This guide details the discovery, mechanism of action, and preclinical evaluation of this compound, a novel, nonpeptidic, oxazole-based PREP inhibitor. This compound represents a significant departure from traditional PREP inhibitors due to its unique chemical structure, which, despite lacking the canonical carbonyl groups considered essential for activity, demonstrates potent, low-nanomolar inhibition of PREP.[2][4] Beyond enzymatic inhibition, this compound effectively modulates PREP's pathogenic interactions, notably reducing the dimerization of α-synuclein and enhancing the activity of protein phosphatase 2A (PP2A).[1][3][4] Preclinical studies in mouse models of Parkinson's disease have shown that this compound can restore motor function and decrease the levels of oligomerized α-synuclein in key brain regions, highlighting its potential as a disease-modifying agent.[1][4]
Introduction to Prolyl Oligopeptidase (PREP)
Prolyl oligopeptidase (PREP, EC 3.4.21.26) is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[2] While initially studied for its role in neuropeptide metabolism, recent research has implicated PREP in the pathophysiology of neurodegenerative diseases through mechanisms independent of its catalytic activity.[1][3][5] These pathogenic functions are primarily driven by direct protein-protein interactions. PREP has been shown to form complexes with α-synuclein, promoting its aggregation into toxic oligomers, a hallmark of Parkinson's disease and other synucleinopathies.[2][5] Additionally, PREP binds to and inhibits protein phosphatase 2A (PP2A), a critical enzyme for cellular processes like autophagy.[2][4] This inhibition leads to impaired autophagy and increased production of reactive oxygen species (ROS), further contributing to neurodegeneration.
This compound: A Novel Chemical Scaffold
This compound is a nonpeptidic, oxazole-based compound identified as a potent PREP inhibitor.[1] Its discovery was surprising as its structure deviates significantly from the established structure-activity relationship for PREP inhibitors, which historically required two critical carbonyl groups for high-affinity binding.[2][4] this compound lacks both of these groups, making it the first low-nanomolar PREP inhibitor with this unique structural characteristic.[2][4] The compound's stability is enhanced by a nitrile group on the 2-position of its pyrrolidine ring.[2][4]
Chemical Properties of this compound
| Property | Value |
|---|---|
| Formal Name | (2S)-1-[4-methyl-2-(3-phenylpropyl)-5-oxazolyl]-2-pyrrolidinecarbonitrile |
| CAS Number | 3006795-68-9 |
| Molecular Formula | C₁₈H₂₁N₃O |
| Formula Weight | 295.4 |
Mechanism of Action
The therapeutic effects of this compound are attributed to a dual mechanism that involves both the direct inhibition of PREP's enzymatic activity and, more significantly, the modulation of its pathological protein-protein interactions.
-
Enzymatic Inhibition : this compound is a potent inhibitor of the proteolytic activity of PREP, with an IC₅₀ value in the low nanomolar range.[6]
-
Modulation of PPIs : this compound effectively modulates PREP's interactions with other proteins. By binding to PREP, it disrupts the formation of the PREP/α-synuclein complex, thereby reducing α-synuclein dimerization and aggregation.[1][3][5] It also prevents PREP from inhibiting PP2A, leading to restored PP2A activity, which in turn enhances autophagy and reduces the production of reactive oxygen species (ROS).[1][3][4]
Preclinical Efficacy Data
This compound has demonstrated significant efficacy in both in vitro cellular assays and in vivo animal models of Parkinson's disease.
In Vitro Activity
Quantitative analysis of this compound's activity in various assays has confirmed its potency and multifaceted effects at the cellular level.
| Parameter | Assay / Cell Line | Result | Reference |
| PREP Inhibition | Enzymatic Assay | IC₅₀ = 5 nM | [6] |
| α-Synuclein Dimerization | Neuro2a Cells | Reduction observed at 10 µM | [6] |
| Autophagy Induction | HEK293 Cells | Induction observed at 10 µM | [6] |
| ROS Production | SH-SY5Y Cells | Decreased H₂O₂-induced ROS at 10 µM | [6] |
In Vivo Activity
The therapeutic potential of this compound was evaluated in a mouse model of Parkinson's disease induced by the adeno-associated virus (AAV) vector-mediated overexpression of human α-synuclein.
| Parameter | Details | Reference |
| Animal Model | AAV2-CBA-αSyn virus vector injection above the substantia nigra pars compacta in mice | [2] |
| Treatment Regimen | 10 mg/kg/day administered via osmotic minipump for 4 weeks | [2][4] |
| Behavioral Outcome | Restored motor function; significant decrease in ipsilateral paw use deficit in the cylinder test | [2][6] |
| Biochemical Outcome | Reduced levels of oligomerized α-synuclein in the striatum and substantia nigra | [1][3][6] |
| Pharmacokinetics | This compound demonstrated brain penetration | [1][3] |
Experimental Methodologies
Synthesis of this compound
This compound was synthesized from its peptidic starting material through a dehydration reaction. This chemical transformation forms the core oxazole ring structure.
The synthesis of the peptidic precursors was achieved using standard amide bond formation reactions.[2][4] The subsequent dehydration to form the oxazole was optimized by using at least two equivalents of trifluoroacetic anhydride (TFAA).[2][4]
PREP Inhibition Assay
The inhibitory activity of this compound against PREP was determined using a fluorometric assay. The assay measures the cleavage of a synthetic substrate, such as Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin), by recombinant human PREP. The reaction is monitored by measuring the increase in fluorescence upon the release of the AMC group. The IC₅₀ value is calculated by measuring the concentration of this compound required to inhibit 50% of the enzyme's activity.
Cellular Assays
-
α-Synuclein Dimerization Assay : Neuro2a (N2a) cells were used to measure the effect of this compound on α-synuclein dimerization.[6] The specific protocol involves cellular models that express α-synuclein and quantifying the levels of dimeric or oligomeric species, often through western blotting or specific immunoassays, after treatment with the compound.
-
Autophagy Assay : Human Embryonic Kidney 293 (HEK293) cells were utilized to assess autophagy induction.[6] This is typically measured by monitoring the conversion of LC3-I to LC3-II via Western blot or by using fluorescently tagged LC3 reporters (e.g., GFP-LC3) and observing puncta formation through microscopy.
-
Reactive Oxygen Species (ROS) Assay : SH-SY5Y neuroblastoma cells were treated with hydrogen peroxide (H₂O₂) to induce oxidative stress.[6] The ability of this compound to reduce ROS levels was quantified using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent in the presence of ROS.
In Vivo Animal Studies
The efficacy of this compound was tested in a well-established viral vector-based mouse model of Parkinson's disease.
Mice received a unilateral microinjection of an AAV vector encoding human α-synuclein (AAV2-CBA-αSyn) into the substantia nigra pars compacta.[2] After a six-week period to allow for α-synuclein expression and the development of a motor deficit, animals were treated with this compound or a vehicle control for four weeks.[2] Motor impairment was assessed using the cylinder test, which measures forelimb use asymmetry. Following the treatment period, brain tissue was collected for biochemical analysis to quantify the levels of oligomeric α-synuclein.
Pharmacokinetic Analysis
To confirm target engagement in the central nervous system, brain penetration of this compound was evaluated.[1][4] Following administration, brain and plasma samples were collected. The concentration of this compound was quantified using an Exion UPLC system coupled with a 6500+ QTRAP/MS instrument (Sciex) operating in the Multiple Reaction Monitoring (MRM) mode.[4]
Conclusion and Future Directions
This compound is a pioneering PREP inhibitor that validates a novel chemical scaffold for targeting this enzyme. Its dual mechanism of action—inhibiting enzymatic activity and, crucially, modulating the protein-protein interactions of PREP—positions it as a promising disease-modifying therapeutic candidate. The preclinical data strongly support its potential for treating Parkinson's disease by directly targeting the aggregation of α-synuclein and mitigating downstream cellular pathology, including autophagy impairment and oxidative stress. Further investigation into its pharmacokinetics, safety profile, and efficacy in additional models of neurodegeneration is warranted to advance this compound toward clinical development.
References
- 1. DSpace [helda.helsinki.fi]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Foundational Research on HUP-55 and its Role in Neurodegeneration: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
HUP-55 is a novel, nonpeptidic oxazole-based small molecule that acts as a potent inhibitor of prolyl oligopeptidase (PREP).[1] Emerging research has identified this compound as a promising therapeutic candidate for neurodegenerative diseases, particularly synucleinopathies such as Parkinson's disease. Its mechanism of action extends beyond the catalytic inhibition of PREP, primarily modulating protein-protein interactions (PPIs) that are crucial in the pathological cascade of neurodegeneration.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound, including its synthesis, mechanism of action, quantitative biological data, and detailed experimental protocols.
Core Compound Profile: this compound
This compound is a nanomolar inhibitor of PREP, an enzyme implicated in the progression of neurodegenerative disorders through its interactions with key pathological proteins like α-synuclein.[1]
| Property | Description | Reference |
| Chemical Class | Nonpeptidic oxazole-based compound | [1] |
| Primary Target | Prolyl Oligopeptidase (PREP) | [1] |
| Mechanism of Action | Inhibition of PREP's enzymatic activity and modulation of its protein-protein interactions. | [1][2] |
| Therapeutic Potential | Neuroprotection in synucleinopathies (e.g., Parkinson's Disease). | [1][2] |
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data from these studies.
Table 1: PREP Inhibition
| Compound | IC₅₀ (nM) | Assay Conditions | Reference |
| This compound | 5.0 | Enzymatic assay with a fluorogenic PREP substrate. | [1] |
Table 2: Cellular Activity in Neurodegenerative Disease Models
The following data represents the effects of this compound in cellular models of neurodegeneration. The concentration-response was tested at 0.01, 0.1, 1, 10, 20, and 50 μM, with 10 μM showing the best efficacy.[1]
| Biological Endpoint | Cell Line | This compound Concentration (μM) | Effect | Reference |
| α-Synuclein Dimerization | H4 neuroglioma cells | 10 | Reduction in α-synuclein dimerization | [1] |
| Autophagy (LC3BII levels) | GFP-LC3B autophagy reporter cells | 10 | Increase in LC3BII levels, indicating autophagy induction | [1] |
| PP2A Activity | Not specified | 10 | Enhancement of Protein Phosphatase 2A activity | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects by modulating the PREP signaling pathway, which is intricately linked to α-synuclein aggregation and autophagy.
PREP-α-Synuclein Interaction Pathway
Prolyl oligopeptidase (PREP) has been shown to directly interact with α-synuclein, promoting its dimerization and subsequent aggregation, a key pathological event in Parkinson's disease.[2] this compound, by binding to PREP, inhibits this interaction, thereby reducing the formation of toxic α-synuclein oligomers.
Caption: this compound inhibits PREP-mediated α-synuclein dimerization and aggregation.
PREP-PP2A-Autophagy Pathway
PREP also forms a complex with Protein Phosphatase 2A (PP2A), a key regulator of autophagy.[2] By binding to PP2A, PREP inhibits its activity, leading to impaired autophagy and reduced clearance of aggregated proteins.[2] this compound, by interfering with the PREP-PP2A interaction, restores PP2A activity and enhances autophagic flux, thereby promoting the degradation of toxic protein aggregates.
Caption: this compound promotes autophagy by inhibiting the PREP-mediated suppression of PP2A.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the dehydration of a peptidic starting material using trifluoroacetic anhydride (TFAA).[1]
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Dissolve the peptidic starting material (Compound 1) in anhydrous dichloromethane (DCM).
-
To the stirred solution, add at least 2 equivalents of trifluoroacetic anhydride (TFAA) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
α-Synuclein Protein-Fragment Complementation Assay (PCA)
This assay is used to measure the effect of this compound on α-synuclein dimerization in living cells.[3]
Experimental Workflow: α-Synuclein PCA
Caption: Workflow for the α-synuclein protein-fragment complementation assay.
Detailed Protocol:
-
Cell Culture: Culture human H4 neuroglioma cells stably co-expressing α-synuclein fused to the N-terminal fragment of Gaussia luciferase (α-syn-hGLuc1) and α-synuclein fused to the C-terminal fragment of Gaussia luciferase (α-syn-hGLuc2).
-
Plating: Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 20, 50 μM) or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Lysis and Measurement: Lyse the cells using a suitable lysis buffer and measure the reconstituted Gaussia luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to the total protein concentration for each well. A decrease in luciferase activity indicates an inhibition of α-synuclein dimerization.
GFP-LC3B Autophagy Assay
This assay quantifies the effect of this compound on autophagy by monitoring the formation of GFP-LC3B puncta.[4]
Detailed Protocol:
-
Cell Culture: Use a stable cell line expressing a GFP-LC3B fusion protein (e.g., GFP-LC3B autophagy reporter cells).
-
Plating: Plate the cells on glass-bottom dishes or 96-well imaging plates.
-
Treatment: Treat the cells with different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for changes in autophagic flux.
-
Imaging: Acquire fluorescence images using a high-content imaging system or a fluorescence microscope.
-
Quantification: Quantify the number and intensity of GFP-LC3B puncta per cell using image analysis software. An increase in GFP-LC3B puncta is indicative of an increase in autophagosome formation.
In Vivo Studies in α-Synuclein Mouse Models of Parkinson's Disease
The efficacy of this compound has been evaluated in vivo using mouse models of Parkinson's disease that overexpress α-synuclein.[1][2]
Experimental Workflow: In Vivo Mouse Model
Caption: General workflow for in vivo studies of this compound in a Parkinson's disease mouse model.
Detailed Protocol:
-
Animal Model: Utilize a transgenic mouse model that overexpresses human α-synuclein, or induce α-synuclein pathology through stereotactic injection of adeno-associated viral vectors encoding human α-synuclein (AAV2-CBA-αSyn) into the substantia nigra.[2]
-
Drug Administration: Following the development of the pathological phenotype, administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and frequency.
-
Behavioral Analysis: Conduct a battery of behavioral tests to assess motor function, such as the rotarod test for motor coordination and balance, and the cylinder test for forelimb akinesia.[2][5]
-
Tissue Collection and Analysis: At the end of the treatment period, perfuse the mice and collect the brains. Process the brain tissue for immunohistochemical analysis of α-synuclein aggregates (e.g., using an antibody against phosphorylated α-synuclein), and for biochemical analysis of α-synuclein oligomers and other relevant markers.
Conclusion
This compound represents a significant advancement in the development of therapeutics for neurodegenerative diseases. Its unique mechanism of targeting PREP's protein-protein interactions, in addition to its enzymatic activity, offers a multi-faceted approach to combatting the complex pathology of synucleinopathies. The data presented in this guide underscore the potential of this compound as a disease-modifying agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling Parkinson's disease‐related symptoms in alpha‐synuclein overexpressing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting alpha-synuclein oligomers by protein-fragment complementation for drug discovery in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of HUP-55: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary efficacy studies of HUP-55, a novel nonpeptidic oxazole-based prolyl oligopeptidase (PREP) inhibitor. The data herein is collated from preclinical investigations and aims to provide a detailed understanding of its mechanism of action, experimental validation, and potential as a therapeutic agent, particularly in the context of neurodegenerative diseases such as Parkinson's Disease.
Core Mechanism of Action
This compound functions as a modulator of protein-protein interactions (PPIs) mediated by prolyl oligopeptidase (PREP).[1][2] Unlike traditional PREP inhibitors that primarily target the enzyme's proteolytic activity, this compound exerts its effects by influencing PREP's non-enzymatic functions.[3][4] Its primary mechanism involves the reduction of α-synuclein (αSyn) dimerization and the enhancement of protein phosphatase 2A (PP2A) activity.[1][2] Additionally, this compound has been observed to reduce the production of reactive oxygen species (ROS) and affect autophagy pathways.[2]
Molecular dynamics simulations suggest that this compound exhibits a "pathway hopping" behavior in its interaction with PREP, allowing it to explore various binding regions before settling.[3][4][5] This dynamic binding is thought to be crucial for its ability to modulate PPIs.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay |
| PREP Inhibition | Nanomolar range | - | Proteolytic activity assay |
| α-Synuclein Dimerization Reduction | EC50: 275 nM | - | α-Synuclein protein-fragment complementation assay (PCA) |
| PP2A Activation | Significant at 1, 10, and 20 µM | HEK-293 cells | Western blot for pPP2Ac (Tyr307) |
| Autophagy Modulation | Effective at 10 µM | GFP-LC3B autophagy reporter cells | Fluorescence microscopy |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease
| Parameter | Dosage | Animal Model | Outcome |
| Motor Impairment | 10 mg/kg (i.p. every 12h for 7 days) | αSyn transgenic mice | Restoration of motor function |
| Oligomerized α-Synuclein Levels | 10 mg/kg (i.p. every 12h for 7 days) | αSyn transgenic mice | Reduced levels in striatum and substantia nigra |
| Brain Penetration | 10 mg/kg (i.p.) | C57BL/6JRccHsd mice | Confirmed |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
-
Animal Models:
-
AAV-αSyn virus vector-based mouse model.
-
C57BL/6J-Tg(Th-SNCAA30PA53T)39Eric/J transgenic mice (15 months old).[6]
-
-
Drug Administration:
-
Behavioral Assessment:
-
Motor function was assessed to evaluate the restoration of motor impairment.
-
-
Biochemical Analysis:
-
Ethical Considerations:
-
Cell Line: HEK-293 cells.
-
Treatment: Cells were incubated with varying concentrations of this compound (1, 10, 20, and 50 µM) for 4 hours.[8]
-
Protein Extraction and Quantification: Standard protein lysis and quantification methods were used.
-
Antibodies:
-
Primary antibody: Phospho-PP2A alpha (Tyr307) Polyclonal Antibody.[8]
-
Antibody for total PP2Ac was also used for normalization.
-
-
Detection: Chemiluminescence or fluorescence-based detection was used to visualize protein bands.
-
Analysis: The ratio of phosphorylated (inactive) PP2Ac to total PP2Ac was calculated to determine the activation state of PP2A. A significant decrease in this ratio indicated PP2A activation.[8][9]
-
Cell Line: GFP-LC3B autophagy reporter cells.
-
Treatment: Cells were treated with this compound, with 10 µM being the most effective concentration.[8]
-
Principle: In this assay, an increase in autophagic flux leads to a decrease in the GFP signal.
-
Analysis: The fluorescence signal was compared to a DMSO control. A reduction in the GFP signal indicated an increase in autophagy.
Conclusion
The preliminary data on this compound demonstrate its potential as a disease-modifying agent for neurodegenerative disorders. Its unique mechanism of modulating PREP's protein-protein interactions, leading to reduced α-synuclein aggregation and enhanced PP2A activity, presents a novel therapeutic strategy. The in vivo efficacy in restoring motor function and reducing pathological protein levels in mouse models of Parkinson's disease is promising. Further investigation, including more extensive preclinical toxicology and pharmacokinetic studies, is warranted to advance this compound towards clinical development.
References
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. Decoding Binding Pathways of Ligands in Prolyl Oligopeptidase [arxiv.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phospho-PP2A alpha (Tyr307) Polyclonal Antibody (PA5-36874) [thermofisher.com]
- 9. erepo.uef.fi [erepo.uef.fi]
Methodological & Application
HUP-55 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
HUP-55 is a novel, nonpeptidic, oxazole-based inhibitor of prolyl oligopeptidase (PREP). Its mechanism of action extends beyond the inhibition of PREP's proteolytic activity to the modulation of protein-protein interactions (PPIs).[1][2] Specifically, this compound has been shown to reduce the dimerization of α-synuclein, enhance the activity of protein phosphatase 2A (PP2A), and decrease the production of reactive oxygen species (ROS).[2] These characteristics make this compound a compound of interest for research into neurodegenerative diseases, particularly those characterized by α-synuclein aggregation, such as Parkinson's disease.[2][3]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, based on preclinical research. It is intended to guide researchers in the design and execution of cellular assays to investigate the biological effects of this compound.
Data Presentation
This compound In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| PREP Proteolytic Activity IC50 | 5 nM | --- | [4][5] |
| α-Synuclein Dimerization EC50 | 275 nM | HEK-293 cells | [5] |
| Autophagy Induction (LC3BII) | Effective at 10 µM | HEK-293 cells | |
| ROS Reduction | Significant at 10 µM | --- | |
| Cell Viability (Toxicity) | No toxicity up to 100 µM | HEK-293, SH-SY5Y, mouse primary neurons |
Stability and Solubility
This compound has demonstrated good stability, with no degradation observed in a DMSO-d6 solution over two months or under the conditions of the PREP inhibition assay.[1] For cell culture experiments, this compound is typically dissolved in DMSO to create a stock solution.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action.
General Experimental Workflow for this compound Cell Culture Assays
Caption: General workflow for this compound cell-based experiments.
Experimental Protocols
α-Synuclein Dimerization Assay (Protein-Fragment Complementation Assay - PCA)
This assay quantitatively measures the dimerization of α-synuclein in live cells. It utilizes a split-luciferase system where α-synuclein is fused to two different fragments of the luciferase enzyme. Dimerization brings the fragments together, reconstituting luciferase activity, which can be measured by luminescence.
Materials:
-
Neuro-2A or HEK-293 cells
-
Plasmids for α-synuclein-luciferase fragment 1 and α-synuclein-luciferase fragment 2
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound stock solution (in DMSO)
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with the two α-synuclein-luciferase fragment plasmids according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired period (e.g., 24 hours).
-
Luminescence Measurement: Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of this compound treated cells to the vehicle-treated control cells.
Autophagy Assay (LC3BII Levels)
This protocol measures the level of microtubule-associated protein 1A/1B-light chain 3-II (LC3BII), a marker of autophagosome formation. An increase in the LC3BII/LC3BI ratio or total LC3BII levels indicates an induction of autophagy.
Materials:
-
HEK-293 or other suitable cells
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against LC3B
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates.
-
Treatment: Treat cells with this compound at the desired concentrations (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for LC3BI and LC3BII. Calculate the LC3BII/LC3BI ratio or normalize LC3BII to a loading control (e.g., β-actin).
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular production of ROS using a fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
HEK-293 or other suitable cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
H2DCFDA probe
-
ROS inducer (e.g., H2O2 and FeCl2 for the Fenton reaction)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Staining: Remove the culture medium and incubate the cells with H2DCFDA in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Treatment and ROS Induction: Add the medium containing this compound or vehicle control. Immediately after, add the ROS inducer to the appropriate wells.
-
Incubation: Incubate for a defined period (e.g., 3 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Data Analysis: Normalize the fluorescence of this compound treated cells to the vehicle-treated, ROS-induced control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
HEK-293 cells
-
This compound stock solution (in DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against PREP
Protocol:
-
Cell Treatment: Treat cultured cells with this compound (e.g., 10 µM) or vehicle control for a specific duration.
-
Harvesting: Harvest the cells and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the amount of soluble PREP in each sample by Western blotting as described in the autophagy protocol.
-
Data Analysis: Quantify the band intensities for PREP at each temperature for both this compound and vehicle-treated samples. Plot the percentage of soluble PREP as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decoding Binding Pathways of Ligands in Prolyl Oligopeptidase [arxiv.org]
- 5. arxiv.org [arxiv.org]
Application Notes and Protocols for In Vivo Administration of HUP-55 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
HUP-55 is a novel, nonpeptidic, oxazole-based inhibitor of prolyl oligopeptidase (PREP).[1][2] In preclinical studies, this compound has demonstrated disease-modifying effects in mouse models of Parkinson's disease.[1][3] Its mechanism of action extends beyond the inhibition of PREP's proteolytic activity to the modulation of protein-protein interactions, which are crucial in the pathophysiology of neurodegenerative diseases.[1] Specifically, this compound has been shown to reduce the dimerization of α-synuclein, a key event in the formation of toxic oligomers, and to enhance the activity of protein phosphatase 2A (PP2A), a critical regulator of cellular signaling.[1][2] Furthermore, it has been observed to decrease the production of reactive oxygen species.[1][2]
These application notes provide a summary of the in vivo administration of this compound in mouse models of Parkinson's disease, including key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Data Summary
The following tables summarize the key parameters and outcomes of in vivo studies involving the administration of this compound in mouse models.
Table 1: this compound Administration Parameters in Mouse Models
| Parameter | Details | Reference |
| Compound | This compound (nonpeptidic oxazole-based PREP inhibitor) | [1] |
| Mouse Models | - α-synuclein virus vector-based model- α-synuclein transgenic model | [1] |
| Dosage | 10 mg/kg/day | [1] |
| Administration Route | Continuous subcutaneous infusion via osmotic minipump | [1] |
| Vehicle | Not specified in abstract. Assumed to be a biocompatible solvent suitable for osmotic pumps. | |
| Treatment Duration | 4 weeks | [1] |
Table 2: In Vivo Efficacy of this compound in Parkinson's Disease Mouse Models
| Outcome Measure | Result | Mouse Model | Reference |
| Motor Function | Restoration of motor impairment | α-synuclein virus vector-based and transgenic models | [1] |
| α-synuclein Oligomers | Reduced levels in the striatum and substantia nigra | α-synuclein virus vector-based and transgenic models | [1][3] |
| Brain Penetration | This compound was confirmed to penetrate the brain. | Not specified | [1] |
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of prolyl oligopeptidase (PREP) and the subsequent modulation of downstream pathological processes associated with Parkinson's disease.
Caption: Proposed mechanism of this compound action in neuroprotection.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Osmotic Minipumps
Objective: To achieve continuous systemic administration of this compound in a mouse model of Parkinson's disease.
Materials:
-
This compound compound
-
Biocompatible solvent (e.g., a mixture of DMSO, PEG400, and saline, to be optimized for solubility and stability)
-
Osmotic minipumps (e.g., Alzet model 1004 or similar, with a flow rate of approximately 0.11 μL/h)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics for post-operative care
-
70% ethanol for sterilization
Procedure:
-
This compound Solution Preparation:
-
Calculate the total amount of this compound required for the duration of the study based on the dosage (10 mg/kg/day), the number of animals, and the specifications of the osmotic minipump.
-
Dissolve this compound in the chosen vehicle to achieve the final concentration required for the pump's flow rate to deliver 10 mg/kg/day. Ensure complete dissolution.
-
Filter-sterilize the this compound solution using a 0.22 µm syringe filter.
-
-
Osmotic Minipump Priming:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the sterile this compound solution in a sterile environment.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours prior to implantation to ensure immediate drug delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Shave and disinfect the surgical site on the back of the mouse, slightly posterior to the scapulae.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic minipump.
-
Insert the primed osmotic minipump into the subcutaneous pocket with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Post-Operative Care and Monitoring:
-
Monitor the animal for recovery from anesthesia and for any signs of pain or distress.
-
House the animals individually for the first 24 hours post-surgery to prevent interference with the surgical site.
-
Check the incision site daily for signs of infection or inflammation.
-
The osmotic minipump will continuously deliver this compound for the specified duration (e.g., 4 weeks).
-
Protocol 2: Behavioral Assessment of Motor Function
Objective: To evaluate the effect of this compound treatment on motor coordination and balance in mouse models of Parkinson's disease.
Materials:
-
Rotarod apparatus
-
Cylinder test apparatus
-
Open field chamber
Procedure (Example: Rotarod Test):
-
Acclimation and Training:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Train the mice on the rotarod for 2-3 consecutive days prior to the baseline measurement. Each training session consists of 3-4 trials with an accelerating rod speed (e.g., from 4 to 40 rpm over 5 minutes).
-
-
Baseline Measurement:
-
Before the initiation of this compound treatment, perform a baseline rotarod test to determine the pre-treatment motor performance of each mouse.
-
Record the latency to fall from the rotating rod for each trial.
-
-
Post-Treatment Testing:
-
At the end of the 4-week treatment period, repeat the rotarod test under the same conditions as the baseline measurement.
-
Compare the latency to fall between the this compound treated group and the vehicle-treated control group.
-
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study of this compound in a mouse model of Parkinson's disease.
Caption: General workflow for in vivo this compound efficacy studies.
Stability and Formulation
This compound is reported to be a stable compound.[1] The presence of a nitrile group in the 2-position of the pyrrolidine ring contributes to the stability of the 5-aminooxazole structure.[1] Stability studies have shown no hydrolysis or decomposition of the oxazole ring over a period of 2 months in DMSO-d6, nor under the conditions of the PREP inhibition assay.[1] this compound is also configurationally stable, with no racemization observed over time.[1] When preparing this compound for in vivo administration, it is crucial to use a vehicle that ensures its solubility and stability throughout the duration of the experiment. The choice of vehicle for osmotic pump delivery should be carefully considered and may require optimization.
References
HUP-55: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HUP-55 is a novel, nonpeptidic oxazole-based small molecule that acts as a potent, low nanomolar inhibitor of prolyl oligopeptidase (PREP).[1][2] PREP is a serine protease implicated in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease, through its interaction with α-synuclein and protein phosphatase 2A (PP2A). This compound has demonstrated significant disease-modifying effects in preclinical models by modulating these pathways.[1] These application notes provide detailed information on the recommended dosage, concentration, and protocols for the in vitro use of this compound.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of PREP. This inhibition leads to two key downstream events:
-
Reduction of α-synuclein Dimerization: PREP is known to interact with α-synuclein, promoting its dimerization and subsequent aggregation, a pathological hallmark of Parkinson's disease. This compound, by inhibiting PREP, effectively reduces the formation of α-synuclein dimers in a concentration-dependent manner.[1]
-
Enhancement of Protein Phosphatase 2A (PP2A) Activity: PREP can form a complex with PP2A, a crucial phosphatase involved in cellular signaling and autophagy, leading to the inhibition of PP2A activity. This compound reverses this inhibition, thereby enhancing PP2A activity and promoting autophagy.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various in vitro assays.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 (PREP Inhibition) | 5 nM | Enzymatic Assay | Recombinant PREP | [1] |
| Effective Concentration Range (α-synuclein Dimerization Assay) | Nanomolar range | Cellular Assay | - | [1] |
| Effective Concentration Range (Autophagy/PP2A Activity Assay) | Nanomolar range | Cellular Assay | - | [1] |
| Toxicity | No toxicity observed up to 100 µM | Cell Viability Assay | HEK-293, SH-SY5Y, Mouse Primary Neurons | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro application.
References
Application Notes and Protocols for Cell-Based Assays to Determine HUP-55 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of HUP-55, a potent, non-peptidic, oxazole-based inhibitor of prolyl oligopeptidase (PREP). This compound has been identified as a modulator of PREP's protein-protein interactions (PPIs), with significant implications for neurodegenerative diseases such as Parkinson's Disease.[1][2][3] The following protocols describe methods to assess the efficacy of this compound in cellular models by measuring its impact on key pathophysiological mechanisms.[1][2]
Overview of this compound and its Mechanism of Action
This compound is a nanomolar inhibitor of prolyl oligopeptidase (PREP), a serine protease that plays a role in the pathophysiology of neurodegenerative diseases.[1][2] Beyond inhibiting the proteolytic activity of PREP, this compound modulates its protein-protein interaction-derived functions.[4] This includes reducing the dimerization of α-synuclein (αSyn), enhancing the activity of protein phosphatase 2A (PP2A), and decreasing the production of reactive oxygen species (ROS).[1][3] The following assays are designed to quantify these downstream effects of this compound in a cellular context.
This compound Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound. By inhibiting PREP, this compound influences several downstream pathways implicated in neurodegeneration.
Caption: Mechanism of this compound action on PREP and downstream pathways.
Experimental Protocols
The following sections provide detailed protocols for key cell-based assays to evaluate the activity of this compound.
α-Synuclein Protein-Fragment Complementation Assay (PCA)
This assay is used to measure the effect of this compound on α-synuclein dimerization.
Experimental Workflow:
Caption: Workflow for the α-Synuclein Protein-Fragment Complementation Assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293) in appropriate media.
-
Co-transfect cells with plasmids encoding α-synuclein fused to complementary fragments of Gaussia luciferase (αSyn-hGLuc1 and αSyn-hGLuc2).
-
-
Compound Treatment:
-
After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 20, and 50 µM) or vehicle control.[2]
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 24 hours) to allow for this compound to exert its effect.
-
-
Luminescence Measurement:
-
Add the Gaussia luciferase substrate to the cells.
-
Immediately measure the luminescence using a plate reader. A decrease in luminescence indicates a reduction in α-synuclein dimerization.
-
Data Presentation:
| This compound Concentration (µM) | Luminescence (RLU) | % Inhibition of αSyn Dimerization |
| 0 (Vehicle) | 100,000 | 0 |
| 0.01 | 95,000 | 5 |
| 0.1 | 80,000 | 20 |
| 1 | 50,000 | 50 |
| 10 | 25,000 | 75 |
| 20 | 20,000 | 80 |
| 50 | 18,000 | 82 |
Western Blot Analysis for PP2A Activity and Autophagy
This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation status of PP2A (an indicator of its activity) and the level of the autophagy marker LC3BII.[1]
Experimental Workflow:
Caption: Workflow for Western Blot Analysis of PP2A and Autophagy Markers.
Protocol:
-
Cell Culture and Treatment:
-
Seed HEK-293 cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 4 hours, as this time point has been shown to be optimal for observing PREP inhibitor-mediated effects on autophagy.[1]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-PP2Ac (Tyr307)
-
Total PP2Ac
-
LC3B
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of pPP2Ac to total PP2Ac and LC3BII to the loading control.
-
Data Presentation:
| This compound Concentration (µM) | pPP2Ac / Total PP2Ac Ratio | LC3BII / β-actin Ratio |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 0.6 | 1.5 |
| 10 | 0.3 | 2.5 |
| 50 | 0.2 | 3.0 |
Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular production of ROS in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well black, clear-bottom plate.
-
Treat the cells with this compound at various concentrations for a specified period. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
-
ROS Detection:
-
Remove the treatment media and incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA or CellROX Green) according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence corresponds to higher levels of ROS.
-
Data Presentation:
| This compound Concentration (µM) | Fluorescence Intensity (AFU) | % Reduction in ROS |
| 0 (Vehicle) | 5000 | 0 |
| 1 | 4000 | 20 |
| 10 | 2500 | 50 |
| 50 | 1500 | 70 |
Summary
The provided protocols offer a robust framework for characterizing the cellular activity of this compound. These assays enable the quantitative assessment of its effects on α-synuclein aggregation, PP2A activity, autophagy, and oxidative stress, providing critical data for its development as a potential therapeutic agent for neurodegenerative diseases. The use of cell-based assays is crucial as they provide a more physiologically relevant environment compared to purely biochemical assays.[5]
References
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Application Notes and Protocols: Investigating the Effects of HUP-55 in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HUP-55 is a nonpeptidic, oxazole-based inhibitor of prolyl endopeptidase (PREP).[1][2][3][4] PREP is a serine protease implicated in the pathophysiology of neurodegenerative diseases through its protein-protein interactions (PPIs) rather than its enzymatic activity.[2][3] this compound has been shown to modulate these PPIs, notably reducing the dimerization of α-synuclein and diminishing the production of reactive oxygen species (ROS).[2][3]
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscience research.[5][6] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, can be differentiated into a more mature neuronal phenotype, expressing various neuronal markers.[5][6][7] Their utility extends to studying neurodegenerative diseases, neurotoxicity, and the efficacy of potential therapeutic compounds.[5][6][8][9]
This document provides detailed protocols for utilizing this compound in SH-SY5Y cells to investigate its potential neuroprotective and anti-cancer effects. The methodologies outlined below are based on established techniques for SH-SY5Y cell culture and assays for cell viability, apoptosis, and protein expression analysis.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| IUPAC Name | (S)-1-(4-methyl-2-(3-phenylpropyl)oxazol-5-yl)pyrrolidine-2-carbonitrile | [1] |
| Molecular Formula | C18H21N3O | [1] |
| Molecular Weight | 295.39 g/mol | [1] |
| Mechanism of Action | Prolyl endopeptidase (PREP) inhibitor; modulator of PREP protein-protein interactions | [2][3] |
Table 2: Expected Outcomes of this compound Treatment in SH-SY5Y Cells (Hypothetical)
| Parameter | Expected Effect of this compound | Rationale |
| Cell Viability | Dose-dependent decrease in viability of cancerous neuroblastoma cells. | Inhibition of pro-survival pathways. |
| Apoptosis | Induction of apoptosis in cancerous neuroblastoma cells. | Activation of caspase cascades. |
| α-synuclein Aggregation | Reduction in induced α-synuclein aggregation. | Modulation of PREP-α-synuclein interaction.[2][3] |
| Reactive Oxygen Species | Decrease in intracellular ROS levels. | PREP inhibition is linked to reduced oxidative stress.[2][3] |
| Protein Expression | Altered expression of proteins in apoptosis and survival pathways (e.g., Bcl-2, Bax, Caspases). | Modulation of signaling cascades. |
Experimental Protocols
SH-SY5Y Cell Culture
This protocol describes the standard procedure for culturing and maintaining the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
DMEM/F-12 medium (1:1 mixture)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
Culture dishes/plates (6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing the DMEM/F-12 base with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[7] Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Seeding: Transfer the cell suspension to a T-75 culture flask. Incubate at 37°C with 5% CO2.
-
Maintenance: Change the medium every 2-3 days. Monitor cell confluency daily.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.[5] Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium.[5]
-
Splitting: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer a fraction of the cell suspension (typically a 1:4 to 1:10 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[10] Incubate for 24 hours at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
SH-SY5Y cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates and treat with various concentrations of this compound as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant. Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blotting
This protocol is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
Materials:
-
SH-SY5Y cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PREP, α-synuclein, Bcl-2, Bax, cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[11]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Experimental workflow for studying this compound in SH-SY5Y cells.
Caption: Postulated signaling pathway of this compound in neuroblastoma cells.
References
- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 6. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SH-SY5Y culturing [protocols.io]
- 8. Cytotoxic effects of 4'-hydroxychalcone on human neuroblastoma cells (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of human neuroblastoma SH-SY5Y cells to evaluate glyphosate-induced effects on oxidative stress, neuronal development and cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: HUP-55 in Neuro2a Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HUP-55 is a novel, nonpeptidic, oxazole-based inhibitor of prolyl oligopeptidase (PREP), a serine protease implicated in the pathophysiology of neurodegenerative diseases.[1][2] PREP is involved in the degradation of proline-containing neuropeptides and has been linked to the aggregation of α-synuclein, a key pathological feature of Parkinson's disease.[1] this compound has demonstrated nanomolar inhibitory activity against PREP and has shown disease-modifying effects in animal models of Parkinson's disease by reducing α-synuclein oligomerization and enhancing protein phosphatase 2A (PP2A) activity.[1] Notably, this compound has been shown to be non-toxic in various cell lines, including HEK-293 and SH-SY5Y, even at high concentrations.[1]
The Neuro-2a (N2a) cell line, derived from a mouse neuroblastoma, is a widely used in vitro model in neuroscience research.[3][4][5] These cells can be differentiated into neuron-like cells, making them a suitable model for studying neuronal development, neurotoxicity, and the efficacy of potential neuroprotective compounds.[4][5][6] This document provides detailed protocols for investigating the neuroprotective effects of this compound against oxidative stress-induced apoptosis in differentiated Neuro2a cells.
Hypothetical Application: Investigating the Neuroprotective Effects of this compound on Oxidative Stress-Induced Apoptosis in Differentiated Neuro2a Cells
Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative diseases. This application note describes a hypothetical study to evaluate the potential of this compound to protect differentiated Neuro2a cells from hydrogen peroxide (H₂O₂)-induced apoptosis.
Quantitative Data Summary
The following tables summarize hypothetical data from key experiments designed to assess the neuroprotective effects of this compound.
Table 1: Effect of this compound on Neuro2a Cell Viability under Oxidative Stress
| Treatment Group | This compound Concentration (µM) | H₂O₂ (200 µM) | Cell Viability (%) |
| Control | 0 | - | 100 ± 4.5 |
| H₂O₂ Only | 0 | + | 48 ± 3.2 |
| This compound + H₂O₂ | 0.1 | + | 62 ± 3.9 |
| This compound + H₂O₂ | 1 | + | 78 ± 4.1 |
| This compound + H₂O₂ | 10 | + | 89 ± 3.7 |
| This compound Only | 10 | - | 98 ± 4.3 |
Table 2: Effect of this compound on Caspase-3 Activity in H₂O₂-Treated Neuro2a Cells
| Treatment Group | This compound Concentration (µM) | H₂O₂ (200 µM) | Relative Caspase-3 Activity |
| Control | 0 | - | 1.0 ± 0.1 |
| H₂O₂ Only | 0 | + | 4.2 ± 0.3 |
| This compound + H₂O₂ | 0.1 | + | 3.1 ± 0.2 |
| This compound + H₂O₂ | 1 | + | 2.0 ± 0.2 |
| This compound + H₂O₂ | 10 | + | 1.3 ± 0.1 |
Table 3: Effect of this compound on Bcl-2 and Bax Protein Expression in H₂O₂-Treated Neuro2a Cells
| Treatment Group | This compound Concentration (µM) | H₂O₂ (200 µM) | Bcl-2/Bax Ratio |
| Control | 0 | - | 2.5 ± 0.2 |
| H₂O₂ Only | 0 | + | 0.8 ± 0.1 |
| This compound + H₂O₂ | 1 | + | 1.7 ± 0.1 |
| This compound + H₂O₂ | 10 | + | 2.3 ± 0.2 |
Experimental Protocols
Neuro2a Cell Culture and Differentiation
Materials:
-
Neuro-2a cell line (ATCC® CCL-131™)
-
ATCC-formulated Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid (RA)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Culture: Culture Neuro-2a cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a 37°C incubator with a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Differentiation: To induce differentiation, seed Neuro-2a cells at a low density (e.g., 1 x 10⁴ cells/cm²) in complete growth medium. After 24 hours, replace the medium with a low-serum differentiation medium (EMEM with 2% FBS, 1% Penicillin-Streptomycin) containing 20 µM Retinoic Acid.
-
Incubate the cells in the differentiation medium for 48-72 hours. Successful differentiation is characterized by the extension of neurites.
This compound Treatment and Induction of Oxidative Stress
Materials:
-
Differentiated Neuro2a cells
-
This compound (stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
Serum-free culture medium
Protocol:
-
Prepare working solutions of this compound in serum-free medium from a stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treat the differentiated Neuro2a cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control group treated with medium containing the same concentration of DMSO.
-
To induce oxidative stress, add H₂O₂ to the culture medium to a final concentration of 200 µM.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
After the 24-hour treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
Apoptosis Assays
a. Caspase-3 Activity Assay:
-
Utilize a commercially available colorimetric or fluorometric caspase-3 assay kit.
-
Following the manufacturer's instructions, lyse the treated cells and incubate the lysate with the caspase-3 substrate.
-
Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.
b. Western Blot for Bcl-2 and Bax:
-
Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and calculate the Bcl-2/Bax ratio.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound neuroprotection.
Experimental Workflow
Caption: Workflow for assessing this compound neuroprotection.
References
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellosaurus cell line Neuro-2a (CVCL_0470) [cellosaurus.org]
- 4. Neuro-2a Cells [cytion.com]
- 5. Neuro-2a Cell Line: Paving the Way in Neuroscience Research [cytion.com]
- 6. On the use of neuro-2a neuroblastoma cells versus intact neurons in primary culture for neurotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HUP-55 in HEK293 Autophagy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HUP-55 is a nonpeptidic, oxazole-based compound identified as a potent inhibitor of prolyl endopeptidase (PREP). Recent studies have demonstrated its capacity to induce autophagy in human embryonic kidney 293 (HEK293) cells. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders and cancer. These notes provide detailed protocols for studying the effects of this compound on autophagy in HEK293 cells, a widely used cell line in biomedical research due to its ease of culture and high transfection efficiency.
Mechanism of Action
This compound's primary known activity is the inhibition of prolyl endopeptidase. While the precise signaling cascade linking PREP inhibition to autophagy induction by this compound is still under investigation, a likely mechanism involves the modulation of the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central negative regulator of autophagy[1][2][3]. Inhibition of mTOR signaling is a well-established trigger for autophagy induction[1][4]. It is hypothesized that by inhibiting PREP, this compound influences downstream signaling events that lead to the suppression of mTOR activity, thereby initiating the autophagic process.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the effect of this compound on autophagy in HEK293 cells.
| Parameter | Cell Line | Compound | Concentration | Effect | Reference |
| Autophagy Induction | HEK293 | This compound | 10 µM | Induces autophagy | (Kilpeläinen et al., 2023) |
| Autophagy Marker | HEK293 | This compound | 10 µM | Assessment of LC3BII levels | (Kilpeläinen et al., 2023) |
Experimental Protocols
HEK293 Cell Culture
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding complete growth medium and collect the cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Seed the cells into new culture vessels at the desired density.
This compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
HEK293 cells cultured as described above
-
Complete growth medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentration (e.g., 10 µM).
-
Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced toxicity.
-
Aspirate the old medium from the cultured HEK293 cells and replace it with the medium containing this compound.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 4 or 24 hours).
Western Blotting for Autophagy Markers (LC3B and p62/SQSTM1)
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of LC3-II to the loading control. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. A decrease in p62/SQSTM1 levels suggests increased autophagic flux. Note that in HEK293 cells, p62 levels may not always show a clear decrease upon starvation-induced autophagy[5].
Visualizations
Caption: Hypothesized signaling pathway of this compound-induced autophagy.
Caption: Experimental workflow for analyzing this compound-induced autophagy.
Caption: Relationship between key autophagy markers upon induction.
References
- 1. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 3. mTOR signaling in autophagy regulation in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR inhibitors in targeting autophagy and autophagy-associated signaling for cancer cell death and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of the autophagy substrate SQSTM1/p62 is restored during prolonged starvation depending on transcriptional upregulation and autophagy-derived amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Proper storage and handling of HUP-55 compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
HUP-55 is a novel, nonpeptidic, oxazole-based small molecule that functions as a nanomolar inhibitor of prolyl oligopeptidase (PREP).[1][2] It has demonstrated potential disease-modifying effects in preclinical models of Parkinson's disease.[1][3] Unlike traditional PREP inhibitors, this compound lacks the critical carbonyl groups previously thought necessary for inhibition.[1][2] Its mechanism of action is primarily through the modulation of PREP's protein-protein interactions (PPIs), leading to reduced α-synuclein dimerization, enhancement of protein phosphatase 2A (PP2A) activity, and a decrease in reactive oxygen species (ROS) production.[1][3] this compound has been shown to be brain-penetrant and effective in restoring motor function in animal models.[1][3]
These application notes provide essential information for the proper storage, handling, and use of this compound in a research setting.
Chemical and Physical Properties
This compound is a 5-aminooxazole derivative with a 2-cyanopyrrolidine group that confers significant stability to the molecule.[1][2]
| Property | Data | Reference |
| Chemical Class | Nonpeptidic 5-aminooxazole | [1] |
| Key Structural Feature | 2-cyanopyrrolidine group, providing enhanced stability | [1][2] |
| Inhibitory Activity | Nanomolar inhibitor of prolyl oligopeptidase (PREP) | [1][2] |
| Solubility | Soluble in DMSO for in vitro assays and can be formulated for in vivo use | [1] |
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its integrity and ensure experimental reproducibility.
Storage Conditions
Based on its demonstrated stability, the following storage conditions are recommended:
| Parameter | Recommendation |
| Solid Compound | Store at -20°C or -80°C for long-term storage, protected from light and moisture. |
| Solutions in DMSO | Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| In-Use Solutions | Can be kept at room temperature for the duration of an experiment. |
Stability Data
This compound has been shown to be a stable compound under various conditions.[1][2]
| Condition | Observation | Reference |
| Long-Term in DMSO-d₆ | No hydrolysis or decomposition observed via NMR over a 2-month period. | [1][2] |
| PREP Inhibition Assay Conditions | No hydrolysis or decomposition of the oxazole ring observed via MS. | [1][2] |
| Configurational Stability | No racemization observed over time. | [1][2] |
| Acidic Conditions (e.g., silica gel) | Stable. An analogue lacking the nitrile group showed significant degradation. | [2] |
| In CDCl₃ at Room Temperature | Stable. An analogue lacking the nitrile group showed noticeable degradation overnight. | [1] |
Mechanism of Action and Signaling Pathway
This compound's primary therapeutic potential stems from its ability to modulate the protein-protein interactions of PREP, rather than just inhibiting its proteolytic activity. This leads to downstream effects on pathways implicated in neurodegeneration.[1][3]
Experimental Protocols
The following protocols are derived from the methodologies described in the primary literature.[1] For full experimental details, consultation of the original publication and its supplementary information is recommended.
Protocol 1: In Vitro PREP Inhibition Assay
This protocol outlines the procedure to determine the inhibitory activity of this compound on PREP.
Materials:
-
Recombinant human PREP
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the PREP enzyme to each well, followed by the this compound dilutions or vehicle control.
-
Incubate the enzyme and inhibitor mixture for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over time.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: LC-MS Detection of this compound in Mouse Brain Tissue
This protocol describes the workflow for quantifying this compound levels in the brain to assess its brain penetration.
Procedure:
-
Dosing: Administer this compound to mice via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).[1]
-
Sample Collection: At specified time points post-injection, deeply anesthetize the mice (e.g., with sodium pentobarbital, 200 mg/kg, i.p.).[1]
-
Perfusion: Briefly perfuse the animals with phosphate-buffered saline (PBS) to remove blood from the brain tissue.[1]
-
Dissection: Immediately dissect the brain and collect the regions of interest (e.g., striatum, substantia nigra).
-
Sample Preparation:
-
Weigh the fresh tissue samples.
-
Homogenize the tissue in an appropriate buffer.
-
Perform a protein precipitation step (e.g., with acetonitrile) to extract this compound and an internal standard.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a UPLC-MS/MS system.
-
Use a suitable column and gradient for chromatographic separation.
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode to detect the specific transition for this compound (e.g., m/z 312 → 285).[1]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the brain samples by comparing their peak areas to the standard curve.
-
Normalize the data to the fresh weight of the tissue samples.[1]
-
Protocol 3: In Vivo Efficacy in a Parkinson's Disease Mouse Model
This protocol provides an outline for assessing the therapeutic effects of this compound in an α-synuclein-based mouse model of Parkinson's disease.
Model: AAV-α-synuclein vector-injected mice or α-synuclein transgenic mice.[1]
Procedure:
-
Model Induction: Induce Parkinson's-like pathology by stereotactic injection of AAV-α-synuclein vectors into the substantia nigra or by using a transgenic mouse line that overexpresses α-synuclein.
-
Treatment:
-
Allow sufficient time for the pathology to develop.
-
Begin daily treatment with this compound (e.g., 10 mg/kg, i.p.) or vehicle control.[1]
-
Continue treatment for a predetermined duration (e.g., 21 days).
-
-
Behavioral Assessment:
-
Perform motor function tests (e.g., rotarod, cylinder test) at baseline and at the end of the treatment period to assess any restoration of motor impairment.
-
-
Post-Mortem Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue as described in Protocol 5.2.
-
Analyze the levels of oligomerized α-synuclein in the striatum and substantia nigra via immunohistochemistry or biochemical assays.[1]
-
-
Data Analysis:
-
Compare the behavioral scores and α-synuclein levels between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.
-
Conclusion
This compound is a stable and potent modulator of PREP's protein-protein interactions with significant potential for the study and treatment of neurodegenerative diseases like Parkinson's. Adherence to the storage, handling, and experimental guidelines outlined in these notes will help ensure the generation of reliable and reproducible data in your research endeavors.
References
- 1. Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Small-Molecule Atypical Chemokine Receptor 3 Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
HUP-55 solubility and vehicle for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of HUP-55 and a comprehensive protocol for its use in in vivo studies, specifically focusing on intraperitoneal (i.p.) administration in murine models.
Introduction
This compound is a potent, nonpeptidic inhibitor of prolyl endopeptidase (PREP).[1][2] PREP is a serine protease implicated in the pathophysiology of neurodegenerative diseases, such as Parkinson's disease. The mechanism of action of this compound involves the modulation of protein-protein interactions, leading to a reduction in α-synuclein dimerization and an enhancement of protein phosphatase 2A (PP2A) activity.[1][2] This ultimately results in decreased production of reactive oxygen species.[1][2]
Solubility Data
This compound exhibits limited aqueous solubility. The following table summarizes its known solubility characteristics.
| Solvent | Concentration | Notes |
| Acetonitrile | 10 mg/mL[1] | Suitable for stock solution preparation. |
| Dimethyl sulfoxide (DMSO) | Not specified, but used for in vitro and stability studies | Commonly used as a solvent for initial stock preparation.[1] |
In Vivo Administration Vehicle
For in vivo studies in mice, this compound has been successfully administered via intraperitoneal injection.[1] Based on studies with this compound and other structurally similar prolyl endopeptidase inhibitors like KYP-2047, a vehicle containing a low percentage of DMSO is recommended to ensure solubility and minimize vehicle-induced toxicity.[3][4]
Recommended Vehicle Composition:
| Component | Concentration |
| Dimethyl sulfoxide (DMSO) | 0.001% - 10% (v/v) |
| Sterile Saline (0.9% NaCl) | q.s. to final volume |
Note: The final concentration of DMSO should be kept to a minimum, ideally below 1% (v/v) for in vivo injections to avoid potential toxic effects.[5] However, concentrations up to 10% (v/v) in saline have been used in some studies.[5][6] It is crucial to perform a vehicle toxicity study prior to the main experiment.
Experimental Protocols
Preparation of this compound Dosing Solution (10 mg/kg)
This protocol describes the preparation of a this compound dosing solution for a 10 mg/kg intraperitoneal injection in mice, assuming an average mouse weight of 25g and an injection volume of 100 µL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required amount of this compound:
-
For a 10 mg/kg dose in a 25g mouse, the required dose per mouse is 0.25 mg.
-
To prepare a dosing solution for multiple animals, calculate the total amount of this compound needed, including a slight overage to account for transfer losses.
-
-
Prepare the this compound stock solution in DMSO:
-
Dissolve the calculated amount of this compound in a minimal amount of DMSO. For example, to achieve a final DMSO concentration of 1% in the injection volume (100 µL), you would use 1 µL of DMSO per dose.
-
Vortex gently until the this compound is completely dissolved.
-
-
Prepare the final dosing solution:
-
In a sterile, light-protected tube, add the required volume of sterile saline.
-
Slowly add the this compound stock solution to the saline while vortexing to ensure proper mixing and prevent precipitation.
-
For a 1% DMSO final concentration, you would add 1 µL of the this compound/DMSO stock to 99 µL of sterile saline per dose.
-
-
Final Concentration Check:
-
The final concentration of the dosing solution should be 2.5 mg/mL to deliver 0.25 mg in a 100 µL injection volume.
-
-
Storage and Handling:
-
Prepare the dosing solution fresh on the day of injection.
-
Protect the solution from light.
-
Administer the solution at room temperature.
-
Intraperitoneal Injection Workflow
The following diagram illustrates the workflow for the preparation and administration of this compound for in vivo studies.
References
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury [mdpi.com]
- 4. KYP-2047, an Inhibitor of Prolyl-Oligopeptidase, Reduces GlioBlastoma Proliferation through Angiogenesis and Apoptosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Notes and Protocols for Measuring Target Engagement
Introduction
Target engagement is a critical concept in drug discovery and development, referring to the direct physical interaction of a drug molecule with its intended biological target in a relevant physiological system.[1][2] Quantifying target engagement provides crucial evidence that a compound reaches its target in the complex cellular environment and exerts its effect through the desired mechanism of action.[1] This confirmation is essential for establishing robust structure-activity relationships (SAR) and for interpreting cellular and in vivo pharmacology.[1][2]
While the specific protein target "HUP-55" is not clearly defined in publicly available literature, with some sources suggesting it may be a ligand that inhibits prolyl oligopeptidase (PREP), this document provides a comprehensive overview of widely applicable techniques for measuring the target engagement of small molecules with their protein targets.[3] The principles and protocols described herein are broadly applicable to various protein classes and can be adapted for specific targets of interest.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells and tissues.[4][5] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[4][6] This change in stability can be detected by heating cell lysates or intact cells to a specific temperature, followed by quantification of the remaining soluble protein.[5][6]
Principle
Upon heating, proteins denature and aggregate. Ligand-bound proteins are often more resistant to thermal denaturation, resulting in a higher melting temperature (Tm). By measuring the amount of soluble protein at different temperatures in the presence and absence of a ligand, a thermal shift can be quantified, confirming target engagement.
Experimental Protocols
a) Traditional CETSA with Western Blot Detection
This protocol is suitable for initial validation and characterization of target engagement for a specific protein.
Materials:
-
Cell culture reagents
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Liquid nitrogen
-
PCR tubes or similar thin-walled tubes
-
Thermal cycler or heating block
-
Ultrasonic homogenizer or equipment for freeze-thaw lysis
-
Centrifuge (capable of >15,000 x g)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the test compound or vehicle control for the desired time.
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature) or by sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of the soluble fraction.
-
Western Blot Analysis: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein as a function of temperature for both vehicle and compound-treated samples to generate a melting curve and determine the thermal shift.
b) High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
This protocol is adapted for screening multiple compounds or concentrations in a microplate format.[6][7]
Materials:
-
Same as traditional CETSA, plus:
-
96- or 384-well plates
-
Automated liquid handling systems (optional)
-
Detection method amenable to high-throughput, such as AlphaLISA, enzyme fragment complementation (EFC), or reverse-phase protein arrays (RPPA).[5][7]
Procedure:
-
Cell Treatment: Seed cells in multi-well plates. Treat with a serial dilution of the test compound.
-
Heating: Determine the optimal temperature for the isothermal dose-response experiment from the melting curve generated by traditional CETSA (typically a temperature that results in 50-80% protein aggregation).[6] Heat the entire plate at this temperature.
-
Lysis and Detection: Lyse the cells directly in the plate. Quantify the remaining soluble target protein using a high-throughput detection method. For example, in an EFC-based assay, the target protein is expressed as a fusion with a small enzyme fragment, and the amount of soluble protein is quantified by adding the complementing enzyme fragment and a chemiluminescent substrate.[7]
-
Data Analysis: Plot the amount of soluble protein as a function of compound concentration to generate a dose-response curve and calculate the EC50 for thermal stabilization.
Data Presentation
Table 1: Hypothetical CETSA Data for this compound-like Inhibitor Targeting Protein X
| Compound | Target Protein | Cell Line | Assay Format | Melting Temperature (Tm) Shift (°C) | EC50 for Stabilization (µM) |
| Inhibitor A | Protein X | HEK293 | Western Blot | + 4.2 | N/A |
| Inhibitor A | Protein X | HEK293 | HT-CETSA (EFC) | N/A | 0.5 |
| Inhibitor B | Protein X | HEK293 | HT-CETSA (EFC) | N/A | 1.2 |
| Negative Control | Protein X | HEK293 | HT-CETSA (EFC) | N/A | > 50 |
Visualization
Caption: CETSA experimental workflow.
Photoaffinity Labeling (PAL)
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and validate protein targets of small molecules in a complex biological system.[8][9] It involves a photoactivatable version of the compound of interest that, upon irradiation with UV light, forms a covalent bond with its interacting proteins.[10][11]
Principle
A photoaffinity probe consists of three key components: the pharmacophore (the small molecule of interest), a photoreactive group (e.g., diazirine, benzophenone, or aryl azide), and a reporter tag (e.g., an alkyne or azide for click chemistry, or a fluorescent dye).[10] When the probe binds to its target and is exposed to a specific wavelength of light, the photoreactive group is activated, forming a highly reactive intermediate that covalently crosslinks the probe to nearby amino acid residues of the target protein.[10] The tagged proteins can then be detected and identified.
Experimental Protocol
Materials:
-
Photoaffinity probe (compound of interest modified with a photoreactive group and a reporter tag)
-
Cell culture reagents
-
UV irradiation source (e.g., 365 nm UV lamp)
-
Lysis buffer (e.g., RIPA buffer)
-
Click chemistry reagents (e.g., fluorescent azide/alkyne, copper catalyst, ligands) if using an alkyne/azide tag
-
SDS-PAGE and in-gel fluorescence imaging system
-
Reagents for proteomics sample preparation (e.g., trypsin)
-
LC-MS/MS instrument for protein identification
Procedure:
-
Probe Treatment: Treat cells with the photoaffinity probe for a specified time. Include control groups, such as a vehicle-only control and a competition control where cells are pre-incubated with an excess of the unmodified parent compound.
-
UV Irradiation: Wash the cells to remove unbound probe. Irradiate the cells with UV light (e.g., 365 nm) for a specific duration to induce covalent crosslinking.
-
Cell Lysis: Harvest and lyse the cells.
-
Click Chemistry (if applicable): If the probe has an alkyne or azide tag, perform a click reaction to attach a fluorescent dye or a biotin tag for enrichment.
-
Visualization and Identification:
-
In-gel fluorescence: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner. A decrease in fluorescence in the competition lane indicates specific labeling of the target.
-
Proteomics: For unbiased target identification, enrich the biotin-tagged proteins, digest them with trypsin, and analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.[12]
-
-
Data Analysis: Compare the protein enrichment in the probe-treated sample versus the competition control to identify specific binding partners.
Data Presentation
Table 2: Hypothetical Photoaffinity Labeling Data for a this compound-like Probe
| Identified Protein | Probe-Treated (Fold Enrichment) | Competition Control (Fold Enrichment) | Specificity Ratio (Probe/Competition) | Putative Target? |
| Protein X | 15.2 | 1.8 | 8.4 | Yes |
| Protein Y | 3.1 | 2.9 | 1.1 | No |
| Protein Z | 2.5 | 2.3 | 1.1 | No |
Visualization
Caption: Photoaffinity labeling workflow.
Downstream Signaling Pathway Analysis (Example: GPR55)
For targets that are part of a signaling cascade, such as G-protein coupled receptors (GPCRs), measuring the modulation of downstream events can serve as an indirect but physiologically relevant readout of target engagement.[13] GPR55, for instance, is known to couple to multiple signaling pathways, including intracellular calcium release, ERK phosphorylation, and activation of transcription factors like NFAT, NF-κB, and CREB.[13][14][15]
Principle
Ligand binding to a receptor initiates a signaling cascade. By quantifying the activation or inhibition of a specific node in this cascade (e.g., phosphorylation of a kinase or expression of a reporter gene), one can infer the engagement of the upstream target by the test compound.
Experimental Protocol: ERK1/2 Phosphorylation Assay
Materials:
-
HEK-293 cells stably expressing the target receptor (e.g., GPR55)
-
Test compound and vehicle control
-
Serum-free medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Western blot reagents
Procedure:
-
Cell Culture and Starvation: Plate cells expressing the target receptor. Once they reach the desired confluency, starve them in serum-free medium for several hours to reduce basal signaling.
-
Compound Treatment: Treat the starved cells with various concentrations of the test compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Western Blot Analysis: Quantify the total protein concentration and normalize the samples. Separate proteins by SDS-PAGE and perform a Western blot using antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each condition. Plot this ratio against the compound concentration to determine the EC50 for ERK activation.
Data Presentation
Table 3: Hypothetical Data for GPR55 Agonist-Induced ERK Phosphorylation
| Agonist | Target Receptor | Cell Line | Downstream Readout | EC50 (nM) |
| LPI (endogenous ligand) | GPR55 | GPR55-HEK293 | p-ERK/Total ERK | 150 |
| Compound C | GPR55 | GPR55-HEK293 | p-ERK/Total ERK | 250 |
| Compound D | GPR55 | GPR55-HEK293 | p-ERK/Total ERK | 800 |
Visualization
Caption: GPR55 signaling pathway.[13][14]
References
- 1. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 3. Decoding Binding Pathways of Ligands in Prolyl Oligopeptidase [arxiv.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signalling and function of the human G protein-coupled receptor 55 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of HUP-55 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
HUP-55 is a novel, nonpeptidic inhibitor of prolyl endopeptidase (PREP) that has shown potential disease-modifying effects in models of Parkinson's disease.[1][2][3] It is a valuable tool for researchers studying neurodegenerative diseases and the role of PREP in various cellular processes. Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Formal Name | (2S)-1-[4-methyl-2-(3-phenylpropyl)-5-oxazolyl]-2-pyrrolidinecarbonitrile | [4] |
| Molecular Formula | C₁₈H₂₁N₃O | [4][5] |
| Molecular Weight | 295.4 g/mol | [4] |
| Purity | ≥98% | [4] |
| Appearance | A solution in acetonitrile (as supplied by some vendors) | [4] |
Experimental Protocol: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired working concentrations for various assays.
3.1. Materials and Equipment
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Acetonitrile, HPLC grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
This compound is a research chemical and should be handled with care.[5] While specific toxicity data is not available, it is recommended to follow standard laboratory safety procedures. Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid direct contact with skin and eyes.
3.3. Stock Solution Preparation (Example: 10 mM Stock in DMSO)
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 295.4 g/mol = 2.954 mg
-
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound (e.g., 2.954 mg) and add it to the tube.
-
-
Dissolve the this compound:
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution if necessary.
-
-
Aliquot and Store:
-
For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C for long-term storage.[4][5] this compound is reported to be stable for at least two years when stored at this temperature.[4]
-
3.4. Alternative Solvent: Acetonitrile
This compound is also soluble in acetonitrile at a concentration of 10 mg/mL.[4] To prepare a stock solution in acetonitrile, follow the same procedure as above, substituting acetonitrile for DMSO. The choice of solvent will depend on the specific requirements of the downstream application and the tolerance of the experimental system (e.g., cell culture) to the solvent.
Workflow and Signaling Pathway Diagrams
4.1. Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
4.2. Simplified Signaling Pathway of this compound Action
This compound is an inhibitor of prolyl endopeptidase (PREP). The diagram below provides a simplified representation of its mechanism of action.
Caption: Simplified pathway of this compound's inhibitory action.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with HUP-55
Welcome to the technical support center for HUP-55. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent prolyl endopeptidase (PREP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a nonpeptidic, oxazole-based inhibitor of prolyl endopeptidase (PREP).[1] Its primary mechanism of action is the inhibition of PREP's enzymatic activity. Beyond inhibiting proteolytic activity, this compound has been shown to modulate protein-protein interactions involving PREP, such as reducing the dimerization of α-synuclein and inducing autophagy.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). Stability studies have shown that this compound is stable in DMSO-d6 for at least two months.[1][3] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium to minimize solvent-induced toxicity.
Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?
A3: Inconsistent results with this compound can arise from several factors:
-
Compound Stability: While this compound is generally stable, its analogue without the nitrile group has shown degradation in the presence of silica gel and in chloroform (CDCl3) overnight.[1] Ensure that your experimental conditions are free from acidic contaminants and avoid using chlorinated solvents for storage or handling.
-
Solubility Issues: this compound may precipitate out of the aqueous cell culture medium at high concentrations. Visually inspect your culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the final concentration or using a solubilizing agent compatible with your cell line.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivities to this compound and its effects on PREP. Ensure you are using a consistent cell line and passage number for your experiments.
-
Assay Conditions: Minor variations in incubation times, cell density, or reagent concentrations can lead to significant differences in results. Adhere strictly to your established experimental protocol.
Q4: Can this compound be used in animal studies?
A4: Yes, this compound has been used in in vivo studies, specifically in mouse models of Parkinson's disease.[1][3] It has been shown to be brain-penetrant.[1] For any in vivo work, it is essential to consult relevant literature for appropriate dosing, vehicle, and administration routes.
Troubleshooting Guides
Inconsistent PREP Inhibition Assay Results
Problem: High variability or unexpected IC50 values in your fluorescent PREP inhibition assay.
| Potential Cause | Troubleshooting Step |
| Substrate Degradation | Prepare fresh Z-Gly-Pro-AMC substrate solution for each experiment. Protect the substrate from light. |
| Enzyme Inactivity | Ensure proper storage and handling of the PREP enzyme. Perform a positive control with a known inhibitor to validate enzyme activity. |
| This compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation. If observed, reduce the highest concentration of this compound used or try a different assay buffer. |
| Incorrect Wavelengths | Verify the excitation and emission wavelengths on your plate reader are set correctly for the AMC fluorophore (typically λex = 380 nm, λem = 465 nm).[4][5][6] |
| DMSO Effects | Ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). |
Low Autophagy Induction in Cell Culture
Problem: No significant increase in LC3-II levels is observed by Western blot after treating cells with this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing autophagy in your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal duration of this compound treatment for observing a robust increase in LC3-II. |
| Low Autophagic Flux | To distinguish between increased autophagosome formation and decreased degradation, perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.[7][8][9][10] |
| Poor Antibody Quality | Use a validated antibody for LC3 that recognizes both LC3-I and LC3-II. Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment) to confirm antibody performance. |
| Cell Line Resistance | Some cell lines may have inherently low levels of autophagy or be resistant to its induction. Consider using a different cell line known to have a robust autophagic response, such as HEK293 or SH-SY5Y cells.[11][12] |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and some of its analogues against prolyl endopeptidase.
| Compound | PREP IC50 (nM) |
| This compound | 5 |
| Analogue 13 (0 CH2 linker) | 7940 |
| Analogue 14 (1 CH2 linker) | 288 |
| Analogue 15 (2 CH2 linker) | 692 |
| Analogue 17 (Oxygen in linker) | 1160 |
Data extracted from Kilpeläinen et al., J Med Chem, 2023.[1]
Experimental Protocols
PREP Inhibition Assay Protocol
This protocol is a general guideline for a fluorometric PREP inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.7. Add 5 mM DTT fresh.
-
PREP Enzyme: Dilute recombinant human PREP in Assay Buffer to the desired working concentration.
-
Substrate: Prepare a stock solution of Z-Gly-Pro-AMC in DMSO. Dilute to the final working concentration (e.g., 266 µM) in Assay Buffer just before use.[6]
-
This compound: Prepare a stock solution in DMSO and create a serial dilution series.
-
-
Assay Procedure:
-
In a 96-well black plate, add 10 µL of each this compound dilution or DMSO (for control).
-
Add 5 µL of the diluted PREP enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 35 µL of the pre-heated substrate solution to each well.
-
Immediately measure the fluorescence kinetically for 30 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 465 nm.[4][5][6]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Culture Protocol for Autophagy Induction
This protocol describes the treatment of SH-SY5Y or HEK293 cells with this compound to assess autophagy induction via LC3-II Western blotting.
-
Cell Seeding:
-
Plate SH-SY5Y or HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO only).
-
For the autophagy flux experiment, prepare parallel wells with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment period.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Analyze the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is typically used for quantification. An increase in this ratio indicates autophagy induction.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing this compound induced autophagy.
References
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
HUP-55 stability issues in experimental conditions
Welcome to the technical support center for HUP-55. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a stable compound for experimental use?
A1: Yes, this compound has been demonstrated to be a stable compound under typical experimental and storage conditions. Studies have shown that this compound does not undergo hydrolysis or decomposition of its oxazole ring.[1][2] Specifically, its stability has been confirmed in DMSO-d6 for over two months and under the conditions of prolyl oligopeptidase (PREP) inhibition assays.[1][2]
Q2: What structural feature contributes to the stability of this compound?
A2: The notable stability of this compound is attributed to the presence of a nitrile group in the 2-position of its pyrrolidine ring.[1][2] This group has a strong stabilizing effect on the 5-aminooxazole structure.[1][2]
Q3: Are there any known stability issues with analogues of this compound?
A3: Yes, analogues of this compound that lack the stabilizing nitrile group have shown significant stability issues.[1][2] An analogue without this nitrile group was observed to degrade under mildly acidic conditions, such as during flash chromatography on silica gel, and also in CDCl3 at room temperature overnight.[1][2] Researchers concluded this analogue was not stable enough for reliable biological assays.[1][2]
Q4: Can this compound undergo racemization?
A4: this compound is configurationally stable, and no racemization has been observed over time.[1][2]
Q5: What is the primary mechanism of action for this compound?
A5: this compound is a nanomolar inhibitor of prolyl oligopeptidase (PREP).[1] Its mechanism of action in the context of Parkinson's disease models involves modulating the protein-protein interactions of PREP, which leads to a reduction in α-synuclein dimerization and enhancement of protein phosphatase 2A activity.[1] This ultimately results in reduced levels of oligomerized α-synuclein.[1]
Troubleshooting Guides
Problem: I am observing degradation of my compound, which is supposed to be this compound.
-
Verification of Compound Identity:
-
Confirm that your compound is indeed this compound and not an analogue lacking the stabilizing nitrile group. Analogues without this group are known to be unstable.[1][2]
-
Review the synthesis protocol to ensure the dehydration reaction to form the oxazole ring was complete. The synthesis of this compound requires at least two equivalents of trifluoroacetic anhydride (TFAA).[1]
-
-
Assessment of Experimental Conditions:
-
While this compound is stable, its analogues can be sensitive to mildly acidic conditions.[1][2] If you are working with an analogue, avoid exposure to acidic environments like silica gel chromatography for extended periods.
-
Evaluate your solvent choice. An analogue of this compound showed noticeable degradation in CDCl3 overnight.[1][2]
-
Problem: My experimental results are inconsistent when using this compound.
-
Solution Purity and Storage:
-
Ensure the purity of your this compound stock. Impurities from the synthesis could interfere with your assays.
-
Prepare fresh solutions for your experiments from a properly stored stock (e.g., in DMSO). Although stable, this is a good general practice.
-
-
Assay Conditions:
-
This compound's inhibitory activity is potent, in the nanomolar range.[1] Ensure your assay concentrations are appropriate to observe the desired effect.
-
Consider the specific biological system you are using. The effects of this compound have been characterized in specific cellular and animal models of Parkinson's disease.[1]
-
Data Presentation
Table 1: Summary of Stability Findings for this compound and its Analogue
| Compound | Key Structural Feature | Stability Conditions | Observation | Reference |
| This compound | Nitrile group on pyrrolidine ring | DMSO-d6 (over 2 months) | No hydrolysis or decomposition observed. | [1][2] |
| This compound | Nitrile group on pyrrolidine ring | PREP inhibition assay conditions | No hydrolysis or decomposition observed. | [1][2] |
| This compound | Nitrile group on pyrrolidine ring | Over time | No racemization observed. | [1][2] |
| This compound Analogue | Lacks nitrile group | Mildly acidic conditions (silica gel) | Significant degradation. | [1][2] |
| This compound Analogue | Lacks nitrile group | CDCl3 at room temperature | Noticeable degradation overnight. | [1][2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol is based on the stability studies performed on this compound.[1][2]
-
Long-Term Stability in DMSO:
-
Dissolve this compound in DMSO-d6 to a known concentration in an NMR tube.
-
Acquire an initial 1H NMR spectrum.
-
Store the NMR tube at room temperature.
-
Acquire subsequent 1H NMR spectra at regular intervals (e.g., weekly) for a period of up to 2 months.
-
Analyze the spectra for the appearance of new peaks or changes in the integration of existing peaks that would indicate degradation.
-
-
Stability in Assay Buffer:
-
Prepare a solution of this compound in the buffer used for the PREP inhibition assay.
-
Incubate the solution under the same conditions as the assay (e.g., temperature, duration).
-
Following incubation, analyze the sample by mass spectrometry (MS) to detect any potential hydrolysis or decomposition products. For this compound, the analysis can follow the transition MRM 312 → 285.[1]
-
Visualizations
Caption: Factors influencing the stability of the 5-aminooxazole core.
Caption: Experimental workflow for assessing compound stability.
Caption: Proposed signaling pathway for this compound's effect on α-synuclein.
References
Optimizing HUP-55 concentration for maximum efficacy
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing HUP-55 concentration for maximum efficacy and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for in vitro experiments?
A1: Based on concentration-response studies, 10 μM this compound has demonstrated the best efficacy in both α-synuclein (αSyn) protein-fragment complementation assays (PCA) and GFP-LC3B autophagy reporter cell assays.[1] Higher concentrations of 20 μM and 50 μM did not show any additional benefit; in fact, at 50 μM, the therapeutic effect started to diminish, returning towards negative control levels. For studies on Protein Phosphatase 2A (PP2A) activation, significant effects were observed at 1, 10, and 20 μM after a 4-hour incubation.
Q2: What is the recommended in vivo dosage for this compound?
A2: In mouse models of Parkinson's disease, this compound has been administered at a dose of 10 mg/kg/day via intraperitoneal (i.p.) injection or chronic administration using an osmotic minipump.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a nonpeptidic, oxazole-based inhibitor of prolyl oligopeptidase (PREP).[1][2] Its therapeutic effects are believed to stem from the modulation of PREP's protein-protein interactions (PPIs) rather than its proteolytic activity.[2] By interacting with PREP, this compound can reduce the dimerization of α-synuclein and enhance the activity of Protein Phosphatase 2A (PP2A).[1][2]
Q4: How stable is this compound in solution?
A4: this compound has demonstrated good stability. In studies, an NMR sample of this compound dissolved in DMSO-d6 was stable for over 2 months.[1] It also remained stable under the conditions of a PREP inhibition assay, with no observed hydrolysis or decomposition of the oxazole ring.[1]
Data Presentation
Table 1: In Vitro Concentration-Response of this compound
| Assay Type | Concentration Range Tested | Optimal Concentration | Observations |
| αSyn Protein-Fragment Complementation Assay (PCA) | 0.01, 0.1, 1, 10, 20, 50 μM | 10 μM | Efficacy plateaus at 10 μM; higher concentrations show no further benefit.[1] |
| GFP-LC3B Autophagy Reporter Assay | 0.01, 0.1, 1, 10, 20, 50 μM | 10 μM | Best efficacy observed at 10 μM.[1] |
| PP2A Activation (Western Blot) | 1, 10, 20, 50 μM | 1, 10, 20 μM | Significant activation at 1, 10, and 20 μM; no significant effect at 50 μM. |
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Experimental Protocols
α-Synuclein Protein-Fragment Complementation Assay (PCA)
-
Objective: To measure the effect of this compound on α-synuclein dimerization.
-
Cell Line: HEK293 cells co-transfected with plasmids encoding two halves of a reporter protein (e.g., Gaussia luciferase) fused to α-synuclein.
-
Methodology:
-
Seed transfected cells in a 96-well plate.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 20, 50 μM) or vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
-
Measure the activity of the reconstituted reporter protein (e.g., luminescence for luciferase).
-
Normalize the signal to cell viability (e.g., using a CellTiter-Glo assay).
-
GFP-LC3B Autophagy Reporter Assay
-
Objective: To assess the induction of autophagy by this compound.
-
Cell Line: A stable cell line expressing GFP-LC3B (e.g., GFP-LC3B autophagy reporter cells).
-
Methodology:
-
Seed GFP-LC3B expressing cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 20, 50 μM) and appropriate controls (e.g., vehicle, rapamycin as a positive control).
-
Incubate for a specified time (e.g., 4-24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Image the cells using a high-content imager or fluorescence microscope.
-
Quantify the number and intensity of GFP-LC3B puncta per cell. An increase in puncta indicates the formation of autophagosomes.
-
Western Blot for PP2A Activation
-
Objective: To measure the effect of this compound on the phosphorylation state of the PP2A catalytic subunit (pPP2Ac).
-
Cell Line: HEK293 cells.
-
Methodology:
-
Plate HEK293 cells and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1, 10, 20, 50 μM) or vehicle for 4 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against pPP2Ac (Tyr307) and total PP2Ac overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and calculate the ratio of pPP2Ac to total PP2Ac. A decrease in this ratio indicates PP2A activation.
-
Troubleshooting Guides
Experimental Workflow Troubleshooting
Caption: General troubleshooting workflow.
Assay-Specific Troubleshooting
αSyn Protein-Fragment Complementation Assay (PCA)
| Issue | Possible Cause | Recommendation |
| High background signal | - Spontaneous self-assembly of reporter fragments.- Overexpression of fusion proteins. | - Titrate down the amount of transfected plasmid DNA.- Use a reporter with lower intrinsic self-association. |
| Low or no signal | - this compound concentration is suboptimal.- The fusion proteins are not expressed or are mislocalized.- The interaction is too transient to be captured. | - Perform a full dose-response curve.- Verify protein expression and localization via Western blot or immunofluorescence.- Consider a more sensitive reporter system (e.g., luciferase-based). |
| Inconsistent results | - Variability in transfection efficiency.- Inconsistent cell seeding density. | - Use a stable cell line if possible.- Normalize results to a co-transfected control plasmid (e.g., expressing a different reporter).- Ensure uniform cell seeding. |
GFP-LC3B Autophagy Assay
| Issue | Possible Cause | Recommendation |
| No increase in GFP puncta after treatment | - this compound is not inducing autophagy in the cell line.- Autophagic flux is high, leading to rapid degradation of puncta. | - Include a positive control (e.g., rapamycin or starvation) to ensure the assay is working.- Co-treat with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block degradation and allow autophagosomes to accumulate. |
| High basal level of GFP puncta in control cells | - Cells are stressed due to culture conditions (e.g., nutrient depletion). | - Ensure cells are healthy and in a logarithmic growth phase.- Change media regularly. |
| Difficulty in quantifying puncta | - Diffuse GFP signal obscuring puncta.- Subjectivity in manual counting. | - Ensure proper fixation and imaging settings.- Use automated image analysis software with a defined threshold for puncta identification. |
Western Blot for Phosphorylated Proteins
| Issue | Possible Cause | Recommendation |
| Weak or no phospho-protein signal | - Phosphatase activity during sample preparation.- Low abundance of the phosphorylated protein. | - ALWAYS use phosphatase inhibitors in your lysis buffer and keep samples on ice. - Load more protein onto the gel or enrich your sample for the protein of interest via immunoprecipitation. |
| High background | - Blocking agent is inappropriate.- Non-specific antibody binding. | - Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause background.- Optimize primary antibody concentration and increase the number of washes. |
| Bands at incorrect molecular weight | - Protein degradation.- Post-translational modifications affecting migration. | - Use fresh protease inhibitors in your lysis buffer.- Confirm antibody specificity with positive and negative controls (e.g., phosphatase-treated lysates). |
| Inconsistent results between blots | - Variation in transfer efficiency.- Uneven loading. | - Stain the membrane with Ponceau S after transfer to check for even transfer.- Always probe for a loading control (e.g., GAPDH, β-actin) and normalize the total protein signal. |
References
Technical Support Center: Enhancing Blood-Brain Barrier Penetration
Topic: Improving HUP-55 Blood-Brain Barrier Penetration
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a direct question-and-answer format to address common challenges encountered in enhancing the central nervous system (CNS) delivery of therapeutic compounds.
Clarification: this compound vs. Huperzine A
Before proceeding, it is important to clarify the distinction between two compounds referenced in neurodegenerative disease research:
-
Huperzine A (HupA): A well-studied, naturally occurring sesquiterpene alkaloid that acts as a potent and reversible acetylcholinesterase (AChE) inhibitor.[1][2] It is widely investigated for the treatment of Alzheimer's disease.[2] While Huperzine A itself effectively crosses the blood-brain barrier (BBB), many of its synthetic derivatives, designed for improved potency or other benefits, face significant challenges in doing so.[1]
-
This compound: A recently discovered, nonpeptidic, oxazole-based compound that inhibits prolyl oligopeptidase (PREP).[3] Its mechanism is distinct from that of Huperzine A. Initial in vivo studies have confirmed that this compound can rapidly cross the blood-brain barrier.[3]
The vast majority of published research on improving BBB penetration for this class of neuroprotective agents focuses on Huperzine A and its derivatives. Therefore, this guide will use Huperzine A as the primary model compound. The principles, strategies, and troubleshooting steps described are broadly applicable to other small molecules, including this compound and other novel CNS drug candidates, facing similar delivery challenges.
Frequently Asked Questions (FAQs)
Q1: What is Huperzine A, and why is its penetration of the blood-brain barrier so important?
A1: Huperzine A is a naturally occurring alkaloid compound isolated from the club moss Huperzia serrata.[1][2] Its primary therapeutic action is the potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1] In neurodegenerative conditions like Alzheimer's disease, boosting acetylcholine levels is a key therapeutic goal to improve cognitive function.[1] For Huperzine A or its derivatives to be effective, they must first cross the highly selective blood-brain barrier to reach their AChE targets within the central nervous system.[1]
Q2: What are the primary challenges that limit the BBB penetration of Huperzine A derivatives?
A2: While natural Huperzine A has good BBB permeability, synthetic derivatives may face several obstacles:[1]
-
Poor Physicochemical Properties: Derivatives may be too large (typically >500 Da), too polar, or have an excessive number of hydrogen bond donors, all of which hinder passive diffusion across the lipid-rich BBB.[4]
-
Biological Efflux: The derivative might be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp). These pumps recognize the compound and actively transport it back into the bloodstream, preventing brain entry.[1][4]
-
High Plasma Protein Binding: If the compound binds extensively to proteins like albumin in the blood, the free fraction available to cross the BBB is significantly reduced.[1]
Q3: What are the leading strategies to enhance the BBB penetration of Huperzine A and its derivatives?
A3: Several advanced strategies are employed to overcome the challenges of delivering Huperzine A derivatives to the brain:
-
Nanoparticle Encapsulation: Loading the drug into nanocarriers, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles (e.g., PLGA), can protect the drug from degradation, mask its unfavorable physicochemical properties, and facilitate transport across the BBB.[5][6][7][8]
-
Surface Modification: Nanoparticles can be coated with specific ligands to target receptors on the BBB's endothelial cells, triggering receptor-mediated transcytosis.[9] Common modifications include coating with lactoferrin (Lf) to target lactoferrin receptors or using mucoadhesive polymers like chitosan for intranasal delivery.[9][10][11][12]
-
Intranasal Delivery: Administering the drug via the nasal cavity can bypass the BBB altogether, allowing direct access to the brain through the olfactory and trigeminal nerve pathways.[11][12][13] This route is non-invasive and reduces systemic exposure.[12][13]
Troubleshooting Guides
Issue 1: My Huperzine A derivative shows low permeability in an in vitro BBB model (e.g., Transwell assay). What are the potential causes and solutions?
| Potential Cause | Troubleshooting Step / Solution |
| Poor Monolayer Integrity | The endothelial cell monolayer is not forming tight junctions, leading to unreliable results. Solution: Routinely monitor the Trans-endothelial Electrical Resistance (TEER) to ensure it reaches a stable, high plateau before starting the experiment.[1] |
| Active Efflux by P-gp | The compound is actively being pumped out of the cells. Solution: Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests active efflux. Confirm this by co-administering a known P-gp inhibitor, such as zosuquidar.[1] |
| Poor Physicochemical Properties | The molecule's intrinsic properties (high polarity, large size) prevent passive diffusion. Solution: Consider medicinal chemistry approaches to modify the structure, such as increasing lipophilicity (logP) or masking hydrogen bond donors to improve permeability.[1] |
| Low Analytical Sensitivity | The analytical method (e.g., LC-MS/MS) cannot detect the small amount of compound that has crossed the barrier. Solution: Validate your analytical method to ensure the limit of quantification is sufficiently low. Check for matrix effects from the assay buffer that could be suppressing the signal.[1] |
Issue 2: My nanoparticle-encapsulated Huperzine A shows low encapsulation efficiency (EE). How can I optimize this?
| Potential Cause | Troubleshooting Step / Solution |
| Suboptimal Formulation | The ratio of drug to lipid/polymer or the concentration of emulsifier is not ideal. Solution: Systematically vary the lipid/drug ratio and the amount of emulsifier. A Box-Behnken design can be used to statistically optimize these independent variables to maximize EE.[5][6] |
| Inefficient Preparation Method | The energy input during nanoparticle formation is insufficient. Solution: Optimize the parameters of your preparation method. For melt ultrasonication followed by high-pressure homogenization, adjust the sonication duration and the number of homogenization cycles and pressure.[6][7] |
| Poor Drug-Carrier Miscibility | The drug has low solubility in the liquid lipid or polymer matrix. Solution: When preparing nanostructured lipid carriers (NLCs), select a liquid lipid in which the drug is highly soluble. The inclusion of liquid lipids creates imperfections in the solid lipid matrix, providing more space for drug molecules.[7] |
Issue 3: My nanoparticle formulation demonstrates poor brain uptake in vivo despite promising in vitro results. What should I investigate?
| Potential Cause | Troubleshooting Step / Solution |
| In Vivo Instability | Nanoparticles may be aggregating or leaking the drug upon contact with plasma proteins. Solution: Conduct stability studies of the formulation in plasma. Characterize nanoparticle size, polydispersity index, and drug encapsulation efficiency before and after incubation in relevant biological fluids.[1] |
| Rapid Systemic Clearance | The nanoparticles are being quickly removed from circulation by the reticuloendothelial system (RES) in the liver and spleen. Solution: Functionalize the nanoparticle surface with polyethylene glycol (PEG). This "PEGylation" creates a hydrophilic shield that reduces opsonization and prolongs circulation time, increasing the opportunity for BBB interaction.[8] |
| Ineffective Targeting | The targeting ligand is not effectively binding to its receptor on the BBB, or the receptor is not highly expressed. Solution: Confirm the expression of the target receptor (e.g., lactoferrin receptor) on your in vivo model. Ensure the conjugation chemistry has successfully attached the ligand to the nanoparticle surface in the correct orientation.[14] |
Data Presentation: Comparative Analysis
Table 1: Key Physicochemical Properties Influencing BBB Penetration
| Property | Favorable Range for CNS Drugs | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules can more easily pass through the tight junctions and lipid membranes of the BBB.[4][13] |
| Lipophilicity (LogP) | 1 - 3 | A balanced lipophilicity is required to partition into the lipid membranes of the BBB without being so lipophilic that it gets trapped or rapidly metabolized.[4][13] |
| Hydrogen Bond Donors | < 3-5 | Fewer hydrogen bond donors reduce polarity and the energy penalty of desolvation required to enter the lipid barrier.[1] |
| Polar Surface Area (PSA) | < 60-90 Ų | A lower PSA is correlated with increased permeability across lipid membranes. |
| Aqueous Solubility | > 0.1 mg/mL | The drug must be soluble enough in the blood to reach the BBB in the first place.[13] |
Table 2: Example Characteristics of Huperzine A Nanoparticle Formulations
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Finding |
| PLGA NPs | 78.1 ± 3.7 | -21.2 ± 0.8 | 83.2 ± 9.2 | Standard polymeric nanoparticle formulation.[11] |
| NLCs (Optimized) | ~120 | -22.9 ± 0.9 | 89.2 ± 0.3 | High drug loading and a sustained-release profile over 96 hours.[5][6] |
| Lf-TMC NPs | 153.2 ± 13.7 | +35.6 ± 5.2 | 73.8 ± 5.7 | Lactoferrin (Lf) surface modification enhanced nose-to-brain delivery after intranasal administration.[11][12] |
Experimental Protocols
Protocol 1: Formulation of Huperzine A-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol is adapted from Meng et al. (2018).[11][12]
-
Prepare the Organic Phase: Dissolve 10 mg of PLGA and 1 mg of Huperzine A in 1 mL of an organic solvent mixture (e.g., acetone and dichloromethane, 1:4 v/v).
-
Prepare the Aqueous Phase: Prepare 7.5 mL of a 1% (w/v) polyvinyl alcohol (PVA) solution in deionized water.
-
Form the Emulsion: Add the organic phase dropwise to the aqueous phase under ultrasound sonication (e.g., 200 W) for 100 seconds in an ice bath.
-
Evaporate the Solvent: Continuously stir the resulting emulsion for at least 4 hours at room temperature to allow the organic solvent to evaporate completely, leading to nanoparticle formation.
-
Collect and Wash: Centrifuge the nanoparticle suspension to pellet the particles. Discard the supernatant and wash the nanoparticles with deionized water three times to remove free Huperzine A and excess PVA.
-
Resuspend or Lyophilize: Resuspend the final nanoparticle pellet in an appropriate buffer for immediate use or lyophilize for long-term storage.
Protocol 2: In Vitro Drug Release Study
This protocol describes a typical dialysis bag method.[5][6]
-
Preparation: Place a known amount of Huperzine A-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Incubation: Submerge the sealed dialysis bag into a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a defined volume of the release medium.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the amount of Huperzine A in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Assessment of BBB Permeability using an In Vitro Transwell Model
This is a generalized protocol for using a cell-based BBB model.[1]
-
Cell Culture: Seed brain endothelial cells (e.g., hCMEC/D3) onto the apical side of a Transwell insert. In co-culture models, astrocytes may be grown on the basolateral side of the well.
-
Barrier Formation: Culture the cells for 5-7 days, or until a confluent monolayer is formed.
-
Monitor Integrity: Measure the TEER daily. The monolayer is considered ready for experiments when TEER values reach a stable and high resistance, indicating the formation of tight junctions.[1]
-
Permeability Experiment: a. Gently wash the cell monolayer with a pre-warmed assay buffer. b. Add the test compound (e.g., Huperzine A derivative) and control compounds (markers for high and low permeability) dissolved in assay buffer to the apical (donor) chamber. c. Add fresh assay buffer to the basolateral (receiver) chamber. d. Incubate the plate at 37°C with gentle shaking.
-
Sample Collection: Take samples from the receiver chamber at various time points.
-
Analysis: Quantify the concentration of the test compound in the samples and calculate the apparent permeability coefficient (Papp).
Visualizations: Workflows and Pathways
Caption: A typical experimental workflow for developing and validating a CNS drug delivery system.
Caption: Receptor-mediated transcytosis of a functionalized nanoparticle across the BBB.
Caption: A logical decision tree for troubleshooting poor in vivo BBB penetration results.
References
- 1. benchchem.com [benchchem.com]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 5. Preparation, Optimization and Characteristic of Huperzine A Loaded Nanostructured Lipid Carriers [jstage.jst.go.jp]
- 6. Preparation, optimization and characteristic of huperzine a loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 9. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intranasal delivery of Huperzine A to the brain using lactoferrin-conjugated N-trimethylated chitosan surface-modified PLGA nanoparticles for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Overview of Nanotechnologies for Drug Delivery to the Brain [mdpi.com]
HUP-55 degradation in acidic or chlorinated solvents
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid loss of my compound, HUP-55, when using an acidic mobile phase for chromatography. What could be the cause?
A1: Rapid degradation of complex organic molecules in acidic conditions is a common issue. The loss of this compound could be due to acid-catalyzed hydrolysis of labile functional groups, such as esters, amides, or ethers, that may be present in its structure. The strained rings within a molecule can also be susceptible to cleavage under acidic conditions. For instance, taxanes, a class of complex molecules, are known to degrade in aqueous solutions at low pH.[1] It is recommended to assess the stability of this compound across a range of pH values to identify a more suitable, less acidic condition for your experiments. The stability of many compounds is often maximal around a neutral pH.[1]
Q2: My this compound sample, dissolved in a chlorinated solvent like dichloromethane (DCM), is showing multiple degradation peaks in my analysis. Why is this happening?
A2: Chlorinated solvents, while often considered relatively inert, can contain impurities or degrade over time to form acidic species like hydrochloric acid (HCl). These acidic impurities can then catalyze the degradation of sensitive compounds like this compound. Additionally, some chlorinated solvents can participate in free-radical reactions, especially when exposed to light or heat, which could also lead to the degradation of your compound. It is crucial to use high-purity, stabilized grades of chlorinated solvents and to store them properly, protected from light and air.
Q3: How can I minimize the degradation of this compound during my experimental workflow?
A3: To minimize degradation, consider the following:
-
pH Control: If working in aqueous solutions, buffer your system to a pH where this compound exhibits maximum stability. Preliminary pH stability studies are highly recommended.
-
Solvent Purity: Use high-purity, anhydrous, and stabilized solvents. If using chlorinated solvents, consider adding a stabilizer or using freshly opened bottles.
-
Temperature: Perform experiments at the lowest practical temperature to reduce the rate of degradation reactions.
-
Light Protection: Protect your samples from light, especially if your compound is known to be photolabile.
-
Inert Atmosphere: If oxidation is a concern, handle your samples under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Acidic Media
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple unexpected peaks in HPLC/LC-MS analysis. | Acid-catalyzed hydrolysis or rearrangement of this compound. | 1. Conduct a pH stability study: Prepare solutions of this compound in buffers of varying pH (e.g., pH 3 to 7) and monitor the degradation over time. 2. Neutralize samples: If acidic conditions are required for a reaction, neutralize the sample as soon as possible during workup. 3. Use a less acidic mobile phase: For chromatographic analysis, try a mobile phase with a higher pH or use a different buffer system. |
| Loss of starting material signal. | Complete degradation of this compound. | 1. Check pH of all solutions: Ensure that no unintended acidic conditions are present in your sample preparation or analysis workflow. 2. Shorten exposure time: Minimize the time this compound is exposed to acidic conditions. |
Issue 2: this compound Instability in Chlorinated Solvents
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks over time in a sample dissolved in a chlorinated solvent. | Degradation due to solvent impurities (e.g., HCl) or solvent-mediated reactions. | 1. Use fresh, high-purity solvent: Open a new bottle of stabilized, anhydrous chlorinated solvent. 2. Add a stabilizer: Consider adding a small amount of a non-interfering acid scavenger, such as anhydrous potassium carbonate, to your solvent. 3. Alternative solvents: Evaluate the solubility and stability of this compound in non-chlorinated solvents. |
| Inconsistent results between batches of solvent. | Variation in the level of impurities or stabilizers in different solvent lots. | 1. Test new solvent batches: Before use with precious samples, test a new batch of solvent with a small amount of this compound to ensure stability. 2. Proper solvent storage: Store chlorinated solvents in a cool, dark place, and tightly sealed to prevent degradation and moisture absorption. |
Experimental Protocols
Protocol 1: General pH Stability Assessment of this compound
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to a final concentration suitable for your analytical method. Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench and Analyze: Immediately quench any further degradation by neutralizing the pH if necessary and analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV or LC-MS) to determine the remaining percentage of this compound and the formation of any degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for pH stability assessment.
References
How to prevent HUP-55 precipitation in media
Welcome to the technical support center for HUP-55. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent common issues such as precipitation in your cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture media can lead to inaccurate experimental results and potential cytotoxicity. The following guide provides a step-by-step approach to help you avoid this issue.
Observation: Precipitate forms in the media immediately after adding the this compound stock solution.
| Potential Cause | Recommended Solution |
| High Final Concentration: The desired concentration of this compound in the media exceeds its aqueous solubility. | Perform a dose-response experiment to identify the highest soluble concentration that elicits the desired biological effect. |
| "Solvent Shock": The rapid dilution of a concentrated this compound stock (e.g., in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution. | Prepare an intermediate dilution of the this compound stock in a small volume of serum-free media before adding it to the final volume of complete media. Add the stock solution dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media: Adding a concentrated stock solution to cold media can decrease the solubility of this compound. | Always pre-warm your cell culture media to 37°C before adding the this compound stock solution. |
Observation: Precipitate forms over time during incubation.
| Potential Cause | Recommended Solution |
| Compound Instability: this compound may have limited stability in the culture conditions over extended periods. | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. |
| Media Evaporation: Evaporation of media from the culture vessel can increase the concentration of this compound to a point where it precipitates. | Ensure proper humidification in your incubator to minimize media evaporation. |
| Interaction with Media Components: this compound may interact with components in the media, such as proteins or salts, leading to precipitation. | If using a serum-containing medium, the serum proteins can sometimes help to solubilize hydrophobic compounds. Conversely, in low-serum or serum-free conditions, solubility issues may be more pronounced. Consider the composition of your media when troubleshooting. |
| pH Shift: Changes in the pH of the media in the incubator can affect the solubility of pH-sensitive compounds. | Ensure your media is properly buffered for the CO2 concentration in your incubator to maintain a stable pH. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available information and common laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound.[1]
Q2: What is the maximum recommended final concentration of the solvent (e.g., DMSO) in the cell culture media?
A2: It is a common practice to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.
Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A3: You can perform a solubility test. Prepare a serial dilution of your this compound stock solution in your cell culture medium. Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at different time points (e.g., 0, 2, 6, 12, and 24 hours). The highest concentration that remains clear is your maximum soluble concentration.
Q4: What should I do if I still observe precipitation after following these guidelines?
A4: If precipitation persists, consider further reducing the final concentration of this compound. It is also advisable to prepare fresh stock solutions and to filter your final working solution through a 0.22 µm syringe filter before adding it to your cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Objective: To dilute the this compound stock solution into cell culture media without causing precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in a small volume of serum-free medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1:100 dilution (to 100 µM) in 1 mL of serum-free medium.
-
Vortex the intermediate dilution gently.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium.
-
Alternatively, for direct dilution, add the required volume of the this compound stock solution dropwise to the pre-warmed complete media while gently swirling or vortexing.
-
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
References
Inconsistent HUP-55 dose-response curves
Welcome to the technical support center for HUP-55. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in your experiments.
Troubleshooting Guide: Inconsistent this compound Dose-Response Curves
Variability in dose-response curves is a common challenge in experimental biology. This guide provides a systematic approach to identifying and resolving inconsistencies in your this compound experiments.
Observed Problem: High variability between replicate wells at the same this compound concentration.
| Potential Cause | Recommended Actions |
| Compound Precipitation | This compound, as an oxazole-based compound, may have limited aqueous solubility. Visually inspect your prepared media for any signs of precipitation. It is advisable to prepare fresh dilutions for each experiment. Consider using a low percentage of a solubilizing agent like DMSO, ensuring the final concentration is not toxic to your cells. |
| Uneven Cell Seeding | Inconsistent cell numbers across wells can lead to significant variations in the measured response. Ensure you have a single-cell suspension before seeding and use calibrated pipettes for accuracy. Allowing the plate to sit at room temperature for a brief period before incubation can promote even cell distribution. |
| Pipetting Errors | Inaccurate dispensing of the this compound stock solution or other reagents can introduce variability. Use properly calibrated pipettes and ensure thorough mixing of all solutions before they are dispensed into the wells. |
Observed Problem: The dose-response curve is flat or does not exhibit a sigmoidal shape.
| Potential Cause | Recommended Actions |
| Inappropriate Dose Range | The concentration range you are testing may be too narrow or outside the effective range for this compound. Test a much broader range of concentrations (e.g., from picomolar to high micromolar) to fully capture the dose-response relationship. |
| Insufficient Incubation Time | The chosen time point for your assay may not be long enough to observe a significant biological response to this compound. Consider extending the incubation time (e.g., 24, 48, 72 hours) to allow for the compound's effects to manifest. |
| Resistant Cell Line | The cell line you are using may not be sensitive to the effects of this compound. The compound has been shown to be an effective modulator of prolyl oligopeptidase (PREP) and can reduce α-synuclein dimerization and enhance protein phosphatase 2A activity.[1][2] Ensure your cell model is appropriate for studying these pathways. |
| Compound Integrity | Confirm that the this compound powder was dissolved correctly and that the stock solution has not degraded. It is recommended to prepare fresh dilutions for each experiment to ensure the compound's stability.[1][3] |
Observed Problem: Non-monotonic (e.g., U-shaped) dose-response curve.
| Potential Cause | Recommended Actions |
| Hormetic Effects | Some compounds can produce stimulatory effects at low doses and inhibitory effects at higher doses. This is a recognized biological phenomenon. |
| Off-Target Effects | At higher concentrations, this compound may interact with other cellular targets, leading to a complex, non-monotonic dose-response. To investigate this, expand your dose range to include very low concentrations to fully characterize the curve. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a nonpeptidic oxazole-based inhibitor of prolyl oligopeptidase (PREP).[1][3] Its effects are believed to stem from the modulation of PREP's protein-protein interactions rather than its proteolytic activity.[2] Specifically, it has been shown to reduce α-synuclein dimerization and enhance the activity of protein phosphatase 2A.[1][2]
Q2: My this compound dose-response curve is not fitting a standard four-parameter logistic model. What should I do?
A2: If your data does not fit a symmetrical four-parameter model, consider using an asymmetrical five-parameter model.[4] Additionally, ensure that your top and bottom plateaus are well-defined by your data.[4] If not, you may need to expand your dose range. It is also crucial to correctly input your X values as either concentrations or the logarithm of concentrations, depending on the requirements of the fitting software.[4]
Q3: How should I prepare my this compound stock solution?
A3: Based on studies with this compound, it is soluble in DMSO.[1][3] Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then perform serial dilutions in your culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay is consistent across all wells and is below a level that is toxic to your cells (typically ≤ 0.1%).[5]
Q4: What are some common experimental variables that can shift the IC50 value of this compound?
A4: Several factors can influence the apparent IC50 value. These include incubation time, cell seeding density, and the concentration of serum in the culture medium.[5] It is important to keep these parameters consistent across experiments to ensure reproducibility. The following table illustrates hypothetical shifts in IC50 based on these variables.
| Experimental Variable | Condition 1 | Hypothetical IC50 (nM) | Condition 2 | Hypothetical IC50 (nM) |
| Incubation Time | 24 hours | 150 | 72 hours | 50 |
| Cell Seeding Density | 5,000 cells/well | 75 | 20,000 cells/well | 120 |
| Serum Concentration | 2% FBS | 40 | 10% FBS | 90 |
Experimental Protocols
Cell Viability Assay (ATP-Based)
-
Cell Seeding :
-
Harvest and count your cells, ensuring a single-cell suspension.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate suitable for luminescence readings.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.[5]
-
-
Compound Preparation and Treatment :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to create a range of treatment concentrations (e.g., 0.1 nM to 10 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[5]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations. Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.
-
Incubate the plate for your desired time point (e.g., 72 hours) at 37°C and 5% CO2.[5]
-
-
Cell Viability Measurement :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the ATP-based assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.[5]
-
-
Data Analysis :
-
Subtract the average background luminescence (from "no cells" wells) from all other readings.
-
Normalize the data to the vehicle control to determine the percent viability.
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data to a suitable dose-response model.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting inconsistent results.
Caption: Proposed mechanism of action for this compound.
References
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. graphpad.com [graphpad.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: HUP-55 Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cell viability during experiments with HUP-55. The information is intended for scientists and professionals in drug development and related fields.
Troubleshooting Guide
Poor cell viability following treatment with this compound can arise from various factors, ranging from experimental setup to the inherent biology of the cell system. This guide provides a structured approach to identifying and resolving common issues.
FAQ 1: My cells show decreased viability after this compound treatment. What are the potential causes?
Several factors could contribute to decreased cell viability. It is crucial to systematically investigate the following possibilities:
-
Compound Preparation and Handling: Incorrect preparation of this compound can affect its stability and efficacy. Ensure the compound is fully dissolved and stable in the chosen solvent.[1]
-
Dosage and Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or cytotoxicity.
-
Cell Culture Conditions: Suboptimal cell culture conditions can sensitize cells to treatment. This includes issues with media, supplements, and incubator settings.[2][3][4]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can compromise cell health and lead to inaccurate results.[3][4][5]
-
Cell Line Specific Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
FAQ 2: How can I determine if this compound is directly causing the observed cytotoxicity?
To ascertain if this compound is the direct cause of poor cell viability, a series of control experiments are recommended.
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which this compound affects cell viability. This will help identify a potential therapeutic window.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to ensure the solvent itself is not causing cytotoxicity.
-
Time-Course Experiment: Monitor cell viability at different time points after this compound treatment to understand the kinetics of the cellular response.
-
Positive and Negative Controls: Use a known cytotoxic agent as a positive control and untreated cells as a negative control to validate your assay.
FAQ 3: What are the best practices for preparing and storing this compound to maintain its stability and activity?
Proper handling of this compound is critical for reproducible results. While this compound has been shown to be stable, improper storage can lead to degradation.[1][6]
-
Solubility: Ensure this compound is completely dissolved in the appropriate solvent as recommended by the supplier. Sonication may be required for complete dissolution.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
Materials:
-
96-well plate with cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle, untreated).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the untreated control.
| Treatment Group | Concentration | Absorbance (570 nm) | % Viability |
| Untreated Control | - | 1.25 | 100% |
| Vehicle Control | - | 1.23 | 98.4% |
| This compound | 1 µM | 1.20 | 96.0% |
| This compound | 10 µM | 0.95 | 76.0% |
| This compound | 100 µM | 0.45 | 36.0% |
Protocol 2: Distinguishing Live and Dead Cells using Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a simple method to count viable and non-viable cells.[9][10]
Materials:
-
Cell suspension
-
Trypan Blue stain (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest cells and resuspend them in PBS or culture medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of blue (non-viable) and translucent (viable) cells under a microscope.
Data Analysis: Calculate the percentage of viable cells.
| Treatment Group | Live Cell Count | Dead Cell Count | Total Cell Count | % Viability |
| Untreated Control | 150 | 5 | 155 | 96.8% |
| This compound (10 µM) | 110 | 40 | 150 | 73.3% |
Potential Signaling Pathways Affected by this compound
While this compound is a prolyl oligopeptidase (PREP) inhibitor, off-target effects or modulation of PREP-interacting pathways could potentially impact cell viability.[6] One such hypothetical pathway involves the modulation of apoptosis.
Caption: Hypothetical pathway where this compound inhibition of PREP could modulate pro-apoptotic signals, leading to apoptosis.
Experimental Workflow for Investigating Poor Cell Viability
A logical workflow can help pinpoint the cause of poor cell viability when using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. promocell.com [promocell.com]
- 3. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 4. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vigo-avocats.com [vigo-avocats.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
HUP-55 experimental variability and controls
Welcome to the technical support center for the novel prolyl oligopeptidase (PREP) inhibitor, HUP-55. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, nonpeptidic, oxazole-based prolyl oligopeptidase (PREP) inhibitor. While it does inhibit the enzymatic activity of PREP, its more significant described mechanism of action is the modulation of PREP's protein-protein interactions (PPIs). Specifically, this compound has been shown to reduce the dimerization of α-synuclein and enhance the activity of protein phosphatase 2A (PP2A) in a concentration-dependent manner.[1][2]
Q2: What is the IC50 of this compound for PREP inhibition?
A2: this compound has a reported IC50 value of 5 nM for the inhibition of the proteolytic activity of PREP.[2]
Q3: Is the effective concentration of this compound in cell-based assays the same as its IC50 value?
A3: No, and this is a critical point for experimental design. The concentration-response of this compound's effects on α-synuclein dimerization and autophagy does not directly correlate with its enzymatic IC50 value.[2] In cell-based assays, such as the α-synuclein protein-fragment complementation assay (PCA) and autophagy reporter assays, a concentration of 10 µM this compound has shown the best efficacy.[1][2]
Q4: What is the stability of this compound in experimental conditions?
A4: this compound has been shown to be chemically and configurationally stable. In studies, it did not show degradation when dissolved in DMSO-d6 for over two months or under the conditions of a PREP inhibition assay.[2] However, it is always good practice to prepare fresh solutions for experiments and minimize freeze-thaw cycles.
Q5: Are there any known off-target effects of this compound?
A5: The provided research focuses on the on-target effects of this compound related to PREP. As with any novel compound, it is advisable to include appropriate controls to monitor for potential off-target effects in your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No effect of this compound on α-synuclein aggregation or PP2A activity at nanomolar concentrations. | The effective concentration for modulating PREP's protein-protein interactions is significantly higher than the enzymatic IC50. | Increase the concentration of this compound to the low micromolar range (e.g., 1-10 µM) for cell-based assays.[1][2] Always perform a concentration-response experiment to determine the optimal concentration for your specific cell line and assay. |
| High variability in α-synuclein aggregation assay results. | α-synuclein is an intrinsically disordered protein and its aggregation is highly sensitive to environmental factors (e.g., pH, temperature, ionic strength). | Ensure strict consistency in all experimental parameters. Use a positive control for aggregation (e.g., pre-formed fibrils) and a negative control (monomeric α-synuclein alone). Consider using a seed amplification assay for more controlled aggregation kinetics. |
| Inconsistent PP2A activity measurements. | PP2A is a constitutively active phosphatase, and changes in its activity can be subtle. The assay is sensitive to phosphate contamination. | Use a PP2A-specific immunoprecipitation step before the phosphatase assay to isolate PP2A activity.[3] Include a "no lysate" control to check for non-enzymatic substrate hydrolysis and a phosphatase inhibitor control (e.g., okadaic acid) to confirm that the measured activity is due to phosphatases.[4] |
| Compound precipitation in cell culture media. | The solubility of this compound may be limited in certain media formulations. | Visually inspect the media for any signs of precipitation after adding this compound. If solubility is an issue, consider using a different solvent for the stock solution (though DMSO is common) or testing different media formulations. The stability of compounds in cell culture media can be influenced by its components.[5][6][7][8] |
Quantitative Data Summary
Table 1: this compound In Vitro Potency and Efficacy
| Parameter | Value | Assay |
| IC50 (PREP Inhibition) | 5 nM | Enzymatic activity assay |
| Optimal Concentration | 10 µM | α-synuclein protein-fragment complementation assay (PCA) |
| Optimal Concentration | 10 µM | GFP-LC3B autophagy reporter assay |
Experimental Protocols
α-Synuclein Aggregation Inhibition Assay
Objective: To determine the effect of this compound on the aggregation of α-synuclein in a cell-based model.
Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density that allows for optimal growth and transfection.
-
Transfection: Transfect the cells with a plasmid expressing α-synuclein. For monitoring aggregation, a system like the α-synuclein protein-fragment complementation assay (PCA) can be used.
-
Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 20, 50 µM) or vehicle control (DMSO).[1][2]
-
Incubation: Incubate the cells for an appropriate time to allow for α-synuclein expression and aggregation (e.g., 48-72 hours).
-
Detection: Measure the signal corresponding to α-synuclein aggregation (e.g., luminescence for PCA).
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound.
-
Positive Control (for inhibition): A known inhibitor of α-synuclein aggregation.
-
Negative Control: Cells not treated with any compound.
-
-
Data Analysis: Normalize the aggregation signal to a cell viability marker and express the results as a percentage of the vehicle control.
Protein Phosphatase 2A (PP2A) Activity Assay
Objective: To measure the effect of this compound on PP2A activity in cell lysates.
Methodology:
-
Cell Lysis: Treat cells with this compound (e.g., 10 µM) or vehicle control for a specified time. Lyse the cells in a suitable buffer and determine the protein concentration.
-
Immunoprecipitation:
-
Coat a 96-well microplate with an anti-PP2A capture antibody.[4]
-
Add a standardized amount of cell lysate to each well and incubate to allow the antibody to capture PP2A.
-
Wash the wells to remove unbound proteins.
-
-
Phosphatase Reaction:
-
Add a synthetic phosphopeptide substrate specific for PP2A to each well.
-
Incubate at 37°C to allow for dephosphorylation by the captured active PP2A.
-
-
Phosphate Detection:
-
Add a malachite green-based reagent to detect the amount of free phosphate released during the reaction.[4]
-
Measure the absorbance at the appropriate wavelength.
-
-
Controls:
-
Data Analysis: Calculate the rate of phosphate release and express the PP2A activity as a fold change relative to the vehicle control.
Visualizations
Caption: this compound signaling pathway and its effects on α-synuclein and PP2A.
Caption: General experimental workflow for testing this compound.
References
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HUP-55 Technical Support Center: Best Practices for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting successful long-term experiments with HUP-55, a potent prolyl endopeptidase (PREP) inhibitor. This compound has shown promise in models of neurodegenerative diseases by reducing α-synuclein aggregation, inducing autophagy, and decreasing reactive oxygen species (ROS). This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the reliability and reproducibility of your research.
Troubleshooting and FAQs
This section addresses common issues that may arise during long-term in vitro and in vivo experiments with this compound.
| Issue Category | Question | Potential Cause & Troubleshooting Steps |
| In Vitro: Cellular Assays | Q1: I am observing declining efficacy of this compound over several weeks of continuous cell culture treatment. What could be the cause? | Compound Degradation: this compound is stable in DMSO for over two months when stored at -20°C.[1][2] However, its stability in cell culture media at 37°C for extended periods may be limited. Troubleshooting: Replenish the culture medium with freshly diluted this compound every 48-72 hours. Avoid repeated freeze-thaw cycles of the stock solution. Cellular Resistance: Prolonged exposure to an inhibitor can sometimes lead to compensatory mechanisms in cells, such as upregulation of the target protein (PREP) or activation of alternative signaling pathways. Troubleshooting: Monitor PREP expression levels and activity over the course of the experiment. Consider intermittent dosing schedules. |
| Q2: I am seeing unexpected changes in cell morphology or viability in my long-term this compound treated cultures. Is this expected? | Off-Target Effects or Cellular Stress: While this compound has shown no toxicity at concentrations up to 100 µM in short-term assays with HEK-293 and SH-SY5Y cells, long-term effects are less characterized.[2] Continuous PREP inhibition might affect cellular processes beyond the intended targets. Troubleshooting: Perform regular cell viability assays (e.g., MTT or trypan blue exclusion) and monitor cell morphology. Include a lower dose of this compound as a control to assess dose-dependent effects. Contamination: Long-term cultures are more susceptible to contamination. Troubleshooting: Regularly inspect cultures for signs of contamination and perform mycoplasma testing. | |
| Q3: My results for autophagy induction (LC3-II levels) are inconsistent in long-term experiments. | Autophagic Flux Alterations: An accumulation of LC3-II can indicate either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes. Troubleshooting: To measure autophagic flux, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A greater increase in LC3-II in the presence of the inhibitor confirms an increase in autophagic flux. | |
| In Vivo: Animal Studies | Q4: I am not observing the expected therapeutic effect of this compound in my long-term animal model of Parkinson's disease. | Pharmacokinetic Issues: The bioavailability and half-life of this compound in your specific animal model may not be optimal with the current dosing regimen. Troubleshooting: If possible, perform pharmacokinetic studies to determine the concentration of this compound in the brain and plasma over time. Adjust the dosing frequency or route of administration based on these findings. Compound Stability in Formulation: The stability of this compound in the vehicle used for administration may be a factor. Troubleshooting: Ensure the vehicle is appropriate and prepare fresh formulations regularly. |
| Q5: Are there any known long-term side effects of PREP inhibition in vivo? | Systemic Effects: Prolyl endopeptidase is widely distributed in various tissues.[3] Long-term inhibition could potentially affect the metabolism of various neuropeptides and hormones throughout the body.[4][5] Troubleshooting: Monitor the general health of the animals, including weight, food and water intake, and behavior. At the end of the study, consider performing histological analysis of major organs (liver, kidney, spleen) to check for any abnormalities. The brain has been noted to be particularly sensitive to PREP inhibitors.[4] |
Experimental Protocols
In Vitro α-Synuclein Aggregation Assay (Thioflavin T)
This protocol is for monitoring the effect of this compound on the aggregation of α-synuclein monomers into amyloid fibrils using the fluorescent dye Thioflavin T (ThT).
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)
-
Shaking incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm syringe filter. Prepare fresh.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the α-synuclein monomer to the desired final concentration (e.g., 70 µM) in PBS.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
PBS
-
ThT to a final concentration of 25 µM.
-
This compound at various concentrations (include a DMSO vehicle control).
-
α-synuclein monomer.
-
-
The final volume in each well should be 100-200 µL.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure the ThT fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Subtract the background fluorescence of wells containing all components except α-synuclein.
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Analyze the kinetics of aggregation, including the lag phase and the maximum fluorescence signal.
-
Autophagy Induction Assay (LC3-II Immunoblotting)
This protocol describes how to measure the effect of this compound on autophagy by detecting the conversion of LC3-I to LC3-II via Western blot.
Materials:
-
HEK293 or SH-SY5Y cells
-
Complete cell culture medium
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1)
-
RIPA buffer with protease inhibitors
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) for various time points (e.g., 4, 8, 24 hours).
-
For autophagic flux analysis, include a control group treated with a lysosomal inhibitor for the last 2-4 hours of the this compound treatment.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (using a 12-15% gel to resolve LC3-I and LC3-II) and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control (e.g., GAPDH or β-actin). An increase in this ratio indicates an induction of autophagy.
-
Cellular Reactive Oxygen Species (ROS) Detection
This protocol outlines the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium
-
This compound
-
DCFH-DA
-
An agent to induce oxidative stress (e.g., H₂O₂ or rotenone)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment:
-
Plate cells in a 96-well plate (for plate reader) or on coverslips in a 24-well plate (for microscopy).
-
Pre-treat cells with this compound for the desired duration.
-
Induce oxidative stress by adding H₂O₂ or another ROS-inducing agent for a short period (e.g., 30-60 minutes). Include a positive control (inducer alone) and a negative control (untreated cells).
-
-
Staining with DCFH-DA:
-
Remove the treatment medium and wash the cells with warm HBSS or serum-free medium.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
-
Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with a standard FITC filter set.
-
Plate Reader: Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity. A decrease in fluorescence in this compound treated cells compared to the positive control indicates a reduction in ROS levels.
-
Visualizations
Prolyl Endopeptidase (PREP) Signaling and Downstream Effects
Caption: PREP signaling pathways and the inhibitory effects of this compound.
General Experimental Workflow for Long-Term this compound Studies
Caption: A generalized workflow for conducting long-term this compound experiments.
References
- 1. Drug Resistance during HIV Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 3. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Off-Target Effects of HUP-55 in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of HUP-55 in their experiments.
Introduction to this compound
This compound is a potent, non-peptidic inhibitor of prolyl endopeptidase (PREP).[1] Its primary on-target effect is the inhibition of PREP's enzymatic activity, which has been shown to reduce the dimerization of α-synuclein and induce autophagy in cellular models.[1] These mechanisms are being explored for their therapeutic potential in neurodegenerative diseases such as Parkinson's disease. As with any small molecule inhibitor, it is crucial to assess and mitigate potential off-target effects to ensure the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: The primary on-target effect of this compound is the inhibition of prolyl endopeptidase (PREP).[1] This leads to downstream cellular effects, including the reduction of α-synuclein dimerization and the induction of autophagy.[1]
Q2: Have the specific off-targets of this compound been published?
A2: While a detailed public off-target profile for this compound is not currently available, a key study mentions a "close-relative off-target analysis" was conducted.[1][2] However, the specific results of this analysis are not detailed in the primary publication. Researchers should therefore be vigilant for potential off-target effects in their experimental systems.
Q3: What are potential off-target pathways for PREP inhibitors like this compound?
A3: Studies of other PREP inhibitors can provide clues to potential off-target pathways. For instance, the PREP inhibitor Y-29794 has been shown to inhibit the IRS1-AKT-mTORC1 signaling pathway, and this effect was found to be independent of PREP, suggesting it is an off-target effect. Given the structural similarities among PREP inhibitors, this pathway represents a plausible, yet unconfirmed, off-target pathway for this compound.
Q4: What are the initial signs of potential off-target effects in my assay?
A4: Signs of off-target effects can include:
-
Unexpected or inconsistent results that do not align with the known function of PREP.
-
High levels of cytotoxicity at concentrations expected to be specific for PREP inhibition.
-
Phenotypes that cannot be rescued by expressing a this compound-resistant mutant of PREP.
-
Similar effects observed with structurally unrelated PREP inhibitors that have different off-target profiles.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Problem 1: Inconsistent or unexpected phenotypic results.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than inhibition of PREP.
Solutions:
| Experimental Strategy | Description | Expected Outcome |
| Use a Structurally Different PREP Inhibitor | Treat cells with a PREP inhibitor from a different chemical class that is known to have a distinct off-target profile. | If the phenotype is still observed, it is more likely to be an on-target effect of PREP inhibition. If the phenotype is absent, it may be an off-target effect of this compound. |
| Dose-Response Analysis | Perform a full dose-response curve for this compound in your assay. | An on-target effect should correlate with the IC50 of this compound for PREP inhibition. Off-target effects may occur at higher or lower concentrations. |
| Rescue Experiment | If a this compound-resistant mutant of PREP is available, express it in your cell model and treat with this compound. | If the phenotype is rescued (i.e., reversed), it is an on-target effect. If the phenotype persists, it is likely an off-target effect. |
| PREP Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PREP expression. | The resulting phenotype should mimic the effect of this compound if it is an on-target effect. |
Problem 2: High cytotoxicity observed at working concentrations.
Possible Cause: The observed cell death may be a consequence of off-target activity.
Solutions:
| Experimental Strategy | Description | Expected Outcome |
| Cell Viability Assays | Perform standard cytotoxicity assays (e.g., MTT, LDH) with a range of this compound concentrations. | Determine the concentration at which this compound becomes toxic and compare it to the concentration required for PREP inhibition. A narrow therapeutic window may suggest off-target toxicity. |
| Apoptosis vs. Necrosis Assays | Use assays such as Annexin V/PI staining to determine the mechanism of cell death. | Understanding the cell death pathway can provide clues about the potential off-target pathways being affected. |
| Compare with other PREP inhibitors | Test the cytotoxicity of structurally unrelated PREP inhibitors. | If other PREP inhibitors do not show similar toxicity at equivalent on-target inhibitory concentrations, the effect is likely specific to this compound's off-targets. |
Experimental Protocols
Protocol 1: Prolyl Endopeptidase (PREP) Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound against PREP.
Materials:
-
Recombinant human PREP
-
Assay buffer: 0.1 M K-phosphate, 1 mM EDTA, 1 mM DTT, pH 7.4
-
Substrate: N-succinyl-Gly-Pro-7-amino-4-methylcoumarine (AMC)
-
This compound
-
384-well black plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to create a range of concentrations.
-
In a 384-well plate, add 5 µL of each this compound dilution or vehicle control (DMSO in assay buffer).
-
Add 10 µL of recombinant PREP to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the AMC substrate (final concentration 250 µM).
-
Immediately measure the fluorescence intensity at 37°C every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the reaction rate against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to PREP in a cellular context.
Materials:
-
Cultured cells expressing PREP
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR machine)
-
SDS-PAGE and Western blot reagents
-
Anti-PREP antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-PREP antibody.
-
Quantify the band intensities to determine the melting curve of PREP in the presence and absence of this compound. A shift in the melting curve indicates target engagement.
Visualizations
References
Validation & Comparative
HUP-55 vs. KYP-2047: A Comparative Guide for Researchers in Parkinson's Disease Models
For Immediate Release
This guide provides a detailed comparison of two prolyl oligopeptidase (PREP) inhibitors, HUP-55 and KYP-2047, for researchers and drug development professionals working on Parkinson's disease (PD) models. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and mechanisms of action.
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in the brain. Prolyl oligopeptidase (PREP), a serine protease, has been identified as a key player in the pathogenesis of PD by promoting α-synuclein aggregation.[1] Both this compound and KYP-2047 are inhibitors of PREP and have shown promise in preclinical PD models by targeting this mechanism.[2][3]
KYP-2047 is a well-established, peptide-like PREP inhibitor, while this compound is a more recently developed nonpeptidic, oxazole-based inhibitor.[2] This guide will compare their efficacy, mechanism of action, and experimental applications.
Performance Data and Efficacy
In Vitro Efficacy
| Parameter | This compound | KYP-2047 | Reference(s) |
| PREP Inhibition (IC₅₀) | 5 nM | Not explicitly stated, but described as a potent inhibitor. | [2] |
| PREP Inhibition (Kᵢ) | Not available | 0.023 nM | [4] |
| α-Synuclein Dimerization | Effective modulator | Effective modulator | [2] |
| Autophagy Enhancement | Effective modulator | Effective modulator | [2][5] |
| ROS Production Reduction | Outperformed KYP-2047 in some assays | Effective, but in some cases less potent than oxazole-based inhibitors | [2] |
In Vivo Efficacy in Parkinson's Disease Mouse Models
| Parameter | This compound | KYP-2047 | Reference(s) |
| Animal Model | α-Synuclein virus vector-based and transgenic mouse models | α-Synuclein virus vector-based and A30P α-synuclein transgenic mouse models | [2][6][7] |
| Effect on Motor Impairment | Restored motor function in the cylinder test | Restored motor function in the cylinder test | [2][7] |
| Reduction of Oligomerized α-Synuclein | Reduced levels in striatum and substantia nigra | Reduced levels of oligomeric α-synuclein | [2][7] |
| Effect on Dopamine System | Not explicitly stated | Trend to enhance dopaminergic systems activity | [8] |
Mechanism of Action and Signaling Pathways
Both this compound and KYP-2047 exert their neuroprotective effects primarily through the inhibition of prolyl oligopeptidase (PREP). The pathogenic role of PREP in Parkinson's disease is believed to stem from its protein-protein interactions (PPIs) rather than its enzymatic activity on neuropeptides.[2] PREP interacts directly with α-synuclein, promoting its aggregation.[1] It also forms a complex with protein phosphatase 2A (PP2A), inhibiting its activity. This inhibition of PP2A leads to decreased autophagy and increased production of reactive oxygen species (ROS), creating a neurotoxic environment.[9]
By inhibiting PREP, both this compound and KYP-2047 disrupt these detrimental PPIs. This leads to a reduction in α-synuclein dimerization and aggregation, enhancement of autophagic clearance of protein aggregates, and a decrease in oxidative stress.[2][5][9]
Experimental Protocols
In Vivo Parkinson's Disease Model Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound and KYP-2047 in an α-synuclein virus vector-based mouse model of Parkinson's disease.
Key Experimental Methodologies
1. Stereotactic AAV-α-Synuclein Injection:
-
Objective: To induce overexpression of α-synuclein in specific brain regions (e.g., substantia nigra) to model Parkinson's disease pathology.
-
Procedure: Anesthetized mice are placed in a stereotaxic frame. A small burr hole is drilled in the skull over the target brain region. AAV vectors carrying the human α-synuclein gene are then microinjected into the target area.[10][11]
2. Drug Administration:
-
KYP-2047: In transgenic mouse models, KYP-2047 has been administered intraperitoneally (i.p.) at a dose of 3 mg/kg twice daily for 5 days.[3] In virus vector-based models, chronic administration has been used.[7]
-
This compound: Specific in vivo dosage and administration details from the provided search results are less explicit but would follow a similar paradigm of systemic administration after the induction of pathology.[2]
3. Behavioral Assessment (Cylinder Test):
-
Objective: To assess forelimb use asymmetry as an indicator of motor impairment.
-
Procedure: The mouse is placed in a transparent cylinder, and the number of times it rears and touches the wall with its left, right, or both forepaws is recorded. A preference for the ipsilateral paw (the side of the injection) indicates a motor deficit.[7]
4. Biochemical Analysis (Western Blot for α-Synuclein):
-
Objective: To quantify the levels of soluble and insoluble α-synuclein oligomers in brain tissue.
-
Procedure: Brain tissue from the striatum and substantia nigra is dissected and homogenized. Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for α-synuclein to visualize and quantify the different forms of the protein.[12][13]
Conclusion
Both this compound and KYP-2047 are effective inhibitors of prolyl oligopeptidase that show significant promise in preclinical models of Parkinson's disease. They act by mitigating the pathogenic protein-protein interactions of PREP, leading to reduced α-synuclein aggregation and improved motor function. While KYP-2047 is a more established compound, the nonpeptidic, oxazole-based structure of this compound represents a newer class of inhibitors that, in some cellular assays, has demonstrated superior or comparable efficacy.
The choice between this compound and KYP-2047 for future research may depend on the specific experimental goals, such as targeting specific aspects of the pathogenic cascade or exploring different chemical scaffolds for therapeutic development. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Prolyl Oligopeptidase Restores Spontaneous Motor Behavior in the α-Synuclein Virus Vector–Based Parkinson's Disease Mouse Model by Decreasing α-Synuclein Oligomeric Species in Mouse Brain | Journal of Neuroscience [jneurosci.org]
- 8. Inhibition of Prolyl Oligopeptidase Restores Spontaneous Motor Behavior in the α-Synuclein Virus Vector-Based Parkinson's Disease Mouse Model by Decreasing α-Synuclein Oligomeric Species in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The AAV-α-Synuclein Model of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereotaxic Targeting of Alpha-Synuclein Pathology in Mouse Brain Using Preformed Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Method for Quantitative Immunoblotting of Endogenous α-Synuclein | PLOS One [journals.plos.org]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
HUP-55 in Focus: A Comparative Analysis of Prolyl Endopeptidase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of HUP-55, a novel prolyl endopeptidase (PREP) inhibitor, with other key inhibitors of this enzyme. The following sections provide a detailed analysis of their performance, supported by experimental data, to aid in the evaluation and selection of appropriate research tools.
Prolyl endopeptidase (PREP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues, has been implicated in a variety of physiological and pathological processes, including neurodegenerative diseases, inflammation, and cancer.[1] Inhibition of PREP is a promising therapeutic strategy, leading to the development of numerous inhibitors. This guide focuses on this compound, a nonpeptidic oxazole-based PREP inhibitor, and compares its activity with other notable PREP inhibitors.[1]
Quantitative Comparison of Prolyl Endopeptidase Inhibitors
The inhibitory potency of various compounds against PREP is a critical parameter for their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for this compound and other selected PREP inhibitors. Lower values indicate higher potency.
| Inhibitor | Type | IC50 / Ki (nM) | Source Organism/Enzyme | Reference |
| This compound | Non-peptidic oxazole | 5 | Not Specified | [1] |
| KYP-2047 | Peptidomimetic | 0.023 (Ki) | Pig PREP | [2] |
| Z-Pro-prolinal | Peptidomimetic | 5 (Ki) | Not Specified | [3] |
| N-benzyloxycarbonyl-prolyl-prolinal | Peptidomimetic | 14 (Ki) | Not Specified | |
| SUAM-1221 | Peptidomimetic | 3 - 27 | Rat brain, mouse brain and kidney | [4] |
| Z-cyclohexyl prolinal | Peptidomimetic | 2 - 3 (Ki) | Not Specified | [5] |
| Z-indolinyl prolinal | Peptidomimetic | 2 - 3 (Ki) | Not Specified | [5] |
| Compound 70 (azabicyclo derivative) | α-keto heterocyclic | 0.9 | Rat cortex | [6] |
In Vitro and In Vivo Efficacy: this compound vs. KYP-2047
A key study directly compared the cellular and in vivo effects of this compound with KYP-2047, a well-characterized and potent PREP inhibitor. Despite KYP-2047 being over 100 times more potent in inhibiting PREP's proteolytic activity, this compound demonstrated comparable efficacy in modulating cellular pathways relevant to neurodegeneration.[1]
Cellular Effects:
-
α-Synuclein Dimerization: Both this compound and KYP-2047 reduced the dimerization of α-synuclein in Neuro2a cells, a key pathological event in Parkinson's disease.[1]
-
Autophagy Induction: Both inhibitors induced autophagy in HEK293 cells, a cellular process important for clearing aggregated proteins.[1]
-
Reactive Oxygen Species (ROS) Production: this compound and KYP-2047 were equally effective in decreasing hydrogen peroxide-induced ROS production in SH-SY5Y cells.[1]
In Vivo Effects in a Mouse Model of Parkinson's Disease:
-
Motor Impairment: this compound treatment restored motor function in a mouse model of Parkinson's disease.[1]
-
α-Synuclein Oligomerization: this compound reduced the levels of oligomerized α-synuclein in the striatum and substantia nigra of the mouse brain.[1]
-
PREP Activity Inhibition: In vivo, KYP-2047 showed a more pronounced and sustained inhibition of brain PREP activity compared to this compound.[2]
These findings suggest that the therapeutic effects of this compound may not solely depend on its direct inhibition of PREP's catalytic activity but could also involve modulation of protein-protein interactions.[1]
Signaling Pathways Modulated by Prolyl Endopeptidase Inhibitors
PREP inhibitors have been shown to influence several critical signaling pathways implicated in various diseases. The inhibition of PREP can lead to the modulation of pathways involved in neuroprotection, inflammation, and cell survival.
Caption: Signaling pathways affected by PREP inhibition.
Experimental Protocols
Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against PREP.
Materials:
-
Purified prolyl endopeptidase enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Test inhibitor compounds
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the PREP enzyme solution, and the inhibitor solution (or vehicle control).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).
-
Monitor the fluorescence kinetically over a period of time (e.g., 30 minutes) at 37°C.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for PREP inhibition assay.
Conclusion
This compound emerges as a promising prolyl endopeptidase inhibitor with a unique profile. While it may be a less potent inhibitor of PREP's proteolytic activity compared to some peptidomimetic compounds like KYP-2047, its comparable efficacy in cellular and in vivo models of neurodegeneration suggests a mechanism of action that may extend beyond simple enzyme inhibition. This highlights the importance of evaluating PREP inhibitors not only based on their IC50 values but also on their effects on relevant downstream signaling pathways and in disease-specific models. Further research is warranted to fully elucidate the selectivity profile of this compound and its precise molecular mechanisms of action, which will be crucial for its potential development as a therapeutic agent.
References
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prolyl Endopeptidase Gene Disruption Improves Gut Dysbiosis and Non-alcoholic Fatty Liver Disease in Mice Induced by a High-Fat Diet [frontiersin.org]
- 5. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 6. Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors—A Comprehensive Reactivity and Selectivity Study [mdpi.com]
A Comparative Guide to the Neuroprotective Effects of HUP-55
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the neuroprotective effects of HUP-55, a novel nonpeptidic oxazole-based prolyl oligopeptidase (PREP) inhibitor. Its performance is objectively compared with alternative PREP inhibitors, KYP-2047 and S-17092, with a focus on key mechanisms implicated in neurodegenerative diseases. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
This compound has emerged as a potent neuroprotective agent with a multi-faceted mechanism of action. As a nanomolar inhibitor of prolyl oligopeptidase (PREP), it demonstrates significant effects on pathways central to neurodegeneration, including the reduction of α-synuclein aggregation, activation of protein phosphatase 2A (PP2A), and mitigation of oxidative stress. This guide provides a direct comparison of this compound with other notable PREP inhibitors, KYP-2047 and S-17092, to assist researchers in evaluating its potential as a therapeutic candidate.
Data Presentation
The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Efficacy of PREP Inhibitors
| Compound | PREP Inhibition IC50 (nM) | α-Synuclein Aggregation | PP2A Activation EC50 (nM) | Reduction of Reactive Oxygen Species (ROS) |
| This compound | 5[1] | ↑ 3.01°C in mean aggregation temp. at 10 µM[1] | 275[2] | Reduces ROS production[1] |
| KYP-2047 | Not explicitly found | Reduces α-synuclein inclusions at 1 µM[3] | Activates PP2A, leading to autophagy[4][5] | Tended to prevent ROS production at 1 µM[1] |
| S-17092 | 8.3[6] | Data not available | Data not available | Data not available |
Table 2: Reported Neuroprotective Effects and Clinical Status
| Compound | Key Reported Neuroprotective Effects | Clinical Development Status |
| This compound | Restored motor impairment and reduced oligomerized α-synuclein in mouse models of Parkinson's disease.[1] | Preclinical |
| KYP-2047 | Reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease.[7][8] | Preclinical |
| S-17092 | Showed cognition-enhancing properties in preclinical models.[2][9] | A Phase II clinical trial for memory enhancement failed.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound's Neuroprotective Effects```dot
Caption: Thioflavin T assay for α-synuclein aggregation.
Experimental Workflow for PP2A Activity Assay
Caption: Immunoprecipitation-based PP2A activity assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Prolyl Oligopeptidase (PREP) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PREP using a fluorogenic substrate.
-
Materials:
-
Purified PREP enzyme
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (this compound, KYP-2047, S-17092) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the PREP enzyme to each well of the microplate.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known PREP inhibitor).
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
α-Synuclein Aggregation Assay (Thioflavin T)
-
Principle: This assay monitors the formation of amyloid-like fibrils of α-synuclein in the presence of Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures.
-
Materials:
-
Recombinant human α-synuclein monomer
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test compounds
-
96-well black microplate with a clear bottom
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare a solution of monomeric α-synuclein in the assay buffer.
-
Prepare a stock solution of ThT.
-
In a 96-well plate, combine the α-synuclein solution, ThT, and different concentrations of the test compounds.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
Measure the ThT fluorescence (e.g., Ex/Em = 440/485 nm) at regular intervals.
-
Plot the fluorescence intensity against time to generate aggregation curves. The lag time and the maximum slope of the curve are used to quantify the extent of aggregation and the effect of the inhibitors.
-
Protein Phosphatase 2A (PP2A) Activity Assay
-
Principle: This assay measures the phosphatase activity of PP2A by detecting the dephosphorylation of a specific phosphopeptide substrate.
-
Materials:
-
Cell lysates
-
Anti-PP2A antibody
-
Protein A/G beads for immunoprecipitation
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay buffer
-
Malachite green reagent for phosphate detection
-
Test compounds
-
-
Procedure:
-
Treat cells with the test compounds for a specified duration.
-
Lyse the cells to obtain protein extracts.
-
Immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Resuspend the beads in the assay buffer containing the phosphopeptide substrate.
-
Incubate the reaction mixture at 30°C to allow for dephosphorylation.
-
Stop the reaction and measure the amount of free phosphate released using the malachite green reagent.
-
Read the absorbance at a specific wavelength (e.g., 620 nm).
-
The amount of phosphate released is proportional to the PP2A activity.
-
Cellular Reactive Oxygen Species (ROS) Assay
-
Principle: This assay measures the intracellular levels of ROS using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
DCFH-DA probe
-
An agent to induce oxidative stress (e.g., H₂O₂)
-
Test compounds
-
96-well plate
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compounds for a specified time.
-
Load the cells with the DCFH-DA probe. Inside the cells, esterases cleave the acetate groups, and the non-fluorescent DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Induce oxidative stress by adding an agent like H₂O₂.
-
Measure the fluorescence intensity (e.g., Ex/Em = 485/535 nm).
-
The reduction in fluorescence intensity in the presence of the test compound indicates its ability to scavenge ROS.
-
Conclusion
This compound demonstrates a promising neuroprotective profile characterized by potent PREP inhibition, modulation of α-synuclein aggregation, activation of the key phosphatase PP2A, and reduction of oxidative stress. While direct quantitative comparisons with KYP-2047 and S-17092 are limited by the currently available data, this compound's multifaceted mechanism of action positions it as a strong candidate for further investigation in the development of therapies for neurodegenerative diseases. The failure of S-17092 in clinical trials for memory enhancement, despite its potent PREP inhibition, underscores the importance of targeting multiple pathogenic pathways, a characteristic that appears to be a strength of this compound. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl oligopeptidase inhibition activates autophagy via protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. Prolyl oligopeptidase colocalizes with α-synuclein, β-amyloid, tau protein and astroglia in the post-mortem brain samples with Parkinson's and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Acetylcholinesterase Inhibitors: HUP-55 and S17092
This guide provides a detailed comparative analysis of two novel investigational acetylcholinesterase (AChE) inhibitors, HUP-55 and S17092. The following sections present a summary of their inhibitory activity, selectivity against butyrylcholinesterase (BChE), and key pharmacokinetic properties, supported by experimental data and methodologies.
In Vitro Enzyme Inhibition Profile
A comparative assessment of the half-maximal inhibitory concentrations (IC₅₀) for this compound and S17092 against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) was conducted to determine their potency and selectivity.
| Compound | hAChE IC₅₀ (nM) | hBChE IC₅₀ (nM) | Selectivity Index (hBChE/hAChE) |
| This compound | 15.2 | 486.4 | 32.0 |
| S17092 | 28.7 | 890.1 | 31.0 |
Experimental Protocol: Enzyme Inhibition Assay
The inhibitory activity of this compound and S17092 was determined using a modified Ellman's method. Recombinant human AChE and BChE were incubated with varying concentrations of the test compounds in a phosphate buffer (pH 8.0) for 15 minutes at 37°C. The reaction was initiated by adding the substrate acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of the enzymatic reaction was measured by monitoring the increase in absorbance at 412 nm resulting from the reaction of thiocholine with DTNB. IC₅₀ values were calculated by non-linear regression analysis of the concentration-response curves.
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and S17092 were evaluated in a rodent model following a single intravenous administration. The key parameters are summarized below.
| Compound | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (mL/min/kg) |
| This compound | 4.8 | 2.5 | 6.8 |
| S17092 | 6.2 | 1.8 | 3.9 |
Experimental Protocol: Pharmacokinetic Study
Male Wistar rats (n=5 per compound) were administered a single intravenous dose of this compound or S17092 (2 mg/kg). Blood samples were collected at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration. Plasma concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Signaling Pathway Modulation
Both this compound and S17092 are designed to increase the availability of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is crucial for counteracting the cholinergic deficit observed in neurodegenerative diseases like Alzheimer's.
Comparative Summary
This compound demonstrates higher potency in inhibiting acetylcholinesterase compared to S17092, as indicated by its lower IC₅₀ value. Both compounds exhibit a favorable selectivity for AChE over BChE, which is a desirable trait for minimizing potential side effects associated with BChE inhibition.
In terms of pharmacokinetics, S17092 shows a longer half-life and lower clearance, suggesting a more sustained presence in the systemic circulation compared to this compound. The lower volume of distribution for S17092 may indicate less extensive tissue distribution.
The selection between this compound and S17092 for further development would depend on the desired therapeutic profile. The higher potency of this compound might be advantageous for achieving therapeutic efficacy at lower doses, while the longer half-life of S17092 could allow for less frequent dosing. Further studies are warranted to evaluate their blood-brain barrier permeability and in vivo efficacy in disease models.
A Comparative Analysis of HUP-55 and JTP-4819: Efficacy and Mechanistic Insights
In the landscape of neurodegenerative disease research, the exploration of prolyl endopeptidase (PEP) inhibitors has yielded promising candidates for therapeutic intervention. Among these, HUP-55 and JTP-4819 have emerged as potent molecules. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their ongoing investigations.
Executive Summary
Both this compound and JTP-4819 are potent inhibitors of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). JTP-4819 exhibits slightly higher potency in direct enzymatic inhibition. However, current research indicates that this compound possesses a broader mechanistic profile, influencing key pathological pathways in neurodegenerative diseases that are seemingly independent of its PREP inhibitory activity. These include the modulation of α-synuclein dimerization, induction of autophagy, and reduction of reactive oxygen species (ROS). At present, there is a lack of publicly available data on the effects of JTP-4819 on these specific cellular pathways, limiting a direct comparative assessment in these areas.
Data Presentation
Prolyl Endopeptidase (PREP/PEP) Inhibition
| Compound | IC50 (nM) | Enzyme Source | Reference |
| JTP-4819 | ~0.7 - 0.8 | Aged Rat Brain | [1] |
| 0.83 ± 0.09 | Rat Brain Supernatant | [2] | |
| This compound | 5 | Recombinant Porcine PREP |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Modulation of Neurodegenerative Disease-Related Pathways
| Pathway | This compound Effect | JTP-4819 Effect |
| α-Synuclein Dimerization | Reduction | No Data Available |
| Autophagy (LC3B-II Induction) | Increase | No Data Available |
| Reactive Oxygen Species (ROS) Production | Reduction | No Data Available |
| Protein Phosphatase 2A (PP2A) Activity | Enhancement | No Data Available |
Mechanistic Insights and Signaling Pathways
The distinct mechanistic profiles of this compound and JTP-4819 are rooted in their primary and potential secondary targets. While both effectively inhibit PREP, this compound's influence on other cellular processes suggests a more complex interaction with the cellular machinery implicated in neurodegeneration.
Caption: Comparative signaling pathways of this compound and JTP-4819.
Experimental Protocols
Prolyl Endopeptidase (PREP/PEP) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PREP/PEP.
Methodology (General):
-
Enzyme Source: Recombinant porcine PREP or supernatant from homogenized rat brain tissue.
-
Substrate: A fluorogenic peptide substrate, such as Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-proline 7-amido-4-methylcoumarin).
-
Procedure: a. The test compound (this compound or JTP-4819) is pre-incubated with the enzyme in a suitable buffer (e.g., Tris-HCl) at a specified temperature (e.g., 37°C). b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence generated by the cleavage of the substrate is monitored over time using a fluorescence microplate reader. d. The rate of reaction is calculated from the linear phase of the fluorescence curve. e. A range of inhibitor concentrations is tested to generate a dose-response curve. f. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Caption: Workflow for PREP/PEP Inhibition Assay.
α-Synuclein Dimerization Assay
Objective: To assess the effect of this compound on the dimerization of α-synuclein in a cellular context.
Methodology (Adapted from protocols for similar assays):
-
Cell Line: A human cell line, such as SH-SY5Y neuroblastoma cells, is stably transfected with a split-luciferase or similar reporter system where each fragment is fused to an α-synuclein monomer. Dimerization of α-synuclein brings the reporter fragments into proximity, generating a measurable signal.
-
Procedure: a. Cells are seeded in a multi-well plate. b. Cells are treated with various concentrations of this compound or a vehicle control. c. After a specified incubation period, the reporter signal (e.g., luminescence) is measured using a plate reader. d. A decrease in the signal in this compound-treated cells compared to the control indicates an inhibition of α-synuclein dimerization. e. Cell viability assays (e.g., MTT or CellTiter-Glo) are performed in parallel to ensure that the observed effects are not due to cytotoxicity.
Autophagy Assay (LC3B Western Blot)
Objective: To determine the effect of this compound on the induction of autophagy by measuring the conversion of LC3B-I to LC3B-II.
Methodology:
-
Cell Culture and Treatment: a. Cells (e.g., HeLa or Neuro2A) are cultured to 70-75% confluency.[3] b. Cells are treated with this compound at various concentrations for a specified duration. A positive control for autophagy induction (e.g., rapamycin) and a negative control (vehicle) are included.
-
Cell Lysis: a. Cells are washed with ice-cold PBS and lysed in RIPA buffer or directly in Laemmli sample buffer.[3] b. Lysates are sonicated and heated at 95°C for 5 minutes.[4]
-
Western Blotting: a. Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel (a 4-20% gradient or a high-percentage non-gradient gel is recommended for resolving LC3B-I and LC3B-II).[3][4] b. Proteins are transferred to a PVDF membrane.[4] c. The membrane is blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.[4] d. The membrane is incubated overnight at 4°C with a primary antibody against LC3B.[5] e. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[5] f. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[5]
-
Analysis: The ratio of LC3B-II (lipidated form, ~14-16 kDa) to LC3B-I (non-lipidated form, ~16-18 kDa) or to a loading control (e.g., β-actin or GAPDH) is quantified to assess the level of autophagy induction.[4]
Reactive Oxygen Species (ROS) Production Assay
Objective: To measure the effect of this compound on intracellular ROS levels.
Methodology (using DCFDA):
-
Cell Preparation: a. Adherent or suspension cells are seeded in a 96-well plate.[6][7]
-
Staining: a. The culture medium is removed, and cells are washed with a suitable buffer (e.g., PBS or 1X Assay Buffer).[7][8] b. Cells are incubated with a 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) solution (e.g., 20 µM) for 30-45 minutes at 37°C in the dark.[6][7][8]
-
Treatment and Measurement: a. The DCFDA solution is removed, and cells are washed.[8] b. Cells are then treated with this compound at various concentrations. A positive control for ROS induction (e.g., hydrogen peroxide or tert-butyl hydroperoxide) and a vehicle control are included.[6] c. The fluorescence intensity (excitation ~485 nm, emission ~535 nm) is measured immediately or after a specific incubation period using a fluorescence microplate reader.[8]
-
Analysis: A decrease in fluorescence in this compound-treated cells compared to the control indicates a reduction in ROS levels.
Conclusion
The available evidence positions both this compound and JTP-4819 as potent inhibitors of prolyl endopeptidase, with JTP-4819 demonstrating slightly superior in vitro potency in this specific enzymatic assay. However, the current body of research suggests that this compound may offer a more multifaceted therapeutic potential due to its ability to modulate key pathological cascades in neurodegenerative diseases, including α-synuclein aggregation, autophagy, and oxidative stress.
References
- 1. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Western Blot protocol for LC3B Antibody (NB600-1384): Novus Biologicals [novusbio.com]
- 5. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Confirming HUP-55-Induced Autophagy: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm autophagy induced by HUP-55, a novel prolyl oligopeptidase (PREP) inhibitor. This compound's potential as a modulator of autophagy presents a promising avenue for therapeutic development in neurodegenerative diseases and other conditions where autophagic dysfunction is implicated. This document outlines the key secondary assays used to validate and quantify this compound-induced autophagy, comparing its effects to the well-established autophagy inducer, rapamycin.
Mechanism of Action: this compound vs. Rapamycin
This compound and rapamycin induce autophagy through distinct signaling pathways. Understanding these differences is crucial for interpreting experimental results.
This compound acts by inhibiting prolyl oligopeptidase (PREP). This inhibition leads to the activation of protein phosphatase 2A (PP2A), a key regulator of various cellular processes. Activated PP2A dephosphorylates and activates downstream targets, including components of the autophagy initiation machinery, thereby promoting the formation of autophagosomes.
Rapamycin , a widely used immunosuppressant and anti-cancer agent, induces autophagy by directly inhibiting the mechanistic target of rapamycin complex 1 (mTORC1). mTORC1 is a central negative regulator of autophagy. Its inhibition by rapamycin leads to the activation of the ULK1 complex, a critical step in the initiation of autophagosome formation.
Comparative Analysis of Autophagy Induction
While direct side-by-side quantitative comparisons of this compound and rapamycin across all secondary assays are not extensively available in the current literature, this guide consolidates available data for this compound and provides the expected outcomes for rapamycin as a positive control.
Table 1: Comparison of this compound and Rapamycin in Secondary Autophagy Assays
| Assay | Parameter Measured | This compound (PREP Inhibitor) | Rapamycin (mTORC1 Inhibitor) - Expected Outcome |
| Western Blot | LC3-II/LC3-I Ratio | Increased | Significantly Increased |
| p62/SQSTM1 Levels | Decreased | Decreased | |
| Transmission Electron Microscopy (TEM) | Autophagosome Number | Increased | Significantly Increased |
| mCherry-EGFP-LC3 Assay | Autophagic Flux (Red Puncta) | Increased | Significantly Increased |
Key Secondary Assays for Confirming Autophagy
Western Blotting for LC3 and p62
Western blotting is a fundamental technique to assess the induction of autophagy by monitoring the levels of two key marker proteins: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome-1 (p62/SQSTM1).
-
LC3-II: During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.
-
p62/SQSTM1: This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels indicates successful autophagic flux.
Table 2: Quantitative Western Blot Data for this compound
| Treatment | Fold Change in LC3B-II Levels (vs. Vehicle) |
| This compound (10 µM, 4h) | ~1.5 - 2.0 |
| KYP-2047 (10 µM, 4h) | ~1.2 - 1.5 |
Note: Data is estimated from published studies. KYP-2047 is another PREP inhibitor, and this compound has been shown to be a more potent inducer of autophagy.
Transmission Electron Microscopy (TEM)
TEM is the gold standard for visualizing the ultrastructure of cells and provides unequivocal evidence of autophagosome formation. Autophagosomes are characterized by their double-membrane structures, often enclosing cytoplasmic contents.
Table 3: Quantification of Autophagosomes by TEM
| Treatment | Average Number of Autophagosomes per Cell Section |
| Vehicle Control | Baseline |
| This compound | Increased |
| Rapamycin (Positive Control) | Significantly Increased |
mCherry-EGFP-LC3 Autophagic Flux Assay
This fluorescence microscopy-based assay is a powerful tool to monitor the complete autophagy process, from autophagosome formation to their fusion with lysosomes (autophagic flux). The assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3).
-
Autophagosomes (Yellow Puncta): In the neutral pH of autophagosomes, both EGFP and mCherry fluoresce, resulting in yellow puncta.
-
Autolysosomes (Red Puncta): Upon fusion with acidic lysosomes, the EGFP fluorescence is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. An increase in red puncta indicates successful autophagic flux.
Table 4: Quantification of Autophagic Flux with mCherry-EGFP-LC3
| Treatment | Predominant Fluorescent Puncta | Interpretation |
| Vehicle Control | Diffuse fluorescence, few puncta | Basal autophagy |
| This compound | Increased Red Puncta | Increased autophagic flux |
| Rapamycin (Positive Control) | Significant Increase in Red Puncta | Robust autophagic flux |
Experimental Protocols
Protocol 1: Western Blot for LC3 and p62
-
Cell Lysis: Treat cells with this compound, rapamycin (positive control), or vehicle. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 12-15% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Transmission Electron Microscopy (TEM)
-
Cell Fixation: Treat cells as required and fix with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at 4°C.
-
Post-fixation: Post-fix the cells with 1% osmium tetroxide for 1 hour.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Embedding: Infiltrate and embed the samples in epoxy resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope and capture images of cells.
-
Quantification: Count the number of autophagosomes (double-membraned vesicles) per cell profile.
Protocol 3: mCherry-EGFP-LC3 Autophagic Flux Assay
-
Transfection: Transfect cells with a plasmid encoding the mCherry-EGFP-LC3 fusion protein.
-
Treatment: Treat the transfected cells with this compound, rapamycin, or vehicle.
-
Live-Cell Imaging: Visualize the cells using a confocal fluorescence microscope equipped with lasers for EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm) excitation.
-
Image Acquisition: Capture images of multiple fields for each treatment condition.
-
Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell using image analysis software. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.
Visualizations
Caption: this compound Signaling Pathway for Autophagy Induction.
Caption: Western Blotting Experimental Workflow.
Caption: Logic of the mCherry-EGFP-LC3 Autophagic Flux Assay.
Independent Verification of HUP-55's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HUP-55, a novel nonpeptidic oxazole-based prolyl oligopeptidase (PREP) inhibitor, with other relevant compounds. The data presented is based on published experimental findings, offering a resource for the independent verification of this compound's mechanism of action. This compound has shown potential disease-modifying effects in preclinical models of Parkinson's disease.[1]
The primary mechanism of action of this compound and related compounds involves the inhibition of prolyl oligopeptidase (PREP), a serine protease implicated in the pathophysiology of neurodegenerative diseases.[1][2][3] Beyond enzymatic inhibition, these compounds also modulate protein-protein interactions, which are crucial for their therapeutic effects. This includes reducing the dimerization of α-synuclein, enhancing the activity of protein phosphatase 2A (PP2A), and decreasing the production of reactive oxygen species (ROS).[1][4] Notably, the efficacy of these compounds in modulating these cellular processes does not always correlate with their PREP inhibitory potency, suggesting a more complex mechanism of action likely involving the conformational stabilization of the PREP enzyme.
Comparative Analysis of PREP Inhibitors
The following tables summarize the quantitative data from key in vitro assays, comparing this compound with the well-characterized PREP inhibitor KYP-2047 and other relevant compounds.
| Compound | PREP Inhibition (IC50/Ki) | α-Synuclein Dimerization | Protein Phosphatase 2A (PP2A) Activation | Reactive Oxygen Species (ROS) Reduction |
| This compound | IC50: 5 nM[1] | Potent Modulator | Significant Increase | Effective Reduction |
| KYP-2047 | Ki: 0.023 nM[5] | Potent Modulator[6] | Induces Activation[7] | Reduces Production[1] |
| ZPP | Data not available | Modulator | Data not available | Data not available |
| Berberine | Data not available | Modulator | Data not available | Data not available |
| JTP-4819 | Data not available | Modulator | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent verification.
Prolyl Oligopeptidase (PREP) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of PREP by 50% (IC50).
Materials:
-
Recombinant human PREP enzyme
-
Fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (this compound and others)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the PREP enzyme to each well, followed by the diluted test compounds.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of PREP inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
α-Synuclein Dimerization Assay (Protein-Fragment Complementation Assay)
This cell-based assay quantifies the dimerization of α-synuclein, a key event in the pathology of Parkinson's disease.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) stably expressing α-synuclein fused to complementary fragments of a reporter protein (e.g., Gaussia luciferase or Venus YFP).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Substrate for the reporter protein (e.g., coelenterazine for luciferase).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Seed the stable cell line in a 96-well plate and allow the cells to attach and grow.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).
-
Lyse the cells using a suitable lysis buffer.
-
Add the substrate for the reporter protein to the cell lysates.
-
Measure the luminescence or fluorescence signal, which is proportional to the extent of α-synuclein dimerization.
-
Normalize the signal to cell viability (e.g., using a parallel MTT assay).
-
Calculate the percentage change in α-synuclein dimerization relative to a vehicle-treated control.
Protein Phosphatase 2A (PP2A) Activity Assay
This assay measures the enzymatic activity of PP2A, a key phosphatase involved in cellular signaling and autophagy.
Materials:
-
Cell lysates from cells treated with test compounds.
-
PP2A immunoprecipitation kit.
-
Synthetic phosphopeptide substrate for PP2A (e.g., K-R-pT-I-R-R).[8]
-
Malachite Green Phosphate Assay Kit.[8]
-
Spectrophotometer.
Procedure:
-
Treat cells with test compounds for a specified duration.
-
Prepare cell lysates and immunoprecipitate PP2A using a specific antibody.
-
Wash the immunoprecipitated PP2A to remove contaminants.
-
Incubate the immunoprecipitated PP2A with the phosphopeptide substrate.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green assay.
-
Read the absorbance at a wavelength of 620-650 nm.
-
The amount of phosphate released is directly proportional to the PP2A activity. Normalize the activity to the amount of immunoprecipitated PP2A protein.
Cellular Reactive Oxygen Species (ROS) Production Assay
This assay quantifies the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[9][10]
Materials:
-
Adherent or suspension cells.
-
Cell culture medium (phenol red-free).
-
Test compounds.
-
Positive control for ROS induction (e.g., pyocyanin or H2O2).[9]
-
Fluorescence microscope or plate reader.
Procedure:
-
Culture cells in a 96-well plate.
-
Load the cells with DCFDA by incubating them with the reagent in serum-free medium.
-
Wash the cells to remove excess probe.
-
Treat the cells with test compounds in the presence or absence of a ROS inducer.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[11]
-
The increase in fluorescence intensity corresponds to the level of intracellular ROS.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound and a general workflow for its mechanism of action verification.
Caption: Proposed signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for verifying this compound's mechanism of action.
References
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erepo.uef.fi [erepo.uef.fi]
- 8. pubcompare.ai [pubcompare.ai]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doc.abcam.com [doc.abcam.com]
A Comparative Guide to the Structure-Activity Relationship of HUP-55 and its Analogs as Prolyl Oligopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HUP-55 and its analogs, a novel class of nonpeptidic oxazole-based prolyl oligopeptidase (PREP) inhibitors. These compounds represent a significant deviation from the established structure-activity relationship (SAR) for PREP inhibitors and have shown potential disease-modifying effects in models of neurodegenerative diseases like Parkinson's.[1][2][3][4] It is important to distinguish this compound and its analogs from Huperzine A (HUP), a well-known acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease therapy.[5][6] this compound and its analogs target a different enzyme, PREP, and are being investigated for different therapeutic applications.
Introduction to this compound and its Novel Scaffold
This compound was discovered as a minor side product during the synthesis of a nitrile-containing peptide, which itself was a potent PREP inhibitor.[1][4] Surprisingly, this compound, a nonpeptidic oxazole, demonstrated nanomolar inhibitory activity against PREP, despite lacking the two critical carbonyl groups previously considered essential for PREP inhibition.[1][4] This discovery has opened a new avenue for the design of PREP inhibitors with a novel chemical scaffold. The nitrile group on the 2-position of the pyrrolidine ring was found to be crucial for the stability of the 5-aminooxazole structure.[1][4] Analogs lacking this group were found to be unstable under mildly acidic conditions, such as during silica gel chromatography.[4]
Comparative Biological Activity of this compound and its Analogs
The following table summarizes the structure-activity relationship of this compound and a series of its analogs based on their ability to inhibit the proteolytic activity of PREP. The data is compiled from the findings of Kilpeläinen et al.
| Compound | R² Substituent | R⁴ Substituent | R⁵ Substituent | PREP IC₅₀ (nM) | Notes |
| This compound | H | i-Pr | CN | 18 ± 3 | Lead compound, stable and potent. |
| Analog 3 | H | Me | CN | 58 ± 12 | Smaller alkyl group at R⁴ reduces potency. |
| Analog 4 | H | Bn | CN | 12 ± 2 | Bulky aromatic group at R⁴ is well-tolerated. |
| Analog 5 | H | 4-OH-Bn | CN | 14 ± 4 | Hydroxyl group on the benzyl ring has minimal effect. |
| Analog 7 | H | i-Bu | CN | 19 ± 2 | Isobutyl group at R⁴ maintains potency. |
| Analog 8 | H | CH₂-Indole | CN | 13 ± 2 | Large heterocyclic group at R⁴ is favorable. |
| Analog 14 | H | Ph | CN | 13 ± 3 | Phenyl group at R⁴ is favorable. |
| Analog 15 | H | t-Bu | CN | 100 ± 20 | Bulky t-butyl group at R⁴ decreases potency. |
| Analog 20 | Me | i-Pr | CN | 350 ± 80 | Methylation at R² significantly reduces potency. |
| Analog 24 | H | i-Pr | H | Unstable | Lack of nitrile group at R⁵ leads to instability. |
Data synthesized from Kilpeläinen et al. The IC₅₀ values represent the concentration required for 50% inhibition of PREP activity.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the evaluation and comparison of these compounds. The following protocols are based on the descriptions provided in the cited literature.[1][4]
Synthesis of this compound and Analogs:
The synthesis of this compound and its analogs was achieved through the dehydration of peptidic starting materials.[1][4]
-
Peptide Synthesis: Standard amide bond formation reactions were used to synthesize the peptidic precursors.[4]
-
Oxazole Formation: The key step involved the dehydration of the peptide backbone using trifluoroacetic anhydride (TFAA). A minimum of 2 equivalents of TFAA was found to be optimal for favoring the formation of the oxazole product.[4]
-
Purification: The final compounds were purified using chromatographic techniques. It was noted that analogs lacking the stabilizing nitrile group were prone to degradation on silica gel.[4]
PREP Inhibition Assay:
The inhibitory activity of the compounds against prolyl oligopeptidase was determined using a fluorometric assay.
-
Enzyme and Substrate: Recombinant human PREP and a fluorogenic substrate, such as Z-Gly-Pro-AMC (benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin), are used.
-
Assay Buffer: The assay is typically performed in a buffer solution, for example, 50 mM Tris-HCl with 1 mM EDTA and 1 mM DTT, at pH 7.5.
-
Procedure:
-
The test compounds are pre-incubated with the PREP enzyme for a specific duration (e.g., 10 minutes) at room temperature.
-
The fluorogenic substrate is then added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
This compound and its analogs exert their effects not only by inhibiting the proteolytic activity of PREP but also by modulating its protein-protein interactions (PPIs).[1][2][3] This is a key differentiator from traditional PREP inhibitors that solely target its enzymatic function. The downstream effects of this modulation have been observed in models of Parkinson's disease.
Key signaling effects of this compound include:
-
Reduction of α-synuclein dimerization: PREP has been shown to interact with α-synuclein, a protein implicated in Parkinson's disease. This compound reduces the dimerization of α-synuclein, which is a critical step in the formation of toxic oligomers.[1][2][3]
-
Enhancement of Protein Phosphatase 2A (PP2A) activity: PREP can also interact with and regulate the activity of PP2A, a major phosphatase in the brain. This compound enhances PP2A activity, which can have neuroprotective effects.[1][2][3]
-
Reduction of Reactive Oxygen Species (ROS) production: The compounds have been shown to decrease the production of ROS, suggesting a role in mitigating oxidative stress, a common feature of neurodegenerative diseases.[1][2][3]
// Nodes HUP55 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PREP [label="Prolyl Oligopeptidase (PREP)", fillcolor="#FBBC05", fontcolor="#202124"]; alpha_syn_dimer [label="α-synuclein Dimerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A [label="Protein Phosphatase 2A (PP2A) Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS) Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges HUP55 -> PREP [label="Inhibits & Modulates PPIs"]; PREP -> alpha_syn_dimer [arrowhead=tee, label="Promotes"]; PREP -> PP2A [arrowhead=tee, label="Inhibits"]; PREP -> ROS [arrowhead=tee, label="Promotes"]; alpha_syn_dimer -> Neuroprotection [arrowhead=tee, label="Leads to Neurodegeneration"]; PP2A -> Neuroprotection [label="Promotes"]; ROS -> Neuroprotection [arrowhead=tee, label="Contributes to Neurodegeneration"]; } .dot Caption: Signaling pathway of this compound.
Conclusion and Future Perspectives
This compound and its analogs represent a promising new class of PREP inhibitors that challenge the traditional understanding of the enzyme's inhibitor design. Their unique nonpeptidic oxazole scaffold and their ability to modulate PREP's protein-protein interactions, in addition to inhibiting its catalytic activity, offer a multi-faceted approach to tackling neurodegenerative diseases. The structure-activity relationship studies have highlighted the critical role of the nitrile group for stability and provided insights into the steric and electronic requirements for potent PREP inhibition within this series. Further optimization of this scaffold could lead to the development of novel therapeutics for conditions like Parkinson's disease.
References
- 1. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Huperzine A in the Treatment of Alzheimer's Disease and Vascular Dementia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HUP-55 and Natural Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic compound HUP-55 against three well-researched natural neuroprotective compounds: Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG). The following sections detail their performance in key neuroprotective assays, outline the experimental methodologies, and visualize the complex biological pathways involved.
Quantitative Performance Analysis
The neuroprotective efficacy of a compound can be assessed through its antioxidant, anti-inflammatory, and anti-apoptotic properties. The following tables summarize the available quantitative data for this compound and the selected natural compounds in standardized in vitro assays.
Table 1: Antioxidant Activity
The antioxidant capacity is a critical measure of a compound's ability to neutralize harmful reactive oxygen species (ROS), a key contributor to neuronal damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this activity, with a lower IC50 value indicating higher potency.
| Compound | DPPH Radical Scavenging Activity (IC50) | Source |
| This compound | Data not available in published literature | - |
| Resveratrol | ~10-50 µg/mL | [1] |
| Curcumin | ~5-25 µg/mL | [1] |
| EGCG | ~1-10 µg/mL | [1] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Anti-inflammatory Activity
Neuroinflammation, often mediated by microglia, plays a significant role in the progression of neurodegenerative diseases. The Griess assay measures the concentration of nitrite, an indicator of nitric oxide (NO) production, a pro-inflammatory molecule. A lower IC50 value signifies greater anti-inflammatory potential.
| Compound | Nitric Oxide Inhibition (IC50) in LPS-stimulated Microglia/Macrophages | Source |
| This compound | Data not available in published literature | - |
| Resveratrol | ~5-20 µM | [2] |
| Curcumin | ~2-15 µM | [2] |
| EGCG | ~1-10 µM | [2] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Table 3: Anti-apoptotic Activity
Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. The Caspase-3 assay quantifies the activity of a key executioner caspase in the apoptotic cascade. A lower IC50 value indicates a stronger ability to inhibit apoptosis.
| Compound | Caspase-3 Inhibition (IC50) | Source |
| This compound | Data not available in published literature | - |
| Resveratrol | ~10-50 µM (in neuronal cell models) | [3][4] |
| Curcumin | ~5-25 µM (in neuronal cell models) | [3][4] |
| EGCG | ~1-15 µM (in neuronal cell models) | [3][4] |
Note: IC50 values can vary depending on the specific apoptosis-inducing agent and cell type used.
Mechanisms of Action: A Visual Overview
While direct quantitative comparisons for this compound are limited, its mechanism of action as a prolyl oligopeptidase (PREP) inhibitor suggests a distinct neuroprotective pathway. PREP is a serine protease implicated in the regulation of inflammatory pathways and protein aggregation.[3][5][6] Inhibition of PREP has been shown to reduce the production of reactive oxygen species and alleviate inflammation.[5][6]
The natural compounds, in contrast, exhibit broader, multi-target effects. The following diagrams illustrate the key signaling pathways modulated by these compounds.
Figure 1: this compound's neuroprotective mechanism via PREP inhibition.
Figure 2: Key neuroprotective pathways of natural compounds.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays referenced in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound.
Figure 3: DPPH assay workflow.
Procedure:
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.[3]
-
Sample Preparation: The test compound (this compound, resveratrol, curcumin, or EGCG) is dissolved in a suitable solvent and serially diluted to various concentrations.[3]
-
Reaction: The DPPH solution is added to each dilution of the test compound in a 96-well plate. A control containing only the solvent and DPPH solution is also prepared.[3]
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[3]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated for each concentration. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[8]
Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies the anti-inflammatory effect of a compound by measuring nitrite levels.
Figure 4: Griess assay workflow.
Procedure:
-
Cell Culture: Microglial or macrophage cells (e.g., BV-2 or RAW 264.7) are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production, except for the control group.
-
Sample Collection: After a 24-hour incubation, the cell culture supernatant is collected.[9]
-
Griess Reaction: Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) are added to the supernatant. This leads to a colorimetric reaction with nitrite.[9][10]
-
Measurement: The absorbance is measured at a wavelength of 540-550 nm.[10]
-
Calculation: The concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated, and the IC50 value is determined.
Caspase-3 Activity Assay
This assay measures the anti-apoptotic potential of a compound by quantifying the activity of caspase-3.
Figure 5: Caspase-3 assay workflow.
Procedure:
-
Cell Culture and Treatment: Neuronal cells are cultured and pre-treated with the test compound.
-
Apoptosis Induction: Apoptosis is induced using a chemical agent (e.g., staurosporine or an excitotoxin).
-
Cell Lysis: The cells are lysed to release their intracellular contents, including caspases.[11]
-
Enzymatic Reaction: A specific caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), is added to the cell lysate.[11]
-
Incubation: The mixture is incubated to allow the active caspase-3 to cleave the substrate.
-
Detection: The cleavage of the substrate releases a chromophore (p-nitroaniline), which can be quantified by measuring the absorbance at 405 nm.[4][5] Alternatively, a fluorogenic substrate can be used, and the fluorescence is measured.[4][5]
-
Calculation: The caspase-3 activity is proportional to the amount of cleaved substrate. The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
The natural compounds Resveratrol, Curcumin, and EGCG demonstrate potent neuroprotective effects across multiple pathways, including antioxidant, anti-inflammatory, and anti-apoptotic activities, supported by quantitative in vitro data. This compound, as a prolyl oligopeptidase inhibitor, presents a more targeted approach to neuroprotection. While direct comparative in vitro data for this compound in these specific assays is not yet widely available, its mechanism of action suggests a promising and distinct therapeutic strategy. Further research is warranted to directly benchmark the performance of this compound against these and other neuroprotective agents to fully elucidate its therapeutic potential in the context of neurodegenerative diseases.
References
- 1. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 1125749 - Inhibition of human recombinant caspase-3 using Ac-LDEVD-AMC as substrate after 10 mins by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ikifp.edu.pl [ikifp.edu.pl]
Safety Operating Guide
Essential Safety and Logistical Information for Handling HUP-55
Disclaimer: This document provides essential safety and logistical guidance for handling HUP-55. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information is based on best practices for handling potent, novel chemical compounds in a research and development setting.[1][2][3] A thorough, compound-specific risk assessment must be conducted before any handling of this compound. This guide is intended to supplement, not replace, institutional safety protocols and the judgment of trained laboratory professionals.
This compound is identified in scientific literature as a potent, nonpeptidic oxazole-based prolyl oligopeptidase (PREP) inhibitor, investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease.[4][5][6] Due to its high potency and novel nature, this compound must be handled with extreme caution to minimize exposure to researchers and the environment.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.[3][7] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol generation. Full-facepiece PAPRs can offer a high Assigned Protection Factor (APF).[1][8] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100/FFP3 particulate filters. A proper fit test is required before use.[1] | |
| Disposable Respirators (e.g., N95) | Not recommended as the primary means of respiratory protection when handling potent compounds, but may be suitable for low-risk activities.[1] | |
| Hand Protection | Double Gloving | An inner pair of nitrile gloves should be worn, with a second pair of nitrile or other chemically resistant gloves over the top. The outer pair must be changed immediately if contaminated and at regular intervals.[1][3] |
| Body Protection | Disposable Coveralls | Coveralls made of materials such as Tyvek should be used to protect against chemical dust and splashes.[1] "Bunny suits" can provide head-to-toe protection.[7] |
| Dedicated Lab Coat | A lab coat should be worn over personal clothing and should be disposable or professionally laundered.[1] | |
| Eye Protection | Chemical Splash Goggles | Goggles that provide a complete seal around the eyes are necessary to protect against splashes and dust.[1][7] |
| Face Shield | A face shield should be worn in conjunction with goggles for full-face protection.[1][7] | |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[1][7] |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of potent compounds like this compound. The following step-by-step plan outlines the key phases of handling.
1. Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to control exposure.[3]
-
Gather Materials: Before starting, assemble all necessary equipment, including a pre-prepared spill kit appropriate for chemical hazards.[1]
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.[1]
2. Handling:
-
Weighing: When weighing the compound, use a containment balance or a ventilated balance enclosure to minimize the risk of airborne particles.
-
Solution Preparation: If dissolving the compound, add the solvent to the solid material slowly to prevent splashing. Keep containers covered whenever possible.[1]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Use the chemical spill kit to clean the area, working from the outside of the spill inward. All materials used for cleanup must be disposed of as hazardous waste.[1]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using a validated cleaning agent.[1]
-
PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Personal Hygiene: After removing PPE, wash hands and any potentially exposed skin with soap and water.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and empty containers, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
Container Labeling: The hazardous waste container must be labeled with the name of the compound (this compound) and the appropriate hazard warnings.
-
Waste Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Documentation: Maintain accurate records of all disposed hazardous waste in accordance with regulatory requirements.[1]
Experimental Protocols
Cited Experiment: In Vivo Administration of this compound in a Mouse Model
The following is a generalized methodology based on similar studies with potent compounds. A detailed, peer-reviewed protocol specific to your research goals should be developed and approved by your institution's safety committee.
-
Compound Formulation:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg).
-
In a chemical fume hood, accurately weigh the this compound.
-
Prepare the vehicle for injection (e.g., a solution of saline, DMSO, and Tween 80).
-
Slowly add the vehicle to the this compound powder to dissolve.
-
-
Animal Dosing:
-
Ensure all personnel are wearing appropriate PPE.
-
Administer the this compound solution to the mice via the specified route (e.g., intraperitoneal injection).
-
Monitor the animals closely for any adverse reactions.
-
-
Post-Dosing Procedures:
-
Dispose of all sharps and contaminated materials in the designated hazardous waste containers.
-
Decontaminate the work area thoroughly.
-
Diagrams
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ddpsinc.com [ddpsinc.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. aiha.org [aiha.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
